molecular formula C56H68N10O13 B1681890 28-Mephe-31-N-meile-cck (26-33) CAS No. 154336-13-7

28-Mephe-31-N-meile-cck (26-33)

Cat. No.: B1681890
CAS No.: 154336-13-7
M. Wt: 1089.2 g/mol
InChI Key: VEJMMYDVUKVYEP-HYXUPHFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

28-Mephe-31-N-meile-cck (26-33) is a synthetic peptide analog of cholecystokinin (CCK), a hormone found in the gastrointestinal tract and central nervous system. This compound is structurally related to the research compound [N-methylnorleucine-(28,31)]cholecystokinin-(26-33), also known as SNF 8702 . Like this closely related analog, it is expected to function as a highly potent and selective agonist for the cholecystokinin B (CCK B ) receptor subtype . In research settings, such CCK B receptor agonists are valuable tools for investigating receptor function and signaling pathways. Studies on similar compounds have shown that they effectively mobilize intracellular calcium upon receptor activation, providing a measurable response for studying the CCK B receptor's role in physiological and neurological processes . Research into CCK receptors covers areas such as gastrointestinal motility, pancreatic secretion, satiety, anxiety, and pain modulation . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

154336-13-7

Molecular Formula

C56H68N10O13

Molecular Weight

1089.2 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylbutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H68N10O13/c1-4-5-20-45(54(77)64-43(29-48(71)72)52(75)62-41(50(58)73)25-33-14-8-6-9-15-33)66(3)56(79)44(27-36-30-59-40-19-13-12-18-38(36)40)61-46(68)31-60-55(78)49(32(2)35-16-10-7-11-17-35)65-53(76)42(26-34-21-23-37(67)24-22-34)63-51(74)39(57)28-47(69)70/h6-19,21-24,30,32,39,41-45,49,59,67H,4-5,20,25-29,31,57H2,1-3H3,(H2,58,73)(H,60,78)(H,61,68)(H,62,75)(H,63,74)(H,64,77)(H,65,76)(H,69,70)(H,71,72)/t32-,39+,41+,42+,43+,44+,45+,49-/m1/s1

InChI Key

VEJMMYDVUKVYEP-HYXUPHFQSA-N

SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H]([C@H](C)C4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C(C)C4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

DYXGWXDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

28-MePhe-31-N-MeIle-CCK (26-33)
cholecystokinin (26-33), MePhe(28)-N-MeIle(31)-
cholecystokinin (26-33), methylphenylalanyl(28)-N-methylnorisoleucyl(31)-
SNF 8815
SNF-8815

Origin of Product

United States

Foundational & Exploratory

"28-Mephe-31-N-meile-cck (26-33)" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 28-Mephe-31-N-meile-CCK (26-33)

Abstract

This technical guide provides a comprehensive exploration of the predicted mechanism of action for the novel cholecystokinin (CCK) analog, 28-Mephe-31-N-meile-CCK (26-33). As direct experimental data for this specific compound is not publicly available, this document synthesizes established principles of CCK receptor pharmacology, peptide chemistry, and structure-activity relationships to construct a robust predictive model of its biological function. We delve into the rationale behind its unique chemical modifications, outline the canonical and secondary signaling pathways it is expected to modulate, and provide detailed, field-proven experimental protocols for its comprehensive characterization. This guide is designed to serve as a foundational resource for researchers aiming to investigate this compound or similar bespoke peptide analogs, offering both theoretical grounding and practical methodologies for elucidating their precise mechanisms of action.

Introduction to the Cholecystokinin System

Cholecystokinin (CCK) is a pivotal peptide hormone and neuropeptide that functions as a critical regulator in a host of physiological processes. Initially identified for its role in gastrointestinal functions such as stimulating pancreatic enzyme secretion and gallbladder contraction, its presence and activity within the central nervous system are now well-established, implicating it in satiety, anxiety, and nociception. CCK is derived from a 115-amino acid precursor, preproCCK, and is processed into several biologically active forms, including CCK-33 and the C-terminal octapeptide CCK-8 (corresponding to residues 26-33 of CCK-33).

The biological effects of CCK and its related peptide, gastrin, are mediated by two distinct G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).

  • CCK1 Receptor (CCK1R): Formerly known as the "alimentary" or CCK-A type, the CCK1R exhibits a high affinity for sulfated forms of CCK, such as CCK-8, but binds gastrin with 500- to 1,000-fold lower affinity. It is predominantly located in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons.

  • CCK2 Receptor (CCK2R): Previously the "brain" or CCK-B type, the CCK2R binds both sulfated and non-sulfated CCK peptides, as well as all forms of gastrin, with similarly high affinity. This receptor is the predominant subtype in the brain and is also found on gastric parietal cells.

The structural backbone of the analog , CCK (26-33), is a potent, non-selective agonist at both receptor subtypes. Its interaction with these receptors initiates a cascade of intracellular signaling events, which forms the basis for understanding the mechanism of any of its derivatives.

Molecular Dissection of 28-Mephe-31-N-meile-CCK (26-33): A Rationale-Driven Design

The specific modifications in the analog 28-Mephe-31-N-meile-CCK (26-33) suggest a deliberate chemical strategy to create a tool compound with an enhanced or specialized pharmacological profile compared to the native CCK-8 peptide. The native CCK-8 sequence is: Asp-Tyr(SO3H)-Met -Gly-Trp-Met -Asp-Phe-NH₂. The analog replaces the two methionine residues, which are prone to oxidation, with non-canonical amino acids.

2.1 Substitution at Position 28: Methionine → Methylphenylalanine (Mephe)

The replacement of Methionine-28 with Methylphenylalanine (likely α-Methylphenylalanine, a common modification) serves two primary purposes in peptide design:

  • Enhanced Stability: The thioether side chain of methionine is susceptible to oxidation, which can inactivate the peptide. Replacing it with the stable phenyl ring of Mephe removes this liability.

  • Conformational Constraint: The addition of a methyl group to the α-carbon of phenylalanine restricts the rotational freedom of the peptide backbone (phi and psi angles). This pre-organizes the peptide into a more defined conformation, which can lead to increased receptor affinity, enhanced selectivity between receptor subtypes, and improved resistance to proteolytic degradation.

2.2 Substitution at Position 31: Methionine → N-methylisoleucine (N-meile)

The introduction of an N-methylated amino acid is a powerful technique for modulating peptide properties:

  • Increased Proteolytic Resistance: The N-methyl group sterically hinders the approach of peptidases, significantly increasing the in vivo half-life of the peptide.

  • Altered Receptor Interactions: The removal of the amide proton (N-H) prevents the formation of hydrogen bonds that may be critical for the native peptide's binding and activation mechanism. This can profoundly alter the compound's activity, sometimes converting an agonist into an antagonist or altering its selectivity profile.

  • Improved Pharmacokinetics: N-methylation increases the lipophilicity of a peptide, which can enhance its ability to cross biological membranes, including the blood-brain barrier.

Hypothesized Pharmacological Profile: Based on this analysis, 28-Mephe-31-N-meile-CCK (26-33) is likely designed to be a highly stable CCK receptor ligand with a constrained conformation. The N-methylation at position 31 is a critical modification that may alter its efficacy or selectivity. While it retains the core recognition sequence of CCK-8, its functional output as an agonist or antagonist at CCK1R and CCK2R must be determined experimentally.

Predicted Intracellular Signaling Cascades

Assuming the analog retains agonist activity, its binding to CCK1R or CCK2R is predicted to initiate signaling through canonical and non-canonical pathways. Both receptors primarily couple to the Gαq family of heterotrimeric G proteins.

3.1 Primary Gq-Mediated Pathway: Receptor activation triggers the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation and subsequent activation of Phospholipase Cβ (PLCβ). PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers:

  • Inositol trisphosphate (IP₃): Diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).

  • Diacylglycerol (DAG): Remains in the plasma membrane and, in conjunction with the elevated Ca²⁺ levels, activates isoforms of Protein Kinase C (PKC).

3.2 Downstream and Secondary Pathways: The initial Ca²⁺ and PKC signals propagate through a complex network of downstream effectors that mediate the diverse cellular responses to CCK.

  • Mitogen-Activated Protein Kinase (MAPK) Cascades: CCK receptors are known to activate several MAPK pathways, including the ERK1/2, JNK, and p38-MAPK cascades. This can occur through PKC-dependent mechanisms or via transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway, crucial for cell survival and proliferation, is also engaged by CCK receptors.

  • Nitric Oxide/cGMP Pathway: In certain cell types, CCK1R activation has been shown to stimulate nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and subsequent increases in cyclic GMP (cGMP).

The following diagram illustrates the predicted signaling network.

CCK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand 28-Mephe-31-N-meile-CCK (26-33) Receptor CCK1R / CCK2R (GPCR) Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PI3K PI3K Receptor->PI3K Other pathways PLC Phospholipase Cβ (PLCβ) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ (intracellular release) ER->Ca Releases Ca->PKC Co-activates CellularResponse Gene Transcription, Cell Proliferation, Secretion Ca->CellularResponse Triggers exocytosis RAF RAF PKC->RAF Activates AKT AKT PI3K->AKT AKT->CellularResponse Promotes cell survival MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->CellularResponse Phosphorylates transcription factors

Caption: Predicted signaling pathways activated by 28-Mephe-31-N-meile-CCK (26-33).

Experimental Framework for Mechanistic Characterization

A systematic, multi-tiered approach is required to definitively elucidate the mechanism of action of this novel analog. The following protocols represent a gold-standard workflow.

4.1 Workflow Part 1: Receptor Binding Affinity and Selectivity

Causality: The foundational step is to quantify the analog's binding characteristics. A competitive radioligand binding assay directly measures the affinity (expressed as the inhibition constant, Kᵢ) of the unlabeled test compound for the CCK1 and CCK2 receptors by measuring its ability to displace a high-affinity radiolabeled ligand. This establishes whether the compound interacts with its intended targets and reveals its selectivity profile.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare membranes from cells expressing CCK1R or CCK2R Incubate Incubate membranes, radioligand, & test compound at varying concentrations Membranes->Incubate Reagents Prepare assay buffer, radioligand ([¹²⁵I]-BH-CCK-8), and test compound dilutions Reagents->Incubate Separate Separate bound from free radioligand (e.g., rapid vacuum filtration) Incubate->Separate Count Quantify bound radioactivity (gamma counter) Separate->Count Plot Plot % inhibition vs. log[concentration] Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Cell Culture & Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human CCK1R or CCK2R.

    • Harvest cells, wash with PBS, and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4).

      • A fixed, sub-saturating concentration of radioligand (e.g., 25 pM of [¹²⁵I]-Bolton-Hunter labeled CCK-8).

      • Serial dilutions of the test compound (28-Mephe-31-N-meile-CCK (26-33)) or a known standard (e.g., unlabeled CCK-8).

      • Cell membranes (e.g., 10-20 µg protein per well).

    • Define "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled CCK-8, e.g., 1 µM).

    • Incubate the plate for a defined period (e.g., 90 minutes) at room temperature.

  • Separation and Counting:

    • Rapidly harvest the plate contents onto glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials and quantify the bound radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding = total binding - non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Table 1: Example Data Output for Binding Affinity

Compound CCK1R Kᵢ (nM) CCK2R Kᵢ (nM) Selectivity (CCK1R/CCK2R)
CCK-8 (sulfated) 0.5 0.8 0.625
Gastrin-17 500 1.0 500

| Test Compound | Experimental | Experimental | Calculated |

4.2 Workflow Part 2: In Vitro Functional Activity

Causality: Binding does not equate to function. Functional assays are essential to determine if the compound is an agonist (activates the receptor), an antagonist (blocks agonist activation), or an inverse agonist (reduces basal receptor activity). Measuring the accumulation of second messengers like intracellular Ca²⁺ or IP₁ provides a direct readout of Gq-coupled receptor activation.

Functional_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Start Seed CCK1R or CCK2R expressing cells in 96/384-well plates Load Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Start->Load AddAgonist Add serial dilutions of test compound Load->AddAgonist AddAntagonist Add serial dilutions of test compound, incubate Load->AddAntagonist MeasureAgonist Measure fluorescence change (FLIPR) AddAgonist->MeasureAgonist Analyze Plot dose-response curves Calculate EC₅₀ or IC₅₀ MeasureAgonist->Analyze AddEC80 Add fixed EC₈₀ concentration of CCK-8 AddAntagonist->AddEC80 MeasureAntagonist Measure fluorescence change (FLIPR) AddEC80->MeasureAntagonist MeasureAntagonist->Analyze

Caption: Workflow for a calcium mobilization functional assay.

Detailed Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Seed CHO cells expressing CCK1R or CCK2R into black-walled, clear-bottom 96- or 384-well plates and allow them to adhere overnight.

    • Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).

    • Incubate for 1 hour at 37°C to allow for dye loading.

  • Assay Execution (using a FLIPR or similar instrument):

    • Agonist Mode:

      • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into the instrument.

      • Establish a stable baseline fluorescence reading for each well.

      • Initiate the automated addition of the test compound to the cell plate.

      • Immediately monitor the change in fluorescence intensity over time. A sharp increase indicates Ca²⁺ release.

    • Antagonist Mode:

      • Prepare a compound plate with serial dilutions of the test compound and a second plate with a fixed concentration of a standard agonist (e.g., CCK-8 at its EC₈₀ concentration).

      • Add the test compound to the cells and incubate for a set period (e.g., 15-30 minutes).

      • Establish a baseline, then add the standard agonist and monitor the fluorescence response. A reduction in the signal compared to the agonist-only control indicates antagonism.

  • Data Analysis:

    • For agonist mode, plot the peak fluorescence response against the log[concentration] and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonist mode, plot the % inhibition of the agonist response against the log[concentration] of the test compound to determine the IC₅₀.

Table 2: Example Data Output for Functional Activity

Compound CCK1R EC₅₀ (nM) CCK1R Eₘₐₓ (% of CCK-8) CCK2R EC₅₀ (nM) CCK2R Eₘₐₓ (% of CCK-8)
CCK-8 (sulfated) 1.0 100% 1.2 100%

| Test Compound | Experimental | Experimental | Experimental | Experimental |

Conclusion and Future Directions

The bespoke peptide 28-Mephe-31-N-meile-CCK (26-33) represents a rationally designed chemical probe. Its modifications are intended to confer high metabolic stability and a constrained conformation, which are desirable properties for both research tools and therapeutic candidates. Based on its CCK-8 backbone, it is predicted to act as a ligand for CCK1 and CCK2 receptors, modulating the canonical Gq/PLC/Ca²⁺ signaling pathway and its downstream effectors, including the MAPK and PI3K/AKT cascades.

The true pharmacological identity of this compound—its receptor affinity, selectivity, and functional profile as an agonist or antagonist—awaits empirical validation. The experimental framework provided in this guide offers a clear and robust path to this characterization. Successful elucidation of its mechanism will not only define its utility as a research tool but could also provide valuable insights into the structure-function relationships of the CCK receptor system, guiding the future design of novel, selective modulators for therapeutic applications in gastrointestinal disorders, obesity, and neurological conditions.

References

  • Dufresne, M., Seva, C., & Fourmy, D. (2006). Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes. PMC. [Link]

  • QIAGEN. Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. [Link]

  • Dufresne, M., Seva, C., Fourmy, D. (2006). Cholecystokinin and Gastrin Receptors. American Physiological Society Journal. [Link]

  • Blue Tiger Scientific. Cholecystokinin (CCK) Fragment 26-33 Amide, Non-sulfated. Blue Tiger Scientific. [Link]

  • Galas, M. C., Lignon, M. F., Rodriguez, M., Mendre, C., Fulcrand, P., Laur, J., & Martinez, J. (1991). Synthetic CCK8 analogs with antagonist activity on pancreatic receptors: in vivo study in the rat, compared to non-peptidic antagonists. Pancreas. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors. IUPHAR/BPS. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Cholecystokinin receptors - Introduction. IUPHAR/BPS. [Link]

  • Lucaites, V. L., Miller, L. J., Couvineau, A., Laburthe, M., & Gardner, J. D. (1987). Structure-activity studies of C- and N-terminal fragments of cholecystokinin 26-33 in guinea pig isolated tissues. Neuropeptides. [Link]

  • D'Hondt, M., & De Prins, A. (2011). Pharmacology of CCKRs and SAR studies of peptidic analog ligands. Current topics in medicinal chemistry. [Link]

  • Bellier, B., & Garbay, C. (2005). Therapeutic and chemical developments of cholecystokinin receptor ligands. Expert opinion on therapeutic patents. [Link]

  • Li, Y., & Wu, X. (2007). Pharmacological investigations of the cellular transduction pathways used by cholecystokinin to activate nodose neurons. WSU Research Exchange. [Link]

  • Charpentier, B., Durieux, C., Pélaprat, D., Dor, A., Reibaud, M., Blanchard, J. C., & Roques, B. P. (1988). Synthesis and biological activity of CCK26-33-related analogues modified in position 31. Peptides. [Link]

  • Jensen, R. T. (2019). Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and... PMC. [Link]

  • Liddle, R. A., Goldfine, I. D., & Williams, J. A. (1984). Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. The American journal of physiology. [Link]

  • Miller, L. J. (2007). Structural basis of cholecystokinin receptor binding and regulation. PMC. [Link]

  • Sugg, E. E., Shook, J. E., Serra, M., Korc, M., Hruby, V. J., & Yamamura, H. I. (1989). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. Peptides. [Link]

  • Pierson, M. E., Comstock, J. M., Simmons, R. D., Kaiser, F., Julien, R., Zongrone, J., & Rosamond, J. D. (1998). Synthesis and biological activity of CCK heptapeptide analogs. Effects of conformational constraints and standard modifications on receptor subtype selectivity, functional activity in vitro, and appetite suppression in vivo. Journal of Medicinal Chemistry. [Link]

  • Ogawa, H., Burke, G. T., & Katsoyannis, P. G. (1984). Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin. International journal of peptide and protein research. [Link]

  • Irwin, N., Frizelle, P., O'Harte, F. P., & Flatt, P. R. (2015). A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat–Fed Mice. Diabetes. [Link]

  • Sugg, E. E., Shook, J. E., Serra, M., Korc, M., Yamamura, H. I., Burks, T. F., & Hruby, V. J. (1986). Synthesis and biological evaluation of N alpha-hydroxysulfonyl-[Nle28,31]-CCK26-33. Life sciences. [Link]

  • Hruby, V. J., et al. (1997). Conformational Properties of the Unnatural Amino Acid .beta.

Structural and Pharmacological Profiling of 28-MePhe-31-N-MeIle-CCK(26-33)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 28-MePhe-31-N-MeIle-CCK(26-33) , widely designated in pharmacological literature and commercial libraries as SNF 8815 , is a highly engineered, synthetic octapeptide analogue of Cholecystokinin (CCK-8)[1]. By introducing targeted N-methylated unnatural amino acids into the native sequence, researchers have transformed a transient physiological hormone into a robust, highly selective ligand for the CCK-B receptor[2]. This technical guide deconstructs the structural causality behind these modifications, maps the resulting receptor signaling dynamics, and provides self-validating experimental protocols for in vivo application.

Structural Biochemistry & Rational Drug Design

The native C-terminal octapeptide of cholecystokinin, CCK(26-33), has the sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. While highly active at both CCK-A (gastrointestinal) and CCK-B (central nervous system) receptors, native CCK-8 suffers from severe pharmacokinetic liabilities. SNF 8815 overcomes these through two critical substitutions:

  • 28-MePhe Substitution (Replacing Met28): Methionine contains a thioether group that is rapidly oxidized to sulfoxide in vivo, neutralizing biological activity. Replacing Met28 with N-methylphenylalanine (MePhe) eliminates this oxidative liability. Furthermore, the bulky phenyl ring and the N-methyl group introduce significant steric hindrance (allylic strain). This restricts the Ramachandran

    
     and 
    
    
    
    angles of the peptide backbone, locking the molecule into a rigid conformation that strongly favors the CCK-B receptor binding pocket while sterically clashing with the CCK-A receptor[2].
  • 31-N-MeIle Substitution (Replacing Met31): Replacing the second methionine with N-methylisoleucine (N-MeIle)—or the functionally identical N-methylnorleucine (N-MeNle) in some literature variants[2]—serves a dual purpose. It removes the second oxidation site and shields the C-terminal pharmacophore from proteolytic degradation. N-methylation removes the hydrogen bond donor (NH) required by aminopeptidases to stabilize the enzyme-substrate transition state, drastically extending the compound's biological half-life.

Pharmacodynamics & Receptor Signaling

CCK receptors are G-protein coupled receptors (GPCRs) that regulate diverse physiological processes ranging from pancreatic enzyme secretion to central satiety and anxiety[3]. SNF 8815 is a highly selective CCK-B ligand. Depending on the specific tissue assay, it is characterized as either a selective agonist or a potent antagonist[1]. Upon binding to the CCK-B receptor, the ligand initiates a canonical Gq/11 signaling cascade, leading to the cleavage of membrane phospholipids and the mobilization of intracellular calcium[3].

CCKB_Signaling Ligand SNF 8815 Ligand (28-MePhe-31-N-MeIle) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Gq Gq/11 Alpha Subunit Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 Inositol Triphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC MAPK MAPK/ERK Cascade PKC->MAPK Response Cellular Response MAPK->Response

CCK-B Receptor Signaling Cascade Activated by SNF 8815

Comparative Pharmacological Data

To understand the efficacy of SNF 8815, it is critical to benchmark it against the native peptide and CCK-A specific analogues. In vivo studies measuring pancreatic acinar cell mitosis (a strictly CCK-A mediated process) perfectly illustrate the extreme selectivity of SNF 8815[2],[4].

LigandSequence ModificationReceptor SelectivityPancreatic Mitogenic Effect (In Vivo)Proteolytic Stability
CCK-8 None (Native Met28, Met31)Non-selective (CCK-A & B)Significant IncreaseLow (Rapid Oxidation)
A-71623 Boc-Trp-Lys(...)-Asp-(N-Me)PheCCK-A Selective AgonistSignificant IncreaseHigh
SNF 8815 28-MePhe, 31-N-MeIleCCK-B Selective LigandNone (Baseline Control) High

Data synthesized from in vivo pancreatic growth assays demonstrating CCK-A vs CCK-B mediation[2],[4].

Experimental Methodology: Self-Validating In Vivo Formulation

The Challenge: The dual N-methylation and the introduction of bulky, hydrophobic side chains (MePhe, N-MeIle) drastically reduce the aqueous solubility of SNF 8815 compared to native CCK-8. Attempting to dissolve this peptide directly in saline will result in irreversible aggregation.

The Solution: A precise, four-step cosolvent and micellar dispersion protocol is required to achieve a stable 2 mg/mL working solution[1].

Step-by-Step Protocol & Causality
  • Primary Solubilization (10% DMSO):

    • Action: Add 100 μL of DMSO to the lyophilized SNF 8815 powder. Vortex gently.

    • Causality: DMSO is a highly polar aprotic solvent. It rapidly disrupts the strong intermolecular hydrophobic interactions inherent to the N-methylated peptide backbone.

    • Validation Check: The solution must be 100% transparent. Any particulate matter indicates incomplete dissolution; do not proceed until clear.

  • Cosolvent Integration (40% PEG300):

    • Action: Add 400 μL of PEG300. Mix thoroughly by pipetting.

    • Causality: PEG300 acts as a transitional cosolvent, lowering the dielectric constant of the mixture to prevent immediate precipitation of the hydrophobic peptide when water is eventually introduced.

  • Micellar Stabilization (5% Tween 80):

    • Action: Add 50 μL of Tween 80. Vortex until fully clarified.

    • Causality: Tween 80 is a non-ionic surfactant. Its hydrophobic tails interact with the lipophilic SNF 8815, while its hydrophilic heads face outward, forming stable micelles.

    • Validation Check: The mixture should appear slightly viscous but optically clear.

  • Aqueous Dilution (45% Saline/PBS):

    • Action: Dropwise addition of 450 μL of sterile Saline while continuously swirling.

    • Causality: Dropwise addition prevents localized shock-precipitation. Saline provides the necessary isotonicity for physiological compatibility.

    • Validation Check: Hold the final solution against a dark background. It must remain completely clear. Turbidity indicates micellar failure, rendering the batch invalid for injection.

Formulation_Workflow Step1 1. Solubilization 10% DMSO Step2 2. Cosolvent 40% PEG300 Step1->Step2 Mix until clear Step3 3. Surfactant 5% Tween 80 Step2->Step3 Mix thoroughly Step4 4. Aqueous Dilution 45% Saline/PBS Step3->Step4 Dropwise addition Final In Vivo Formulation (Clear Solution) Step4->Final Final validation

Step-by-Step In Vivo Formulation Workflow for SNF 8815

References

1.[1] Snf 8815 - TargetMol | Source: TargetMol |1 2.[3] Cholecystokinin Receptor | Inhibitor - Ambeed.com | Source: Ambeed | 3 3.[2] Stimulation of in vivo pancreatic growth in the rat is mediated specifically by way of cholecystokinin-A receptors | Source: PubMed (NIH) | 2 4.[4] Stimulation of growth of azaserine-induced putative preneoplastic lesions in rat pancreas is mediated specifically by way of cholecystokinin-A receptors | Source: PubMed (NIH) | 4

Sources

The Pharmacological Architecture of 28-MePhe-31-N-MeIle-CCK(26-33): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) is a ubiquitous peptide hormone responsible for regulating gastrointestinal motility, pancreatic enzyme secretion, and central nervous system (CNS) satiety signaling. The C-terminal octapeptide, CCK(26-33), represents the minimum sequence required for full biological activity. However, native CCK-8 suffers from rapid proteolytic degradation and lacks receptor subtype selectivity.

To overcome these limitations, structural biologists developed 28-MePhe-31-N-MeIle-CCK(26-33) , widely cataloged in pharmacological literature as SNF 8815 [1]. By introducing targeted N-methylated amino acids, this synthetic analog achieves profound proteolytic stability and extreme selectivity for the CCK-B (CCK2) receptor[2]. This whitepaper provides an in-depth technical analysis of its structural causality, receptor pharmacology, and field-proven experimental protocols for drug development professionals.

Structural Biology & Causality of Modifications

The native sequence of CCK(26-33) is Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2. In SNF 8815, two critical substitutions are made:

  • Position 28: Methionine (Met) is replaced with N-methylphenylalanine (MePhe).

  • Position 31: Methionine (Met) is replaced with N-methylisoleucine (N-MeIle).

The Causality Behind the Chemistry
  • Proteolytic Shielding: Peptidases recognize specific spatial arrangements of the peptide backbone. N-methylation removes the amide hydrogen, eliminating critical hydrogen-bonding sites required for protease docking. This exponentially increases the in vivo half-life of the compound.

  • Oxidative Stability: Native methionine residues are highly susceptible to oxidation (forming methionine sulfoxide), which abolishes receptor binding. Replacing Met with MePhe and N-MeIle eliminates this oxidative liability.

  • Conformational Restriction (Selectivity): The bulky N-methyl groups introduce severe steric hindrance, restricting the rotational freedom of the peptide backbone (

    
     and 
    
    
    
    angles). This forces the peptide into a rigid, folded topology that perfectly complements the binding pocket of the CCK-B receptor while creating a steric clash with the CCK-A receptor. Consequently, SNF 8815 acts as a highly selective CCK-B ligand[3].

Receptor Pharmacology & Signaling Dynamics

CCK receptors are G-protein-coupled receptors (GPCRs) divided into two subtypes: CCK-A (primarily gastrointestinal) and CCK-B (predominant in the CNS and stomach). SNF 8815 selectively targets the CCK-B receptor. Depending on the cellular context and assay type, it has been characterized as both a highly selective agonist in trophic assays[2] and an antagonist in specific competitive binding panels[1].

Upon binding to the CCK-B receptor, the ligand initiates a canonical Gq/11-coupled signal transduction cascade, leading to intracellular calcium mobilization and kinase activation.

CCKB_Signaling Ligand SNF 8815 (28-MePhe-31-N-MeIle-CCK(26-33)) Receptor CCK-B Receptor (CCK2R) Ligand->Receptor Binds GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK/ERK Cascade PKC->MAPK Response Cellular Response (Gene Expression, Secretion) MAPK->Response

Fig 1: CCK-B receptor Gq/11 signaling cascade activated by SNF 8815 binding.

Quantitative Pharmacological Profile

The following table synthesizes the critical physicochemical and pharmacological data for SNF 8815 to guide formulation and assay design[1],[4].

PropertySpecification
Compound Name 28-MePhe-31-N-MeIle-CCK(26-33)
Common Synonym SNF 8815
CAS Registry Number 154336-13-7
Chemical Formula C56H68N10O13
Primary Target Cholecystokinin-B (CCK-B / CCK2) Receptor
Pharmacological Action Selective Ligand (Context-dependent Agonist/Antagonist)
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be self-validating. Below are field-proven methodologies for formulating and testing SNF 8815 in vivo.

Protocol 1: Preparation of the In Vivo Formulation

Because SNF 8815 is a highly hydrophobic modified peptide, standard aqueous buffers will cause precipitation. This protocol utilizes a co-solvent microemulsion system to ensure complete solubilization[1].

Step-by-Step Procedure:

  • Primary Solubilization: Dissolve the lyophilized SNF 8815 powder in 10% DMSO to create a master stock. Causality: DMSO disrupts intermolecular hydrogen bonds and prevents peptide aggregation.

  • Co-solvent Addition: Add 40% PEG300 to the DMSO stock and vortex thoroughly until the solution is optically clear. Causality: PEG300 acts as a steric stabilizer, preventing the peptide from crashing out of solution during aqueous dilution.

  • Surfactant Integration: Add 5% Tween 80 and mix well. Causality: This non-ionic surfactant lowers surface tension, stabilizing the hydrophobic peptide core within the upcoming aqueous phase.

  • Aqueous Dilution: Slowly titrate in 45% Saline (or PBS) while vortexing. Causality: Saline adjusts the final osmolarity to physiological levels, preventing local tissue necrosis at the subcutaneous injection site.

Protocol 2: In Vivo Pancreatic Trophic Assay (Self-Validating System)

Historically, researchers debated whether CCK-A or CCK-B receptors drove pancreatic growth and preneoplastic lesions. SNF 8815 was utilized as the definitive tool compound to prove that CCK-A, not CCK-B, mediates this growth[2],[3].

Step-by-Step Procedure:

  • Cohort Stratification: Divide male F344 rats into three cohorts: Negative Control (Saline), Positive Control (CCK-8, 2.50 µg/kg), and Experimental (SNF 8815, 2.40 µg/kg).

  • Administration: Administer compounds via subcutaneous injection daily for 21 days.

  • Tissue Harvesting: Euthanize subjects, rapidly excise the pancreas, and record the gross wet weight.

  • Biochemical Extraction: Homogenize the tissue to quantify total DNA, RNA, and protein content. Calculate the Protein/DNA ratio to differentiate between cellular hypertrophy (increased protein, stable DNA) and hyperplasia (increased DNA).

  • Histological Readout: Quantify the mitotic index per 10,000 acinar cells.

Self-Validation Logic: If the assay is successful, the CCK-8 cohort will show massive pancreatic hypertrophy, validating the biological responsiveness of the animal model. The SNF 8815 cohort will mirror the saline control, definitively proving that selective CCK-B activation does not induce pancreatic growth[3].

Workflow Prep Formulation Prep DMSO/PEG/Tween Admin In Vivo Admin Sub-Q (21 Days) Prep->Admin Harvest Tissue Harvest Pancreas Excision Admin->Harvest Analysis Biochemical Assay DNA/RNA/Protein Harvest->Analysis Readout Mitotic Index Quantification Analysis->Readout

Fig 2: Self-validating in vivo workflow for evaluating pancreatic trophic responses.

References

  • ResearchGate / Scientific Literature. "Pancreatic polyamine content with age, after each hormone treatment (SNF-8815 CCK-B Agonist Study)." URL: [Link]

  • PubMed / National Institutes of Health. "Stimulation of in vivo pancreatic growth in the rat is mediated specifically by way of cholecystokinin-A receptors." URL:[Link]

Sources

A Technical Guide to Cholecystokinin (26-33) Fragment Analogs: From Molecular Design to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Minimalist Peptide

Cholecystokinin (CCK) is a pivotal gut-brain peptide hormone that exists in various lengths, including CCK-58, CCK-33, and the highly studied C-terminal octapeptide, CCK-8 (also known as cholecystokinin fragment 26-33).[1][2] This octapeptide, with the sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂, is the smallest form that retains the full spectrum of biological activities associated with the parent hormone.[3] Its potent effects on digestion, satiety, and neural pathways have made it a compelling target for drug development for over four decades.

However, the therapeutic utility of native CCK-8 is hampered by its poor metabolic stability and lack of receptor selectivity. This has driven extensive research into the design and synthesis of CCK (26-33) fragment analogs. This guide serves as a technical deep-dive for professionals in the field, navigating the intricate landscape of analog design, synthesis, pharmacological evaluation, and therapeutic application. We will explore the causality behind experimental choices, present validated protocols, and map the complex signaling networks that these molecules modulate, providing a comprehensive resource for advancing the next generation of CCK-based therapeutics.

Chapter 1: The Molecular Blueprint: CCK-8 Structure and Function

The Cornerstone of Activity: Tyrosine Sulfation

The single most critical post-translational modification for the biological activity of CCK-8 is the sulfation of the tyrosine residue at position 27. This modification, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is indispensable for high-affinity binding to the cholecystokinin type 1 receptor (CCK1R), which mediates the peptide's primary effects in the gastrointestinal system.[4][5] The negatively charged sulfate group forms a key electrostatic interaction with the receptor binding pocket. Analogs lacking this feature exhibit a dramatic reduction in affinity and potency at the CCK1R, though they may retain activity at the CCK2 receptor.

A primary challenge in drug development is the inherent instability of this O-sulfate ester bond, which is susceptible to enzymatic degradation by sulfatases. This has spurred the rational design of analogs where the OSO₃H group is replaced by a non-hydrolyzable mimic, such as a CH₂SO₃H group.[6] These modified peptides not only exhibit enhanced chemical stability but have been shown to retain high affinity for CCK receptors and act as full agonists, making them more viable candidates for therapeutic development.[6]

The Conformational Landscape

The biological activity of a peptide is not solely dependent on its primary sequence but also on the three-dimensional shape it adopts. Conformational analysis using techniques like ¹H NMR spectroscopy and fluorescence-transfer measurements has revealed that CCK-8 and its fragments preferentially exist in folded forms.[7] These structures are often stabilized by β- and γ-turns around the central Gly-Trp-Met-Asp sequence, which correctly orients the critical side chains for optimal receptor engagement.[7][8] The introduction of the sulfate group enhances this folding tendency, even in aqueous solutions, underscoring its dual role in both direct receptor contact and maintaining the peptide's active conformation.[7] Understanding this conformational behavior is paramount for designing constrained analogs with improved receptor affinity and selectivity.

Chapter 2: Rational Design & Synthesis of CCK-8 Analogs

The development of CCK-8 analogs is a strategic endeavor aimed at overcoming the limitations of the native peptide. The primary objectives guiding this process are:

  • Enhanced Receptor Selectivity: Differentiating between CCK1 and CCK2 receptors to target specific physiological effects and minimize off-target side effects.

  • Improved Metabolic Stability: Increasing the peptide's half-life in circulation by protecting it from enzymatic degradation.

  • Modulated Activity: Engineering full agonists, partial agonists, or antagonists to achieve a desired pharmacological response.[9][10]

Key Structure-Activity Relationships (SAR)

Decades of research have illuminated the functional importance of each residue within the CCK-8 sequence. Modifications at specific positions can profoundly alter the resulting analog's pharmacological profile. This knowledge is crucial for the rational design of new chemical entities.

PositionResidueModification & RationaleImpact on Activity
Tyr²⁷ Tyr(SO₃H)Replacement of O-sulfate with non-hydrolyzable mimics (e.g., CH₂SO₃H).Retains agonist activity with significantly increased chemical stability.[6]
Met²⁸/Met³¹ MetReplacement with Norleucine (Nle) to prevent oxidation.Often results in equipotent analogs with improved stability.[9]
Met³¹ MetSubstitution with Phe or Ala.Increases specificity for central (CCK2) receptors.[9]
Met³¹ MetSubstitution with a protected Ornithine residue.Can convert the molecule from an agonist to a peripheral (CCK1) antagonist.[9]
Asp³²-Phe³³ Peptide BondModification of the peptide bond or removal of the C-terminal amide.The C-terminal primary amide is crucial for biological activity at pancreatic receptors.[11]
N-Terminus Asp²⁶Truncation or modification of the N-terminal end.N-terminal fragments can act as CCK receptor antagonists.[12]
Synthesis and Purification Workflow

The synthesis of CCK-8 analogs is typically achieved through solid-phase peptide synthesis (SPPS), a robust and well-established methodology. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. Post-synthesis, the peptide is cleaved from the resin, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) cluster_1 Post-Synthesis Processing start 1. Resin Loading (Anchor first amino acid) deprotect1 2. Fmoc Deprotection (Piperidine treatment) start->deprotect1 couple 3. Amino Acid Coupling (HBTU/DIC activation) deprotect1->couple deprotect2 4. Fmoc Deprotection couple->deprotect2 repeat 5. Repeat Steps 3-4 (For each amino acid) deprotect2->repeat end_synthesis 6. Final Deprotection repeat->end_synthesis cleavage 7. Cleavage & Deprotection (TFA cocktail) end_synthesis->cleavage precipitation 8. Ether Precipitation cleavage->precipitation purification 9. RP-HPLC Purification precipitation->purification analysis 10. Quality Control (Mass Spectrometry) purification->analysis lyophilization 11. Lyophilization analysis->lyophilization

General workflow for CCK-8 analog synthesis and purification.

Chapter 3: Pharmacology & Receptor Engagement

The Targets: CCK1 and CCK2 Receptors

CCK-8 and its analogs exert their effects by binding to two distinct G protein-coupled receptors (GPCRs): CCK1R and CCK2R.[4] These receptors, while structurally similar, have characteristic distributions and ligand preferences that dictate their physiological roles.

  • CCK1 Receptor (CCK₁R): Predominantly found in peripheral tissues, especially the gallbladder, pancreas, and vagal afferent neurons.[13][14] It is often called the "alimentary" receptor. The CCK1R displays a high affinity for sulfated CCK-8, showing a 500- to 1000-fold preference over non-sulfated analogs and gastrin.[15]

  • CCK2 Receptor (CCK₂R): Primarily located in the central nervous system and the stomach lining (where it is also known as the gastrin receptor).[13][16] The CCK2R binds both sulfated and non-sulfated CCK, as well as gastrin, with similarly high affinity.[4]

This differential selectivity is the foundation for designing targeted therapeutics. For example, a CCK1R-selective agonist would be desirable for appetite suppression, while a CCK2R-selective antagonist might be explored for treating certain cancers or anxiety disorders.[13][17]

Intracellular Signaling Cascades

Upon agonist binding, both CCK1 and CCK2 receptors undergo a conformational change that activates intracellular signaling pathways.

  • Canonical Gq Pathway: The primary signaling mechanism for both receptors involves coupling to Gαq/11 proteins.[15] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses like enzyme secretion or smooth muscle contraction.[15][16]

  • Cell-Type-Specific Pathways: Research has uncovered that CCK receptor signaling can be more nuanced. For instance, in certain hippocampal neurons, the CCK2R couples to a pertussis-toxin-sensitive pathway that activates a nonselective cationic conductance, demonstrating that the cellular context can dictate the signaling outcome.[16]

G cluster_0 Canonical CCK Receptor Signaling CCK8 CCK-8 Analog (Agonist) CCKR CCK1R / CCK2R CCK8->CCKR Gq Gαq/11 CCKR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., Amylase Secretion, Neuronal Excitation) Ca->Response PKC->Response

Canonical Gq-coupled signaling pathway for CCK receptors.
In Vitro Evaluation: A Protocol-Driven Approach

The characterization of novel CCK-8 analogs requires a suite of robust in vitro assays to quantify their binding affinity, functional potency, and potential cytotoxicity.

Experimental Protocol 1: Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of a test analog for CCK1R and CCK2R by measuring its ability to compete with a radiolabeled ligand.

  • Causality: This assay directly quantifies the physical interaction between the analog and the receptor. A lower Kᵢ value indicates a higher binding affinity. This is the first step in validating a new compound's on-target activity.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor (e.g., guinea pig pancreas for CCK1R, rat cerebral cortex for CCK2R).[18]

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CCK analog (e.g., [³H]CCK-8 or [¹²⁵I]CCK-8), and varying concentrations of the unlabeled test analog.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate membrane-bound radioactivity from unbound radioactivity. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the test analog concentration. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ (the concentration of analog that inhibits 50% of radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental Protocol 2: Pancreatic Acini Amylase Secretion Assay

  • Objective: To measure the functional potency (EC₅₀) of an agonist analog or the inhibitory potency (IC₅₀) of an antagonist analog at the CCK1R.

  • Causality: This assay provides a direct measure of the biological response downstream of receptor activation in a physiologically relevant primary cell system. It differentiates between agonists, which stimulate a response, and antagonists, which block the response to a known agonist.

  • Methodology:

    • Acini Preparation: Isolate pancreatic acini from guinea pig or rat pancreas by collagenase digestion.[12] Resuspend the acini in a buffered physiological salt solution.

    • Stimulation: Aliquot the acini suspension into tubes containing increasing concentrations of the test analog (for agonists) or a fixed concentration of CCK-8 plus increasing concentrations of the test analog (for antagonists).

    • Incubation: Incubate the tubes in a shaking water bath at 37°C for 30 minutes.

    • Separation: Centrifuge the tubes to pellet the acini.

    • Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available kit or a standard spectrophotometric method. Also, measure the total amylase content in an uncentrifuged aliquot.

    • Data Analysis: Express amylase release as a percentage of the total cellular amylase. Plot the percentage of amylase release against the logarithm of the analog concentration. Use non-linear regression to determine the EC₅₀ or IC₅₀.

Experimental Protocol 3: Cell Viability/Cytotoxicity Assay (Using CCK-8 Kit)

  • Objective: To assess the general cytotoxicity of a novel analog or its specific anti-proliferative effect on cancer cells.

  • Clarification: The "Cell Counting Kit-8 (CCK-8)" is a widely used commercial assay whose name is a coincidence and is not related to the cholecystokinin-8 peptide. The kit is based on a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[19][20]

  • Causality: This assay is critical for drug development as it establishes a therapeutic window. For applications like cancer therapy, a high degree of cytotoxicity is desired, whereas for metabolic or neurological applications, the analog should have minimal impact on cell viability.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., PANC-1 pancreatic cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.[21][22]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of the test analog. Include untreated control wells.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • Assay Reaction: Add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.

    • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot viability against the log of the analog concentration to determine the IC₅₀ (the concentration causing 50% inhibition of cell growth).[23]

Chapter 4: Therapeutic Frontiers & Drug Development

The unique biological profile of CCK-8 has positioned its analogs as candidates for a range of therapeutic applications, from metabolic disorders to oncology.

Satiety and Obesity Management

CCK is a key physiological satiety signal, released post-prandially to slow gastric emptying and activate vagal afferent pathways that signal fullness to the brain.[24] This makes CCK1R agonists logical candidates for anti-obesity drugs.

  • Mechanism: CCK-8 reduces food intake primarily by decreasing meal size, not meal frequency.[1][25]

  • Challenges: Early clinical trials with CCK1R agonists were largely unsuccessful, often due to poor oral bioavailability, short half-life, or the induction of tolerance.[10][25]

  • Modern Approaches: The focus has shifted towards developing long-acting, stable analogs and innovative hybrid peptides. For instance, co-agonists that combine the satiety effects of CCK-8 with the insulinotropic and glucose-lowering effects of glucagon-like peptide-1 (GLP-1) have shown significant therapeutic potential in preclinical models of obesity and diabetes.[3] A stable analog, (pGlu-Gln)-CCK-8, has also demonstrated beneficial metabolic effects, including reduced body weight and improved insulin sensitivity in mice after prolonged administration.[26]

Oncology: The Pancreatic Cancer Link

The CCK2 (gastrin) receptor is overexpressed in pancreatic ductal adenocarcinoma (PDAC), where both CCK and gastrin can act as growth factors.[17] This has opened a novel therapeutic avenue using CCK receptor antagonists.

  • Mechanism: CCK and gastrin can stimulate the growth of pancreatic cancer through an autocrine or paracrine mechanism mediated by the CCK2R.[17]

  • Therapeutic Strategy: The use of CCK2R-selective antagonists is being explored to block this growth-promoting signal. Preclinical studies have shown that CCKR blockade can alter the tumor microenvironment, reducing fibrosis and increasing the influx of tumor-infiltrating lymphocytes.[17] This suggests a powerful synergistic potential when combined with immune checkpoint inhibitors, offering a new strategy for this notoriously treatment-resistant cancer.[17]

Conclusion & Future Perspectives

The journey of cholecystokinin (26-33) fragment analogs from a basic physiological tool to a platform for sophisticated drug design exemplifies the evolution of peptide therapeutics. Through decades of meticulous structure-activity relationship studies, researchers have learned to fine-tune these molecules for enhanced stability, receptor selectivity, and functional activity. The core challenges of oral bioavailability and CNS penetration remain significant hurdles, but the field is actively progressing.

Future research will likely focus on developing biased agonists that selectively activate certain downstream signaling pathways over others, potentially separating desired therapeutic effects from unwanted side effects. The success of hybrid peptides like CCK-8/GLP-1 co-agonists points towards a promising future for multi-target molecules in treating complex metabolic diseases. As our understanding of the nuanced roles of CCK receptors in health and disease continues to expand, so too will the therapeutic potential of their exquisitely designed synthetic ligands.

References

  • Charpentier, B., Durieux, C., Pélaprat, D., et al. (1988). Synthesis and biological activity of CCK26-33-related analogues modified in position 31. PubMed. Available at: [Link]

  • Lignon, M. F., Galas, M. C., Rodriguez, M., et al. (1987). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. PubMed. Available at: [Link]

  • Riediger, T., Bothe, C., Becskei, C., et al. (2007). CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Funakoshi, A., Yasunami, Y., Kawanami, T., et al. (1989). Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues. Japanese Journal of Pharmacology. Available at: [Link]

  • Solomon, T. E., Yamada, T., Elashoff, J., et al. (1984). Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. PubMed. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cholecystokinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Lee, S. Y., Soltesz, I., & Földy, C. (2015). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. Journal of Neuroscience. Available at: [Link]

  • Adooq Bioscience. (n.d.). CCK pathway | CCK inhibitors. Adooq Bioscience. Available at: [Link]

  • Gaudreau, P., St-Pierre, S., Pert, C. B., & Quirion, R. (1987). Structure-activity studies of C- and N-terminal fragments of cholecystokinin 26-33 in guinea pig isolated tissues. Neuropeptides. Available at: [Link]

  • Smith, J. P., Fonkouh, E., & Cooper, D. G. (2017). Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice. OncoImmunology. Available at: [Link]

  • Fournie-Zaluski, M. C., Belleney, J., Lux, B., et al. (1986). Conformational analysis of cholecystokinin CCK26-33 and related fragments by 1H NMR spectroscopy, fluorescence-transfer measurements, and calculations. PubMed. Available at: [Link]

  • Marseigne, I., Roy, P., Dor, A., et al. (1989). Full agonists of CCK8 containing a nonhydrolyzable sulfated tyrosine residue. Journal of Medicinal Chemistry. Available at: [Link]

  • Bignon, E., Moroder, L., Wünsch, E., & Luis, J. (1990). Structure-activity relationship studies on cholecystokinin: analogues with partial agonist activity. PubMed. Available at: [Link]

  • QIAGEN. (n.d.). Cholecystokinin/Gastrin-mediated Signaling. GeneGlobe. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay. Dojindo. Available at: [Link]

  • Fournie-Zaluski, M. C., Durieux, C., Gacel, G., et al. (1985). Conformational analysis of cholecystokinin fragments CCK4, CCK5, and CCK6 by 1H-NMR spectroscopy and fluorescence-transfer measurements. Biopolymers. Available at: [Link]

  • Irwin, N., Frizelle, P., O'Harte, F. P. M., & Flatt, P. R. (2015). A Novel CCK-8/GLP-1 Hybrid Peptide Exhibiting Prominent Insulinotropic, Glucose-Lowering, and Satiety Actions With Significant Therapeutic Potential in High-Fat–Fed Mice. Diabetes. Available at: [Link]

  • Covasa, M., & Czaja, K. (2010). Differential feeding behavior and neuronal responses to CCK in obesity-prone and -resistant rats. PubMed. Available at: [Link]

  • Brand, S. J., & Klarlund, J. (1988). Plasma concentrations of cholecystokinin, CCK-8, and CCK-33, 39 in rats, determined by a method based on enzyme digestion of gastrin before HPLC and RIA detection of CCK. Journal of Clinical Investigation. Available at: [Link]

  • Abbkine. (2021). Using Abbkine CCK-8 to analyze cell toxicity. Abbkine. Available at: [Link]

  • Wang, P., Wang, X., Hu, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • Miller, L. J., & Desai, A. J. (2016). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Frontiers in Endocrinology. Available at: [Link]

  • Wang, C., Wang, H., Zhang, Y., et al. (2022). Huaier suppresses pancreatic cancer progression via activating cell autophagy induced ferroptosis. Frontiers in Oncology. Available at: [Link]

  • Neary, M. T., & Batterham, R. L. (2022). Role of cholecystokinin in satiation: a systematic review and meta-analysis. British Journal of Nutrition. Available at: [Link]

  • Zhang, Y., Zhang, Y., & Li, Q. (2020). NETO2 promotes pancreatic cancer cell proliferation, invasion and migration via activation of the STAT3 signaling pathway. Cancer Management and Research. Available at: [Link]

  • Farzan, M., Vasilieva, N., Schnitzler, C. E., et al. (2002). Tyrosine Sulfation Is Prevalent in Human Chemokine Receptors Important in Lung Disease. American Journal of Respiratory Cell and Molecular Biology. Available at: [Link]

  • Pancreapedia Exocrine Pancreas Knowledge Base. (2011). Measurement of cholecystokinin. Pancreapedia. Available at: [Link]

  • Blue Tiger Scientific. (n.d.). Cholecystokinin (CCK) Fragment 26-33 Amide, Non-sulfated. Blue Tiger Scientific. Available at: [Link]

  • Raybould, H. E. (2011). Vagal Control of Satiety and Hormonal Regulation of Appetite. Journal of Neurogastroenterology and Motility. Available at: [Link]

  • Zhang, C., Li, C., Wang, Y., et al. (2019). Effects of aspirin on pancreatic cancer cells PANC-1 and its potential molecular mechanism. Journal of BUON. Available at: [Link]

  • Irwin, N., Frizelle, P., O'Harte, F. P. M., & Flatt, P. R. (2013). Metabolic effects of activation of CCK receptor signaling pathways by twice-daily administration of the enzyme-resistant CCK-8 analog, (pGlu-Gln)-CCK-8, in normal mice. Journal of Endocrinology. Available at: [Link]

  • Harikumar, K. G., Cawston, E. E., & Miller, L. J. (2010). Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor. British Journal of Pharmacology. Available at: [Link]

  • Rehfeld, J. F., & Hansen, C. P. (1986). Accurate measurement of cholecystokinin in plasma. Clinical Chemistry. Available at: [Link]

  • Zhang, C., Li, C., Wang, Y., et al. (2020). Effects of aspirin on pancreatic cancer cells PANC-1 and its potential molecular mechanism. Journal of BUON. Available at: [Link]

  • Journal of Medicinal Chemistry. (1995). Synthesis and biological activity of CCK heptapeptide analogs. Effects of conformational constraints and standard modifications on receptor subtype selectivity, functional activity in vitro, and appetite suppression in vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Abcam (Japanese). (n.d.). CCK-8 Assay: A sensitive tool for cell viability. Abcam. Available at: [Link]

  • Pittman, D. D., Wang, J. H., & Kaufman, R. J. (1992). Identification and functional importance of tyrosine sulfate residues within recombinant factor VIII. Biochemistry. Available at: [Link]

  • Moore, K. L. (2003). Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins. The International Journal of Biochemistry & Cell Biology. Available at: [Link]

  • Liu, H., & Zhu, J. (2022). A potential antibody repertoire diversification mechanism through tyrosine sulfation for biotherapeutics engineering and production. Frontiers in Immunology. Available at: [Link]

  • Obesity Medicine Association. (2026). Top Weight Loss Medications. Obesity Medicine Association. Available at: [Link]

Sources

Rational Design and Biological Activity of N-Methylated Cholecystokinin (CCK) Analogs: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cholecystokinin (CCK) is a pleiotropic peptide hormone that mediates critical physiological functions, including satiety, gallbladder contraction, and central neurotransmission, via two distinct G-protein-coupled receptors (GPCRs): CCK-1R and CCK-2R. While the native octapeptide (CCK-8) exhibits high binding affinity, its clinical translation is severely bottlenecked by rapid proteolytic degradation (in vivo half-life < 5 minutes) and pan-receptor activation.

To overcome these limitations, N-methylation of the peptide backbone has emerged as a premier peptidomimetic strategy. By selectively replacing amide protons with methyl groups, researchers can restrict conformational freedom, dictate receptor subtype selectivity, and drastically enhance metabolic stability. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), biological activities, and self-validating experimental methodologies associated with N-methylated CCK analogs.

The Mechanistic Imperative: Why N-Methylation?

The insertion of an N-methyl group into a peptide bond is not merely a structural tweak; it fundamentally alters the biophysical landscape of the molecule. The causality behind its efficacy is threefold:

  • Steric Occlusion of Proteases: Endopeptidases and exopeptidases rely on precise hydrogen bonding with the peptide backbone to stabilize the transition state during hydrolysis. N-methylation eliminates the hydrogen-bond donor capacity of the amide and introduces steric bulk, effectively blocking enzyme active sites.

  • Conformational Restriction: The bulky methyl group restricts the dihedral angles (

    
     and 
    
    
    
    ) of the adjacent residues. This lowers the energy barrier for cis-trans isomerization of the amide bond, forcing the peptide into specific secondary structures (e.g.,
    
    
    -turns) that are critical for receptor docking.
  • Receptor Subtype Selectivity: Because CCK-1R and CCK-2R possess distinct binding pocket topologies, the rigidified conformation induced by N-methylation can sterically clash with one receptor subtype while perfectly complementing the other[1].

CCK_Logic Native Native CCK-8 (Rapid Cleavage) N_Meth N-Methylation Strategy (e.g., DMeAsp32) Native->N_Meth Peptidomimetics Mech1 Steric Hindrance (Protease Blockade) N_Meth->Mech1 Mech2 Conformational Shift (Receptor Specificity) N_Meth->Mech2 CCK1R CCK-1R Activation (Obesity Therapy) Mech1->CCK1R CCK2R CCK-2R Targeting (Tumor Theranostics) Mech1->CCK2R Mech2->CCK1R Mech2->CCK2R

Figure 1: Mechanistic logic of N-methylation in CCK analogs for targeted therapeutics.

Structure-Activity Relationships (SAR) & Biological Activity

CCK-1R Selectivity: Therapeutics for Obesity

Appetite regulation is primarily mediated by CCK-1R on gastrointestinal vagal afferent neurons. Native CCK-8 binds equally to CCK-1R and CCK-2R. However, systematic SAR studies demonstrated that N-methylation at the penultimate position (residue 32) acts as a molecular switch.

Substituting standard Asp32 with D-N-methyl-Asp (DMeAsp) yields extraordinary selectivity for CCK-1R. For example, the analog NN9056 leverages DMeAsp32 alongside an N-terminal fatty acid linkage. The N-methylation restricts the C-terminal tetrapeptide into a conformation that is highly unfavorable for CCK-2R but optimal for CCK-1R. This compound demonstrated an in vitro CCK-1R affinity comparable to native CCK-8, but with a plasma half-life of 113 hours in minipigs, resulting in profound and sustained anorectic efficacy [2].

CCK-2R Selectivity: Oncology Theranostics

CCK-2R is highly overexpressed in several neuroendocrine tumors, notably medullary thyroid carcinomas (MTC). Minigastrin (MG) analogs targeting CCK-2R historically suffered from rapid C-terminal degradation and high renal toxicity.

To resolve this, researchers developed DOTA-MGS5 , which replaces oxidation-sensitive Met with N-methyl-norleucine ((N-Me)Nle) and Phe with 1-naphthylalanine (1-Nal). The N-methylation of the Trp-(N-Me)Nle peptide bond confers exceptional enzymatic resistance, maintaining >70% intact radiopeptide in murine blood at 1 hour post-injection while preserving sub-nanomolar CCK-2R affinity [3]. Further stabilization was achieved in HYNIC-MGS11 by introducing a second N-methylation between Asp and 1-Nal, optimizing the tumor-to-kidney ratio for radioguided surgery[4], [5].

Quantitative Data Summary
Peptide AnalogKey ModificationTarget ReceptorBinding Affinity (Ki / IC50)In Vivo Half-Life / StabilityPrimary Application
Native CCK-8 NoneCCK-1R / CCK-2R~1.0 nM (Pan-agonist)< 5 minutesEndogenous Baseline
Ac[Nle28,31,(N-Me)Asp32] (N-Me)Asp32CCK-1RAltered rank orderEnhanced vs nativeSAR Probing [1]
NN9056 D-N-Me-Asp32CCK-1R~1.5 nM (Highly selective)113 hours (minipigs)Obesity Therapeutics [2]
DOTA-MGS5 (N-Me)Nle, 1-NalCCK-2RSub-nanomolar>70% intact at 1h (mice)Oncology Theranostics [3]
HYNIC-MGS11 (N-Me)Nle, (N-Me)1-NalCCK-2RSub-nanomolarHigh tumor-to-kidney ratioRadioguided Surgery [4]

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and evaluation of N-methylated peptides require highly specialized, self-validating protocols. Standard peptide chemistry often fails due to the steric hindrance introduced by the methyl group.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Analogs

Causality: Because N-methylated amino acids present significant steric hindrance, standard coupling reagents (like DIC/Oxyma or HBTU) fail to achieve complete conversion. Therefore, coupling onto an N-methylated amine requires HATU with HOAt, which provides a highly reactive 7-aza-benzotriazole ester intermediate capable of overcoming this steric barrier.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Remove Fmoc protecting groups using 20% piperidine in DMF (2 x 10 min).

  • Standard Coupling: Couple standard amino acids using 4 eq. Fmoc-AA, 4 eq. DIC, and 4 eq. Oxyma Pure for 1 hour.

  • Primary Amine Validation (Kaiser Test): Perform a Kaiser test. A blue color indicates incomplete coupling (requires recoupling); a yellow color validates success.

  • N-Methylated Residue Coupling: To couple the next amino acid onto the secondary amine of the N-methylated residue, use 4 eq. Fmoc-AA, 3.9 eq. HATU, and 8 eq. DIPEA. Extend coupling time to 3 hours or perform double coupling.

  • Secondary Amine Validation (Chloranil Test): Critical Step. The Kaiser test cannot detect secondary amines. You must use the Chloranil test. A blue/green bead indicates unreacted secondary amines (recouple); colorless validates success.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

SPPS_Workflow Start Resin Swelling & Deprotection Standard Standard AA Coupling Start->Standard Kaiser Kaiser Test (Primary Amines) Standard->Kaiser Kaiser->Standard Positive NMe_Add Fmoc-N-Me-AA Coupling (HATU/HOAt) Kaiser->NMe_Add Negative Chloranil Chloranil Test (Secondary Amines) NMe_Add->Chloranil Chloranil->NMe_Add Positive Cleavage Global Deprotection & Cleavage Chloranil->Cleavage Negative

Figure 2: Self-validating SPPS workflow for synthesizing N-methylated CCK peptides.

Protocol 2: In Vitro Radioligand Binding & Functional Validation

Causality: A competitive binding curve only proves affinity. To establish causality between receptor binding and functional activation, the radioligand assay must be paired with a functional readout (e.g., intracellular calcium mobilization) to confirm whether the N-methylated analog acts as an agonist or antagonist.

  • Cell Preparation: Seed A431 cells stably transfected with human CCK-1R or CCK-2R into 96-well plates (10^5 cells/well).

  • Tracer Incubation: Add a constant concentration (e.g., 50 pM) of radiotracer (e.g., [125I]CCK-8 or [111In]DOTA-MGS5) to all wells.

  • Competitive Displacement: Add serial dilutions (10^-12 to 10^-5 M) of the synthesized N-methylated analog.

  • Self-Validation (NSB Control): Include a Non-Specific Binding (NSB) control well saturated with 1 µM of unlabeled native CCK-8. Validation Rule: If the NSB signal exceeds 10% of total binding, the assay is invalidated due to tracer degradation or plastic adherence.

  • Data Analysis: Wash cells, lyse with 1M NaOH, and quantify radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The strategic incorporation of N-methylated amino acids into the CCK-8 scaffold represents a masterclass in peptidomimetic engineering. By understanding the biophysical causality of steric hindrance and conformational restriction, researchers have successfully transformed a highly labile, non-selective endogenous hormone into highly specific, long-acting therapeutics. Whether driving CCK-1R selectivity for obesity management or CCK-2R stability for oncological theranostics, N-methylation remains an indispensable tool in modern drug development.

References

  • N-methylated analogs of Ac[Nle28,31]CCK(26-33)
  • Structure−Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists Source: ACS / IIITD URL
  • DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use Source: SNM Journals URL
  • Cholecystokinin-2 Receptor Targeting with Novel C-terminally Stabilized HYNIC-Minigastrin Analogs Radiolabeled with Technetium-99m Source: MDPI URL
  • Source: Theranostics (THNO)

The Cholecystokinin Receptor System: Structural Dynamics, Signaling Mechanics, and Pharmacological Interventions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cholecystokinin (CCK) receptor system represents a critical node in the gut-brain axis, governing processes ranging from post-prandial satiety and gallbladder contraction to anxiety and nociception.[1] For drug development professionals, the CCK receptors (CCK1R and CCK2R) present a classic G-Protein Coupled Receptor (GPCR) challenge: high structural homology yet distinct ligand selectivity profiles driven by post-translational modifications (specifically tyrosine sulfation). This guide deconstructs the molecular mechanisms of these subtypes, details the signaling cascades that drive their function, and provides validated experimental protocols for their interrogation in a research setting.

Molecular Architecture & Subtype Selectivity

The CCK receptor family belongs to the Class A (Rhodopsin-like) GPCR superfamily. While they share approximately 50% sequence homology, their ligand recognition sites differ fundamentally, dictating their physiological roles.

The Sulfation Switch

The defining molecular feature of this system is the discrimination of the sulfated tyrosine residue at position 2 of the CCK-8 peptide.

  • CCK1R (formerly CCK-A): Located primarily in the GI tract (gallbladder, pancreas) and select CNS regions.[2] It acts as a "sulfation sensor." It requires the sulfated tyrosine of CCK-8 for high-affinity binding (nM range). Non-sulfated CCK or Gastrin binds with >500-fold lower affinity.[][4]

  • CCK2R (formerly CCK-B): Located primarily in the CNS (cortex, striatum) and stomach (parietal cells). It is "sulfation indifferent." It binds sulfated CCK-8, non-sulfated CCK, and Gastrin with nearly equal high affinity.

Structural Insights (Cryo-EM & Crystallography)

Recent Cryo-EM structures have revealed that the transmembrane (TM) bundle of CCK1R accommodates the bulky sulfated tyrosine via a specific hydrophobic pocket formed by TM3 and extracellular loop 2 (ECL2). In contrast, the CCK2R pocket is more permissive, allowing the binding of the smaller tetrapeptide CCK-4, which induces anxiety-like behaviors in clinical models.

Table 1: Comparative Ligand Selectivity Profile

LigandStructure NoteCCK1R Affinity (

)
CCK2R Affinity (

)
Primary Physiological Outcome
CCK-8 (Sulfated) Tyr(SO3H) at pos 2High (0.2 - 1 nM) High (0.1 - 1 nM) Satiety, Enzyme Secretion
Gastrin-17 Glu-rich, Tyr(SO3H) var.Low (>500 nM)High (0.5 - 2 nM) Acid Secretion, Cell Proliferation
CCK-4 C-terminal tetrapeptideNegligibleHigh (~1-5 nM) Anxiety, Panic
Devazepide Benzodiazepine antagonistHigh (0.1 nM) Low (>100 nM)Blockade of Satiety/Gallbladder
L-365,260 Benzodiazepine antagonistLow (>100 nM)High (1-5 nM) Anxiolytic potential

Signaling Mechanics

Both receptors couple primarily to the


 family, initiating the canonical phospholipase C (PLC) cascade. However, nuanced signaling divergence exists, particularly regarding 

coupling and

-arrestin recruitment, which has implications for biased ligand development.
Canonical Pathway ( )
  • Ligand Binding: Induces conformational change in TM6.

  • G-Protein Coupling:

    
     exchanges GDP for GTP.
    
  • Effector Activation: PLC

    
     hydrolyzes PIP2 into IP3 and DAG.
    
  • Calcium Release: IP3 triggers

    
     release from the ER (rapid phase).
    
  • Kinase Activation: DAG and

    
     activate PKC; 
    
    
    
    also activates CaMKII.
Non-Canonical Pathways
  • CCK1R &

    
    :  In high-expression systems (and specific physiological contexts like chief cells), CCK1R can couple to 
    
    
    
    , elevating cAMP.[4] This is often observed at supraphysiological agonist concentrations.
  • MAPK/ERK: Both receptors activate ERK1/2, driving cell proliferation (relevant in pancreatic cancer models). This can occur via PKC (G-protein dependent) or

    
    -arrestin (G-protein independent).
    
Visualization: CCK Receptor Signaling Network

CCK_Signaling cluster_membrane Plasma Membrane CCK1R CCK1R Gq Gαq/11 CCK1R->Gq Gs Gαs CCK1R->Gs High Agonist CCK2R CCK2R CCK2R->Gq PLC PLC-β Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG cAMP cAMP AC->cAMP PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release (ER) IP3->Ca PKC PKC DAG->PKC PKA PKA cAMP->PKA Ca->PKC Response1 Gallbladder Contraction Satiety Ca->Response1 Response2 Acid Secretion Anxiety Ca->Response2 ERK ERK1/2 (MAPK) PKC->ERK PKC->Response1 PKC->Response2 PKA->ERK

Figure 1: Divergent and convergent signaling pathways of CCK1 and CCK2 receptors. Note the dual coupling potential of CCK1R.

Experimental Methodologies

To rigorously interrogate these receptors, one must employ assays that validate both binding affinity and functional efficacy. The following protocols are designed for high reproducibility and data integrity.

Protocol A: Radioligand Binding Assay (Filtration Method)

Purpose: To determine the affinity (


 or 

) of a test compound for CCK1R or CCK2R. Standard: This is the "Gold Standard" for pharmacological profiling.

Materials:

  • Source: Membranes from CHO-K1 cells stably expressing human CCK1R or CCK2R.

  • Radioligand: [

    
    I]-CCK-8 (sulfated) (Specific Activity ~2000 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EGTA, 0.2% BSA (critical to prevent peptide sticking), 0.1 mg/mL Bacitracin (peptidase inhibitor).
    

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots on ice. Homogenize gently to ensure uniform suspension. Dilute to 5-10 µg protein/well.

  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (0.1 nM final).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold CCK-8 (1 µM).

    • Test: Membrane + Radioligand + Test Compound (titrated).[5]

  • Equilibrium: Incubate for 60 minutes at 25°C. (Note: CCK receptors internalize rapidly in live cells; membrane assays prevent this).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter).

  • Wash: Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound ligand.

  • Quantification: Add liquid scintillant and count on a beta-counter.

  • Analysis: Calculate Specific Binding = (Total - NSB). Fit to a one-site competition model.

Protocol B: Kinetic Calcium Mobilization Assay (FLIPR/FDSS)

Purpose: To measure functional activation (


) and antagonism (

) via the

pathway. Advantage: High throughput, real-time kinetic data.

Materials:

  • Cells: CHO-CCK1R or CHO-CCK2R cells (adherent).[6]

  • Dye: Fluo-4 AM or Calcium-6 (Molecular Devices).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid.

    • Expert Insight: Probenecid is mandatory . It inhibits the anion transporter that actively pumps the dye out of the cells. Without it, signal-to-noise ratio collapses.

Step-by-Step Workflow:

  • Seeding: Plate cells at 15,000 cells/well in black-wall/clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Dye Loading Solution. Incubate 60 mins at 37°C, then 15 mins at RT (to minimize temperature artifacts during read).

  • Baseline: Place plate in FLIPR/FDSS. Record baseline fluorescence for 10 seconds.

  • Agonist Addition: Inject compound (5x concentration).

  • Read: Monitor fluorescence emission (ex 488nm / em 525nm) for 120 seconds.

    • Signature: CCK receptors typically show a sharp peak within 10-20 seconds followed by a decay phase.

  • Data Processing: Calculate "Max - Min" fluorescence. Normalize to % response of a reference agonist (e.g., 100 nM CCK-8).

Visualization: High-Throughput Screening Workflow

HTS_Workflow cluster_QC Quality Control Checks Start Cell Seeding (CHO-CCK1R) DyeLoad Dye Loading (Fluo-4 + Probenecid) Start->DyeLoad Incubate Incubation (60m 37°C -> 15m RT) DyeLoad->Incubate BasalRead Baseline Read (10s) Incubate->BasalRead Inject Compound Injection (Agonist/Antagonist) BasalRead->Inject KineticRead Kinetic Read (120s) Inject->KineticRead QC2 Pos Control (ATP) Inject->QC2 Analysis Data Analysis (Max-Min RFU) KineticRead->Analysis HitID Hit Identification (EC50/IC50) Analysis->HitID QC1 Z' Factor > 0.5 Analysis->QC1

Figure 2: Workflow for a Calcium Mobilization Assay. Note the inclusion of Probenecid and temperature equilibration steps.

References

  • Dufresne, M., et al. (2006).[7] "Cholecystokinin and Gastrin Receptors."[2][][7][8][9] Physiological Reviews. Link

  • Noble, F., et al. (1999).[9][10] "International Union of Pharmacology.[][4][9] XXI. Structure, distribution, and functions of cholecystokinin receptors." Pharmacological Reviews. Link

  • Zhang, X., et al. (2021).[11] "Cryo-EM structure of the cholecystokinin receptor CCKBR in complex with gastrin-17 and Gq." RCSB Protein Data Bank. Link

  • Cawston, E.E., et al. (2012). "Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor." Molecular Pharmacology. Link

  • Innoprot. (n.d.). "CCK1 Cholecystokinin Receptor Assay - GPCR Functional Assay." Innoprot Application Notes. Link

  • BenchChem. (2025).[12] "Application Notes and Protocols for Calcium Mobilization Assay." BenchChem Protocols. Link

Sources

Technical Guide: Discovery and Development of Synthetic CCK Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Foundation

The development of synthetic Cholecystokinin (CCK) agonists represents a high-stakes endeavor in metabolic and diagnostic pharmacology.[1] While native CCK is a potent regulator of satiety (via CCK1R) and anxiety/gastric acid (via CCK2R), its therapeutic utility is nullified by rapid enzymatic degradation (


 mins) and poor bioavailability.

Successful synthetic agonists must navigate a complex landscape: mimicking the C-terminal tetrapeptide pharmacophore (Trp-Met-Asp-Phe-NH2 ) while achieving metabolic stability and subtype selectivity. Current development has pivoted from simple orthosteric agonists—which failed in obesity clinical trials due to rapid tachyphylaxis—toward long-acting acylated peptides (e.g., NN9056) and Positive Allosteric Modulators (PAMs) .

Receptor Signaling Architecture

Both CCK1R (Alimentary) and CCK2R (Brain) are Class A GPCRs predominantly coupling to the


 family. Agonist binding triggers a bifurcating signal transduction pathway essential for functional screening.

CCK_Signaling Ligand Synthetic Agonist (e.g., NN9056) Receptor CCK1R / CCK2R (GPCR) Ligand->Receptor Binding (Kd) Gq Gαq/11 Protein Receptor->Gq Activation PLC PLC-β Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release (FLIPR Signal) ER->Ca Efflux

Figure 1: Canonical Gq-coupled signaling pathway utilized in functional high-throughput screening (HTS).

Medicinal Chemistry: From Peptides to Small Molecules

The structural evolution of CCK agonists follows three distinct generations.

Generation 1: Peptidomimetics

Native CCK-8 serves as the template. Modifications focus on protecting the N-terminus and replacing oxidation-prone Methionine.

  • Key Modification: Substitution of Met28/31 with Norleucine (Nle) or Threonine prevents oxidation without sacrificing potency.

  • Sulfation: The sulfated tyrosine (Tyr-SO3H) is critical for CCK1R affinity but less so for CCK2R. Desulfated analogs often lose CCK1 selectivity.

Generation 2: Benzodiazepine Derivatives (Small Molecules)

Merck’s discovery of Asperlicin (a non-peptide antagonist) led to the synthesis of benzodiazepine analogs.

  • The "Agonist Trigger": While most benzodiazepines (e.g., Devazepide) are antagonists, specific modifications convert them to agonists.

  • GI181771X: A seminal molecule where an N1-isopropyl group acts as the switch, interacting with Leu7.39 in the receptor transmembrane domain to trigger activation rather than blockade [1].

Generation 3: Acylated Long-Acting Peptides

Inspired by GLP-1 agonists (Liraglutide), modern CCK agonists utilize fatty acid conjugation to bind albumin, extending half-life from minutes to hours.

  • NN9056: A selective CCK1R agonist modified with a C18 diacid fatty acid chain.[2] It shows high selectivity and prolonged action but caused pancreatic histological changes in primates, halting development [2].

Table 1: Comparative Profile of Key Agonist Classes

ClassRepresentative CompoundSelectivityHalf-LifeKey Limitation
Native Peptide CCK-8SCCK1 = CCK2< 2 minRapid proteolysis
Small Molecule GI181771XCCK1 > CCK2~2-4 hrsPoor solubility, species differences
Acylated Peptide NN9056CCK1 >>> CCK2~113 hrs (pig)Pancreatic toxicity risks
Small Molecule SR146131CCK1 PreferringModerateLow oral bioavailability

Validated Experimental Protocols

To ensure data integrity, a dual-assay approach is mandatory: Radioligand Binding (Affinity) and Calcium Mobilization (Efficacy).

Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine


 values to assess receptor affinity and selectivity.

Materials:

  • Membranes: HEK293 or CHO-K1 cells stably expressing human CCK1R or CCK2R.

  • Radioligand: [

    
    I]-CCK-8 (sulfated) (2000 Ci/mmol). Note: Avoid tritiated ligands if high sensitivity is required.
    
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA (protease free), pH 7.4. Critical: BSA prevents peptide adsorption to plastics.

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer. Dilute to 5–10 µg protein/well.

  • Incubation: In 96-well plates, add:

    • 50 µL Test Compound (10 concentrations, 10 pM – 10 µM).

    • 50 µL [

      
      I]-CCK-8 (~0.1 nM final).
      
    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) using a cell harvester. PEI reduces non-specific binding.

  • Quantification: Wash 3x with ice-cold buffer. Count radioactivity via gamma counter.

  • Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

    
    .
    
Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Purpose: Determine


 and Intrinsic Activity (

).

Materials:

  • Cells: CHO-K1-CCK1R (Gq coupled).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Instrument: FLIPR Tetra or Hamamatsu FDSS.

Workflow:

  • Seeding: Plate cells at 10,000/well in black-wall/clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid).

    • Mechanistic Note:Probenecid (2.5 mM) is mandatory to inhibit the anion exchange transporter, preventing dye leakage from the cytosol [3].

  • Incubation: 60 mins at 37°C.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Injection: Inject 10 µL of 3x concentrated test compound.

  • Readout: Monitor fluorescence peak for 120 seconds.

  • Data Normalization: Calculate

    
     or Max-Min RFU. Normalize to reference agonist (100 nM CCK-8).
    

Screening Strategy & Future Directions

The high failure rate of CCK agonists in obesity trials (due to lack of sustained weight loss >5%) necessitates a revised screening funnel.

The Screening Funnel

Modern discovery does not stop at agonism; it screens for bias and allosteric modulation .

Screening_Funnel Step1 Primary Screen: FLIPR (Ca2+ Flux) (High Throughput) Step2 Secondary Screen: Radioligand Binding (Affinity & Selectivity) Step1->Step2 Hits (>50% Act) Step3 Bias Profiling: β-Arrestin vs. Gq (Determine Desensitization Risk) Step2->Step3 Leads (Ki < 10nM) Step4 ADME/Tox: Microsomal Stability & CYP Inhibition Step3->Step4 Biased Agonists Step5 In Vivo Validation: Diet-Induced Obese (DIO) Mouse (Acute vs. Chronic Efficacy) Step4->Step5 Candidates

Figure 2: Integrated screening funnel prioritizing biased signaling to reduce receptor desensitization.

The Pivot: PAMs and Dual Agonists

Monotherapy with full orthosteric agonists causes rapid receptor internalization (tachyphylaxis).

  • Positive Allosteric Modulators (PAMs): Compounds that bind distinct sites (e.g., transmembrane) to potentiate endogenous CCK signaling only when food is present, preserving natural rhythmicity and reducing desensitization [4].

  • Dual Agonists: Chimeras targeting GLP-1R and CCK1R simultaneously.[3] The GLP-1 component provides baseline metabolic control, while CCK1 agonism adds synergistic satiety signaling.

References

  • Miller, L. J., et al. (2013).[4] Molecular basis for benzodiazepine agonist action at the type 1 cholecystokinin receptor.[4][5] Journal of Biological Chemistry. Available at: [Link]

  • Christoffersen, B. Ø., et al. (2020).[6] Long-acting CCK analogue NN9056 lowers food intake and body weight in obese Göttingen Minipigs.[2][6][7] International Journal of Obesity. Available at: [Link]

  • Molecular Devices. (2012). FLIPR Calcium Assay Kit Protocol. NCBI Bookshelf. Available at: [Link]

  • Dengler, D. (2022). Targeting the type 1 cholecystokinin receptor to screen for novel obesity treatments.[1][8][9] BMG Labtech Application Note. Available at: [Link]

  • Zhang, X., et al. (2021).[10] Crystal structure of the cholecystokinin receptor CCKAR in complex with NN9056. RCSB Protein Data Bank. Available at: [Link]

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis of 28-Mephe-31-N-meile-cck (26-33)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the solid-phase synthesis of Snf 8815 (also identified as 28-Mephe-31-N-meile-cck (26-33)), a highly potent and selective Cholecystokinin-B (CCK-B) receptor antagonist.[1]

Introduction & Molecule Profile

The target molecule, Snf 8815 , is a stabilized octapeptide analog of the C-terminal fragment of Cholecystokinin (CCK-8). Unlike the native CCK-8, which acts as an agonist at both CCK-A and CCK-B receptors, Snf 8815 incorporates strategic


-methylation  at positions 28 and 31.[1] These modifications serve two critical functions:
  • Conformational Constraint:

    
    -methylation restricts the rotation of the peptide backbone (
    
    
    
    angles), locking the molecule into a bioactive conformation selective for the CCK-B receptor.
  • Metabolic Stability: The

    
    -methyl groups eliminate the amide proton, preventing hydrogen bonding and sterically blocking proteolytic enzymes (peptidases) from cleaving the peptide bond, significantly extending the half-life in vivo.
    
Chemical Specifications
PropertyDetail
Common Name Snf 8815
Sequence H-Asp-Tyr-MePhe-Gly-Trp-NMeIle-Asp-Phe-NH₂
Sequence (3-Letter) Asp²⁶-Tyr²⁷-(

-Me)Phe²⁸-Gly²⁹-Trp³⁰-(

-Me)Ile³¹-Asp³²-Phe³³-NH₂
Molecular Formula

Molecular Weight ~1089.2 Da
Modifications

-Methylation at Phe28 and Ile31; C-terminal Amide.[1][2][3][4][5][6][7][8][9][10][11][12]
Sulfation Status Non-sulfated . (Unlike CCK-8 agonists, CCK-B antagonists like Snf 8815 typically lack the labile tyrosine sulfate).[1]

Synthesis Strategy: The "Steric Challenge"

Synthesizing peptides with contiguous or proximal


-methyl amino acids presents a unique challenge: Steric Hindrance .[1]
  • The Secondary Amine Barrier: The amino group of an

    
    -methylated residue (e.g., H-(
    
    
    
    -Me)Ile-Resin) is a secondary amine.[1] It is significantly more nucleophilic but sterically crowded. Standard coupling reagents (HBTU/DIC) often fail to drive the acylation of the next incoming amino acid to completion.
  • Solution: We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU as high-efficiency coupling reagents.[1] These generate the highly reactive 7-azabenzotriazole ester (OAt-ester), which accelerates the reaction kinetics required to overcome the steric barrier.

Workflow Visualization

The following diagram outlines the critical decision points and flow of the synthesis, emphasizing the specialized coupling cycles.

SynthesisWorkflow Start Resin Selection Rink Amide MBHA FmocDeprotect Fmoc Deprotection 20% Piperidine/DMF Start->FmocDeprotect StandardCouple Standard Coupling (Asp, Phe, Gly, Tyr) Reagent: HBTU/DIPEA FmocDeprotect->StandardCouple Cycle 1, 2, 7, 8 NMeCouple Coupling OF N-Me Residue (Fmoc-N-Me-Ile, Fmoc-N-Me-Phe) Reagent: HATU/HOAt FmocDeprotect->NMeCouple Cycle 3, 6 DifficultCouple Coupling ONTO N-Me Residue (Trp onto N-Me-Ile; Tyr onto N-Me-Phe) CRITICAL STEP: HATU, Double Couple FmocDeprotect->DifficultCouple Cycle 4, 5 StandardCouple->FmocDeprotect Cleavage Global Cleavage TFA/TIS/H2O StandardCouple->Cleavage Final Cycle Complete NMeCouple->FmocDeprotect DifficultCouple->FmocDeprotect QC Purification & QC RP-HPLC & ESI-MS Cleavage->QC

Figure 1: Synthesis workflow highlighting the divergence between standard and sterically hindered coupling cycles.

Detailed Protocol

A. Materials & Reagents[3][6][7][9][10][12]
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g).[1] Low loading is preferred to reduce inter-chain aggregation.

  • Amino Acids:

    • Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH.[1]

    • Specialty: Fmoc-(

      
      -Me)Ile-OH, Fmoc-(
      
      
      
      -Me)Phe-OH.[1]
  • Activators: HATU, HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Bases: DIPEA (

    
    -Diisopropylethylamine).[1]
    
  • Solvents: DMF (Peptide grade), DCM, Piperidine.[13]

B. Step-by-Step Synthesis (0.1 mmol scale)
1. Resin Preparation
  • Weigh 200 mg of Rink Amide MBHA resin (assuming 0.5 mmol/g) into a reaction vessel.

  • Swell: Add 5 mL DCM, shake for 20 min. Drain.

  • Wash: DMF (3 x 5 mL).

2. General Fmoc Deprotection (Repeated every cycle)
  • Add 20% Piperidine in DMF (5 mL).

  • Shake for 5 minutes . Drain.

  • Add fresh 20% Piperidine in DMF (5 mL).

  • Shake for 15 minutes . Drain.

  • Wash: DMF (5 x 5 mL). Ensure all piperidine is removed to prevent premature Fmoc removal of the next AA.

3. Coupling Cycles (C-terminus to N-terminus)

Cycle 1: Phe³³ (C-Term)

  • Standard Coupling: Dissolve Fmoc-Phe-OH (0.5 mmol, 5 eq) and HBTU (0.5 mmol) in DMF. Add DIPEA (1.0 mmol).[1] React for 45 min.

Cycle 2: Asp³²

  • Standard Coupling: Fmoc-Asp(OtBu)-OH (5 eq), HBTU, DIPEA.[1] React for 45 min.

Cycle 3: (


-Me)Ile³¹ 
  • N-Methyl Coupling: Dissolve Fmoc-(

    
    -Me)Ile-OH  (0.3 mmol, 3 eq) and HATU  (0.3 mmol) in DMF. Add DIPEA (0.6 mmol).[1]
    
  • Note: Use HATU here to ensure efficient acylation of the Asp amine by the sterically hindered N-Me amino acid. React for 1 hour .

Cycle 4: Trp³⁰ (The "Difficult" Step)

  • Challenge: Coupling onto the secondary amine of (

    
    -Me)Ile³¹.[1]
    
  • Reagents:Fmoc-Trp(Boc)-OH (0.5 mmol, 5 eq), HATU (0.5 mmol), HOAt (0.5 mmol, optional booster), DIPEA (1.0 mmol).[1]

  • Procedure:

    • Pre-activate AA/HATU/DIPEA for 2 mins.

    • Add to resin. Shake for 2 hours .

    • Double Coupling (Mandatory): Drain. Repeat the coupling with fresh reagents for another 2 hours.

    • QC Check: Perform a Chloranil test (sensitive for secondary amines) to verify coupling completion.[1] Kaiser test may yield false negatives on secondary amines.

Cycle 5: Gly²⁹

  • Standard Coupling: Fmoc-Gly-OH (5 eq), HBTU, DIPEA.[1] React for 45 min.

Cycle 6: (


-Me)Phe²⁸ 
  • N-Methyl Coupling:Fmoc-(

    
    -Me)Phe-OH  (3 eq), HATU (3 eq), DIPEA (6 eq).[1] React for 1 hour .
    

Cycle 7: Tyr²⁷ (The Second "Difficult" Step)

  • Challenge: Coupling onto the secondary amine of (

    
    -Me)Phe²⁸.[1]
    
  • Reagents:Fmoc-Tyr(tBu)-OH (5 eq), HATU (5 eq), DIPEA (10 eq).[1]

  • Procedure: Double couple as described in Cycle 4.

Cycle 8: Asp²⁶ (N-Term)

  • Standard Coupling: Fmoc-Asp(OtBu)-OH (5 eq), HBTU, DIPEA.[1] React for 1 hour.

4. Final Fmoc Removal & Cleavage
  • Perform final Fmoc deprotection (Piperidine wash).

  • Wash resin with DMF (5x), DCM (5x), and Methanol (3x). Dry under vacuum.

  • Cleavage Cocktail: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5) .

  • Add 5 mL cocktail to resin. Shake for 2.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C). Centrifuge to pellet the white precipitate. Wash pellet 2x with cold ether.

Purification & Quality Control

Purification (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 70% B over 45 minutes. Note: N-methylated peptides are often more hydrophobic; expect later elution than native CCK-8.[1]

Analytical Validation
  • ESI-MS: Target Mass

    
    .[1]
    
    • Look for

      
      .[1]
      
  • HPLC: Purity > 95% at 214 nm.

References

  • Original Synthesis & Characterization of Snf 8815

    • Source: TargetMol / Bio-Fount Product Data. "Snf 8815 - 28-Mephe-31-N-meile-cck (26-33)".[1][2][9]

    • Context: Identifies the specific N-methyl modific
    • [1]

  • Solid-Phase Synthesis of N-Methylated Peptides

    • Title: "Solid-phase synthesis of N-methyl
    • Source:Nature Protocols / ResearchG
    • Context: Provides the foundational methodology for using HATU/HOAt to overcome steric hindrance in N-methyl couplings.
  • CCK Receptor Selectivity & N-Methylation

    • Title: "N-Methylated Analogs of Ac[Nle28,31]CCK(26-33): Synthesis, Activity, and Receptor Selectivity."
    • Source:Journal of Medicinal Chemistry (ACS).
    • Context: Explains the biological rationale (conformational constraints)
    • [1]

  • General Fmoc SPPS Protocols

    • Title: "Peptides, solid-phase synthesis and characterization."[13][14]

    • Source:Electronic Journal of Biotechnology.
    • Context: Standard reference for Rink Amide resin handling and cleavage cocktails.

Sources

Application Note: High-Affinity CCK-B Receptor Binding Assay Utilizing the Selective Radioligand SNF 8702

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and the gastrointestinal tract[1]. It plays a critical role in modulating anxiety, analgesia, and gastric acid secretion. Upon activation, the CCK-B receptor couples to the Gq/11 protein family, stimulating phospholipase C (PLC) to cleave PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), which ultimately leads to the mobilization of intracellular calcium[1].

To pharmacologically characterize this receptor, researchers require highly selective ligands. SNF 8702 ([N-methyl-Nle 28,31]cholecystokinin-(26-33)) has emerged as a gold-standard, highly potent agonist for the CCK-B receptor. In functional assays using cloned rat CCK-B receptors expressed in COS-7 cells, 2 demonstrated that SNF 8702 induces robust intracellular calcium mobilization with an A50 of 66 pM, making it over 6-fold more potent than the endogenous cholecystokinin octapeptide (CCK-8)[2]. When radioiodinated to form[125I]SNF 8702, it exhibits high-affinity specific binding (Kd ~ 0.76 nM) in brain tissues while showing no specific binding to CCK-A receptors in pancreatic tissue, confirming its exquisite selectivity[2][3].

CCKB_Signaling Ligand SNF 8702 (Selective Agonist) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Binds (Kd ~0.76 nM) Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Mobilization IP3->Ca Releases from ER PKC PKC Activation DAG->PKC Activates Ca->PKC Co-activates

Fig 1: CCK-B receptor signaling pathway activated by SNF 8702, leading to calcium mobilization.

Assay Rationale & Self-Validating Design

A robust radioligand binding assay is not merely a sequence of steps; it is a carefully balanced biochemical environment designed to isolate a specific molecular interaction. The use of [125I]SNF 8702 requires specific assay conditions to maintain receptor integrity and ligand stability:

  • Protease Inhibition (Causality): CCK peptides are highly susceptible to proteolytic cleavage by endogenous peptidases present in crude brain homogenates. The inclusion of bacitracin in the assay buffer is non-negotiable; it prevents the degradation of [125I]SNF 8702 during the 90-minute equilibrium incubation[4].

  • Divalent Cations (Causality): As an agonist, SNF 8702 preferentially binds to the high-affinity state of the CCK-B receptor, which requires the receptor to be actively coupled to its G-protein. The addition of MgCl2 stabilizes this ternary complex (Receptor–Gq–Agonist). In the presence of GTP analogs, this complex uncouples, shifting the receptor to a low-affinity state and reducing SNF 8702 binding[2].

  • Minimizing Non-Specific Binding (Causality): SNF 8702 is a highly lipophilic peptide. To prevent it from adhering to the walls of plastic assay tubes and the glass fiber filters, Bovine Serum Albumin (BSA) is added to the buffer. Furthermore, the GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI). Glass fiber filters carry a net negative charge; PEI, a cationic polymer, neutralizes this charge, drastically reducing the background noise and improving the signal-to-noise ratio.

  • Self-Validating System: To ensure the assay is performing correctly, every run must include a known reference antagonist to define non-specific binding (NSB). Typically, 1 µM of the highly selective CCK-B antagonist L-365,260 is utilized[4]. If the specific binding window (Total Binding minus NSB) falls below 70% of the total radioligand bound, the assay must be flagged for potential radioligand degradation or receptor denaturation.

Quantitative Pharmacological Profile

To contextualize the binding data, Table 1 summarizes the expected binding affinities of key CCK receptor ligands when evaluated in a CCK-B receptor competition assay.

Table 1: Pharmacological Profile of Reference CCK Ligands

LigandTypePrimary TargetAffinity (Kd / Ki) at CCK-B
SNF 8702 AgonistCCK-B~ 0.76 nM[2]
CCK-8S Endogenous AgonistNon-selective~ 0.42 nM[2]
L-365,260 AntagonistCCK-B~ 2.0 - 3.8 nM[4]
PD 135158 AntagonistCCK-B~ 1.5 nM[5]
SR 27897 AntagonistCCK-A> 1000 nM[5]

Detailed Experimental Protocol

Reagent and Buffer Preparation
  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C), 5 mM MgCl2, 1 mM EGTA.

  • Assay Buffer: 20 mM HEPES-NaOH (pH 7.4), 5 mM MgCl2, 1 mM EGTA, 0.2% BSA, and 0.25 mg/mL bacitracin[4].

  • Radioligand: [125I]SNF 8702 (Specific Activity ~2000 Ci/mmol). Store aliquots at -20°C; the compound is stable for up to 6 weeks under these conditions[3].

Membrane Preparation (Guinea Pig or Mouse Brain)
  • Euthanize the animal and rapidly dissect the cerebral cortex, a region rich in CCK-B receptors[3][4].

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Teflon-glass homogenizer.

  • Centrifuge the homogenate at 35,000 × g for 15 minutes at 4°C.

  • Discard the supernatant, resuspend the pellet in the same volume of buffer, and repeat the centrifugation to wash out endogenous CCK peptides.

  • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5 - 1.0 mg/mL. Keep on ice until use.

Radioligand Binding Workflow

Workflow Prep 1. Tissue Prep (Homogenization) Incubate 2. Incubation ([125I]SNF 8702) Prep->Incubate Filter 3. Rapid Filtration (0.5% PEI GF/B) Incubate->Filter Wash 4. Washing (Ice-cold Buffer) Filter->Wash Count 5. Quantification (Gamma Counter) Wash->Count

Fig 2: Step-by-step experimental workflow for the [125I]SNF 8702 radioligand binding assay.

  • Filter Preparation: Pre-soak Whatman GF/B glass fiber filters in 0.5% PEI for at least 1 hour at room temperature.

  • Assay Assembly: In a 96-well deep-well plate or individual assay tubes, add the following to achieve a final volume of 500 µL:

    • 50 µL of competing ligand (for competition assays) or Assay Buffer (for Total Binding).

    • 50 µL of 1 µM L-365,260 to define Non-Specific Binding[4].

    • 50 µL of[125I]SNF 8702 (final concentration ~ 50 - 100 pM for competition assays).

    • 350 µL of the prepared membrane suspension (this addition initiates the reaction).

  • Incubation: Incubate the mixture at 25°C for 90 minutes. This duration allows the binding to reach equilibrium without risking significant peptide degradation.

  • Separation: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Homogenization Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to counting vials and measure the retained radioactivity using a gamma counter.

Data Analysis

  • Specific Binding: Calculated by subtracting the CPM (counts per minute) of the Non-Specific Binding tubes from the Total Binding tubes.

  • Saturation Analysis: Plot specific binding versus radioligand concentration. Use non-linear regression (one-site specific binding model) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Analysis: Plot specific binding as a percentage of Total Binding against the log concentration of the competing ligand. Fit the data to a sigmoidal dose-response curve to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

References

  • Knapp RJ, Malatynska E, Peterson P, et al. [N-methylnorleucine-(28,31)]cholecystokinin-(26-33) (SNF 8702) activity at a cloned rat CCKB receptor. Eur J Pharmacol. 1994. 2

  • Slaninova J, Knapp RJ, Weber SJ, et al. [125I]SNF 8702: a selective radioligand for CCKB receptors. Peptides. 1995. 3

  • Wank SA. I. CCK receptors: an exemplary family. Am J Physiol. 1995. 1

  • Böhme GA, et al. CCKB receptors mediate CCK-8S-induced activation of dorsal hippocampus CA3 pyramidal neurons: an in vivo electrophysiological study in the rat. Neuroscience. 5

  • Harper EA, et al. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex. Br J Pharmacol. 1996. 4

Sources

Application Note: Measuring Amylase Release from Pancreatic Acini for CCK Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The measurement of amylase release from isolated pancreatic acini is the gold-standard functional assay for evaluating cholecystokinin (CCK) secretagogue activity, receptor binding efficacy, and exocrine pancreatic function. For drug development professionals targeting gastrointestinal motility, pancreatitis, or metabolic disorders, understanding the precise mechanistic coupling of CCK receptors to zymogen exocytosis is critical.

This guide provides a comprehensive, self-validating protocol for isolating functional acinar clusters and quantifying amylase secretion, grounded in physiological causality and species-specific receptor pharmacology.

Mechanistic Overview & Species Discrepancies

The Gq/11-Coupled Exocytosis Pathway

In rodent models, CCK acts directly on pancreatic acinar cells by binding to the CCK1 receptor (CCK-A) located on the basolateral membrane[1]. The CCK1R is a G protein-coupled receptor (GPCR) that primarily couples to heterotrimeric Gq/11 proteins[2]. Activation of Gq/11 stimulates Phospholipase Cβ (PLCβ), which cleaves membrane PIP2 into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG)[2]. IP3 triggers rapid calcium (Ca2+) efflux from the endoplasmic reticulum, while DAG recruits and activates Protein Kinase C (specifically the PKC-δ isoform)[2]. Together, the Ca2+ transient and PKC activation drive the fusion of zymogen granules with the apical membrane, releasing digestive enzymes like amylase into the ductal lumen[2].

CCK_Signaling CCK Cholecystokinin (CCK) CCK1R CCK1 Receptor (CCK-A) CCK->CCK1R Binds Gq Gq/11 Protein CCK1R->Gq Activates PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Calcium Efflux PKC PKC-δ Activation DAG->PKC Recruits/Activates Zymogen Zymogen Granule Exocytosis Ca2->Zymogen Triggers Fusion PKC->Zymogen Modulates (30-50%) Amylase Amylase Secretion Zymogen->Amylase Releases

CCK1R-mediated Gq/11 signaling pathway driving amylase exocytosis in rodent acinar cells.

The Biphasic "Bell-Shaped" Response

A hallmark of CCK-stimulated amylase release in rodent acini is its biphasic, "bell-shaped" dose-response curve[1],[3]. Secretion increases progressively at lower concentrations, peaking at a maximal stimulating concentration (typically ~100 pM for rats, ~30 pM for mice)[1],[4]. At supramaximal concentrations (>1 nM), amylase release paradoxically diminishes[1]. This is caused by the simultaneous occupation of high-affinity/low-capacity receptor states (which drive physiological secretion) and low-affinity/high-capacity states (which inhibit secretion and induce pancreatitis-like cellular stress)[1].

Critical Translational Note: Rodent vs. Human Pharmacology

Drug development professionals must account for profound species differences. While rodent acini respond directly to CCK via CCK1R[1], human pancreatic acinar cells lack functional CCK1 and CCK2 (CCK-B) receptors for direct amylase release in vitro [5]. Instead, human acini express high levels of the M3 muscarinic receptor (M3R) and rely on cholinergic stimulation (e.g., via carbachol) to drive direct amylase secretion[5],[6]. In humans, CCK regulates pancreatic secretion indirectly in vivo via vagal neural pathways rather than direct acinar binding[5],[1].

Quantitative Reference Data

To ensure assay validity, compare your experimental baselines against these established physiological benchmarks:

ParameterRat AciniMouse AciniHuman Acini
Basal Amylase Release ~2% per 30 min[4]3–5% per 30 min[4]~2–3% per 30 min[7]
Maximal Amylase Release 16–20%[4]10–16%[4]10–15% (via Carbachol)[7]
Peak Agonist Concentration 100 pM CCK-8[1],[4]30 pM CCK-8[4]Non-responsive to CCK[5]
Primary Direct Receptor CCK1R (CCK-A)[1]CCK1R (CCK-A)[1]M3R (Cholinergic)[6]

Experimental Protocol

This protocol details the isolation of rodent acini and the subsequent functional assay. Every step is designed to preserve the delicate 3D architecture and tight junctions of the acinar clusters (typically 8–20 cells), which are strictly required for polarized, regulated exocytosis[4].

Workflow Step1 1. Tissue Harvest (Rodent Pancreas) Step2 2. Enzymatic Digestion (Collagenase + STI) Step1->Step2 Step3 3. Mechanical Shearing & Gravity Settling Step2->Step3 Step4 4. Secretagogue Incubation (CCK 1pM - 10nM) Step3->Step4 Step5 5. Centrifugation (Separate Sup/Pellet) Step4->Step5 Step6 6. Phadebas Assay (Absorbance 620nm) Step5->Step6

Experimental workflow for isolating pancreatic acini and measuring amylase release.

Phase 1: Isolation of Pancreatic Acini
  • Buffer Preparation : Prepare a HEPES-buffered physiological saline (e.g., KRBH) supplemented with 0.1% Bovine Serum Albumin (BSA) and 0.1% Soybean Trypsin Inhibitor (STI)[8],[9].

    • Scientific Rationale: The pancreas is rich in digestive zymogens. Minor cellular damage during isolation releases trypsinogen, which can autoactivate into trypsin and digest cell surface receptors. STI strictly inhibits this, preserving CCK1R integrity[8].

  • Tissue Harvest : Euthanize a fasted young adult mouse or rat. Rapidly excise the pancreas and mince it into 1–3 mm pieces[4],[3].

  • Enzymatic Digestion : Incubate the minced tissue in buffer containing 0.75 mg/mL highly purified Collagenase (Type 4) at 37°C for 15–40 minutes (depending on species and collagenase lot) under mild agitation[8],[3].

  • Mechanical Shearing : Sequentially pass the digested tissue through plastic pipettes with decreasing orifice diameters (e.g., 3 mm down to 1 mm)[8],[3].

    • Scientific Rationale: Chemical digestion alone cannot liberate functional acini. Mild mechanical shearing breaks the extracellular matrix while preserving the 8–20 cell acinar clusters necessary for functional polarity[4].

  • Purification : Filter the suspension through a single layer of gauze to remove undigested matrix[8]. Allow the acini to settle by gravity for 5–10 minutes, then discard the supernatant and gently resuspend the pellet[4].

    • Scientific Rationale: Standard centrifugation forces can crush fragile acini. Gravity settling safely separates heavy, intact acinar clusters from damaged single cells and debris[4].

Phase 2: Amylase Secretion Assay
  • Pre-incubation : Resuspend the purified acini to a density of 0.1–0.2 mg protein/mL[4]. Pre-incubate the suspension for 30 minutes at 37°C to allow basal secretion to stabilize[4],[3].

  • Stimulation : Aliquot the acini into vials containing varying concentrations of CCK-8 (e.g., 0 [Basal], 1 pM, 10 pM, 30 pM, 100 pM, 1 nM, 10 nM)[4],[3].

  • Incubation : Incubate the vials for exactly 30 minutes at 37°C[10],[7].

  • Separation : Transfer the samples to microcentrifuge tubes and centrifuge gently (e.g., 500 x g for 5 minutes)[9]. Carefully collect the supernatant (containing released amylase) and retain the cell pellet (containing unreleased, intracellular amylase)[9].

Phase 3: Amylase Quantification (Phadebas Method)
  • Pellet Lysis : Briefly sonicate the cell pellets in a defined volume of water or lysis buffer to liberate all retained intracellular amylase[8],[11].

  • Substrate Reaction : Incubate both the supernatants and the pellet lysates with Phadebas Amylase Test reagent[10],[7].

    • Scientific Rationale: Phadebas tablets contain water-insoluble, cross-linked starch polymers conjugated to a blue dye. Active amylase hydrolyzes the polymer, releasing the dye into solution in direct proportion to enzyme activity[10],[7].

  • Detection : Centrifuge the samples to pellet any unreacted insoluble starch. Read the absorbance of the blue supernatant spectrophotometrically at 620 nm[10],[7].

Data Analysis & Self-Validating Quality Control

Calculation

Amylase secretion is strictly expressed as a percentage of the total initial cellular content to normalize for variations in acinar density between aliquots[10],[7].

% Total Amylase Release =[ Abs(Supernatant) / (Abs(Supernatant) + Abs(Pellet)) ] × 100

Self-Validating System (QC Gates)

To ensure the scientific integrity of the resulting data, the assay must pass three internal quality control gates:

  • Basal Leakage Check : Unstimulated (basal) amylase release must not exceed 5% for mice or 3% for rats[4]. A basal release >5% indicates that the acini were physically damaged or over-digested during Phase 1, rendering the batch invalid[4],[3].

  • Biphasic Integrity Check : The dose-response curve must demonstrate a clear biphasic pattern[1],[3]. Failure to observe a reduction in secretion at supramaximal doses (>1 nM CCK) suggests a loss of physiological receptor coupling or membrane compromise.

  • Total Amylase Consistency : The sum of supernatant and pellet absorbance values should remain relatively constant across all treatment groups. Variance >10% implies pipetting errors during the initial acini aliquoting.

References

  • Regulation of CCK-induced amylase release by PKC-δ in rat pancreatic acinar cells. American Journal of Physiology.
  • Amylase secretion from dispersed human pancreatic acini: neither cholecystokinin a nor cholecystokinin B receptors mediate amylase secretion in vitro. PubMed / NIH.
  • How does cholecystokinin stimulate exocrine pancreatic secretion? From birds, rodents, to humans. American Physiological Society Journal.
  • Pancreas-specific CHRM3 activation causes pancreatitis in mice. JCI Insight.
  • Deficient ER Acetyl-CoA Import in Acinar Cells Leads to Chronic Pancreatitis. bioRxiv.
  • Isolation of rodent pancreatic acinar cells and acini by collagenase digestion. Pancreapedia.
  • Human Pancreatic Acinar Cells: Proteomic Characterization, Physiologic Responses, and Susceptibility to Injury. PMC / NIH.
  • Dynamic analysis of secretagogue-induced amylase secretion from rat pancreatic acini studied by perifusion system. SciSpace.
  • Permeabilized Acinar Cells as a Tool to Study the Effects of Membrane Impermeant Agents on Acinar Exocytosis. Semantic Scholar.
  • Assessing the Secretory Capacity of Pancreatic Acinar Cells. PMC / NIH.
  • Enhanced Secretion of Amylase from Exocrine Pancreas of Connexin32-deficient Mice. Journal of Cell Biology.

Sources

Application Note: CCK Analog Profiling in Gallbladder and Gastric Smooth Muscle Studies

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating gastrointestinal motility and drug discovery targeting Cholecystokinin (CCK) receptors. It synthesizes pharmacological theory with bench-validated protocols for ex vivo and in vivo assays.

Introduction: Receptor Biology & Compound Selection

Cholecystokinin (CCK) mediates gallbladder contraction and delays gastric emptying primarily through the CCK1 Receptor (CCK1R) , formerly known as CCK-A (Alimentary). The CCK2 Receptor (CCK2R) , formerly CCK-B (Brain), is dominant in the CNS and stomach acid secretion but plays a minor or modulatory role in smooth muscle contraction depending on the species.

The Criticality of Sulfation

A frequent source of experimental failure is the incorrect selection of CCK analogs.

  • CCK1R (Gallbladder): Requires a sulfated tyrosine at the 7th position from the C-terminus for high-affinity binding. Non-sulfated CCK-8 has 500–1000 fold lower affinity for CCK1R.

  • CCK2R (Stomach/Brain): Binds both sulfated and non-sulfated forms with similar high affinity.[1][2]

Signaling Pathway (Mechanism of Action)

Upon binding CCK1R on smooth muscle cells, the signal is transduced via


 proteins, triggering the Phospholipase C (PLC) cascade. This results in Calcium mobilization and Myosin Light Chain (MLC) phosphorylation.[3][4]

CCK_Signaling CCK CCK-8S / Cerulein R CCK1 Receptor (GPCR) CCK->R Binding Gq Gq/11 Protein R->Gq Activation PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Substrate Ca Intracellular Ca2+ (SR Release) IP3->Ca Opens IP3R CaM Ca2+/Calmodulin Ca->CaM MLCK MLCK Activation CaM->MLCK Contract Actomyosin Contraction MLCK->Contract Phosphorylation

Figure 1: CCK1R signal transduction pathway in smooth muscle leading to contraction.[1]

Compound Selection Guide
CompoundSpecificityPrimary ApplicationNotes
CCK-8 (Sulfated) CCK1R & CCK2RGold Standard for Gallbladder contraction.Must be stored at -20°C; avoid repeated freeze-thaw.
CCK-8 (Non-Sulfated) CCK2R SelectiveCNS studies; Negative control for Gallbladder.Poor affinity for CCK1R.
Cerulein CCK1R & CCK2RIn vivo models; Pancreatitis induction.Amphibian analog; generally more stable than CCK-8.
CCK-4 CCK2R SelectiveAnxiety models; Gastric acid secretion.Minimal effect on gallbladder smooth muscle.
Devazepide CCK1R AntagonistConfirming specificity in organ bath.Non-peptide antagonist.[5][6]

Protocol A: Ex Vivo Gallbladder Contraction (Organ Bath)

This assay measures isometric tension. The guinea pig gallbladder is the preferred model due to its pharmacological similarity to human tissue (exclusive CCK1R mediation).

Reagents & Buffer Preparation

Krebs-Henseleit Buffer (pH 7.4):

  • NaCl: 118 mM

  • KCl: 4.7 mM

  • 
    : 2.5 mM (Add last to prevent precipitation)
    
  • 
    : 1.2 mM
    
  • 
    : 1.2 mM
    
  • 
    : 25 mM
    
  • Glucose: 11 mM

  • Critical: Aerate continuously with Carbogen (95%

    
     / 5% 
    
    
    
    ) to maintain pH.
Tissue Preparation
  • Euthanize guinea pig (250–350g) via cervical dislocation or overdose (per IACUC).

  • Rapidly excise the gallbladder.

  • Wash in cold, oxygenated Krebs buffer to remove bile. Note: Bile acids can sensitize/desensitize receptors.

  • Cut longitudinal strips (approx. 2mm x 8mm).

  • Tie 4-0 silk thread to both ends of the strip.

Experimental Workflow

OrganBath_Workflow Mount Mount Tissue (1.0g Pre-load) Equil Equilibration (60 min, Wash x3) Mount->Equil Viability Viability Test (KCl 60mM) Equil->Viability Wash Washout (30 min) Viability->Wash Dose Cumulative Dosing (CCK-8S: 10pM - 1µM) Wash->Dose Record Record Tension (Isometric) Dose->Record

Figure 2: Step-by-step workflow for isometric tension recording.

Detailed Steps
  • Mounting: Suspend strip in a 10-20 mL organ bath at 37°C. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Pre-load: Apply 1.0 g (10 mN) of resting tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes. Wash (replace buffer) every 15–20 minutes.

    • Why? Smooth muscle often exhibits spontaneous activity or stress relaxation initially.

  • Viability Check: Challenge with 60 mM KCl (depolarization). If contraction is <0.5 g, discard tissue. Wash out until baseline returns.[7][8]

  • Agonist Challenge: Add CCK-8S cumulatively (e.g.,

    
     M to 
    
    
    
    M) in 0.5 log unit increments.
    • Wait for the plateau of contraction (approx. 2–3 mins) before adding the next dose.

  • Antagonist Protocol (Optional): Incubate Devazepide (

    
     M) for 20 mins prior to CCK-8S curve generation.
    

Protocol B: In Vivo Gastric Emptying (Phenol Red Method)

CCK delays gastric emptying (pyloric contraction).[9][10] This protocol uses Phenol Red as a non-absorbable marker to quantify gastric retention.

Materials
  • Test Meal: 1.5% Methylcellulose containing 0.05% Phenol Red.

  • Agonist: CCK-8S (dissolved in saline + 0.1% BSA).

  • Spectrophotometer: Capable of reading at 560 nm.

Procedure
  • Fasting: Fast mice (C57BL/6, male) for 18–24 hours with free access to water.

  • Drug Administration:

    • Administer CCK-8S (e.g., 1–10 µg/kg, i.p.) or Vehicle.

    • Wait 15 minutes.

  • Test Meal: Administer 150 µL of the Phenol Red meal via oral gavage.

  • Timing: Wait exactly 20 minutes .

  • Termination: Euthanize animal (cervical dislocation).

  • Harvest: Clamp the pylorus and cardia immediately. Remove the stomach.

  • Extraction:

    • Place stomach in 15 mL tube containing 0.1 N NaOH (to homogenize and alkalize).

    • Homogenize.

    • Add protein precipitant (e.g., 20% Trichloroacetic acid) if solution is turbid, then centrifuge.

    • Add NaOH to supernatant until color turns purple/red (Phenol red is pH sensitive; absorbs at 560nm in basic conditions).

  • Measurement: Read absorbance at 560 nm.

Calculation

[5][11]
  • Standard: Absorbance of the stomach immediately after gavage (Time 0 control).

  • Interpretation: CCK-8S treated animals will have higher absorbance (lower emptying %) compared to vehicle.

Data Analysis & Troubleshooting

Quantitative Analysis
  • Organ Bath: Plot Contraction (% of KCl response or grams) vs. Log[Agonist]. Fit to a sigmoidal dose-response curve (Hill equation) to determine

    
     and 
    
    
    
    .
  • Schild Plot: If using antagonists, perform curves at 3 concentrations of antagonist to determine

    
     (affinity).
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Potency of CCK-8 Peptide AdsorptionPeptides stick to plastic. Use 0.1% BSA in all stock solutions and dilution tubes.
No Contraction (Gallbladder) Receptor DesensitizationCCK1R desensitizes rapidly. Ensure 30+ min washout between single-dose challenges.
Variable Gastric Emptying StressStress inhibits emptying via CRF pathways. Handle mice gently and acclimate to gavage prior to study.
Degradation ProteolysisCCK is degraded by neutral endopeptidases. Keep stocks on ice; consider adding protease inhibitors for long incubations.

References

  • Noble, F., et al. (1999).[2] International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews.

  • Miyasaka, K., et al. (2004). Enhanced gastric emptying of a liquid gastric load in mice lacking cholecystokinin-B receptor.[9][10] Gastroenterology.

  • Xu, X., et al. (2008). Mechanisms mediating CCK-8S-induced contraction of proximal colon in guinea pigs. World Journal of Gastroenterology.

  • Liddle, R. A. (1997). Cholecystokinin cells.[6][9][10][12][13][14] Annual Review of Physiology.

  • BenchChem. (2025). Isolated Organ Bath Studies of Dicyclomine on Guinea Pig Ileum (Protocol adaptation for smooth muscle).

Sources

techniques for purifying synthetic peptide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Orthogonal and Chemoselective Strategies for the Purification of Synthetic Peptide Analogs

The solid-phase peptide synthesis (SPPS) of therapeutic analogs inherently generates a complex matrix of product-related impurities. During synthesis and final cleavage, the crude product is contaminated with deletion sequences, truncated peptides, incompletely deprotected by-products, and cytotoxic scavenging reagents[1]. Because these impurities often share high structural and hydrophobic homology with the target analog, traditional single-dimensional purification is frequently insufficient.

As a Senior Application Scientist, I have observed that relying solely on standard low-pH Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often results in compromised yields, column fouling, or the failed resolution of co-eluting diastereomers[2]. To achieve clinical-grade purity (>99%), purification workflows must evolve into multi-modal, self-validating systems. This guide details the mechanistic implementation of orthogonal chromatography and state-of-the-art catch-and-release methodologies to overcome the limitations of conventional peptide purification.

Mechanistic Foundations of Separation Modalities

Designing a robust purification workflow requires understanding the physical causality behind each separation technique:

  • RP-HPLC (Hydrophobicity & Ion-Pairing): The standard workhorse for peptide purification utilizes C18-modified silica and separates based on hydrophobicity[1]. The choice of mobile phase is critical. Typically, 0.1% Trifluoroacetic acid (TFA) is used because it acts as an ion-pairing agent; it protonates carboxylate groups and masks basic residues, driving the peptide into a uniform, hydrophobic state while suppressing unwanted ionic interactions with free silanols on the stationary phase[3]. However, owing to the amphoteric nature of amino acids, some peptides precipitate at their isoelectric point under acidic conditions. In such cases, shifting to a basic mobile phase (e.g., ammonium bicarbonate) alters the ionization state, preventing aggregation and offering an orthogonal selectivity profile[3].

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. It is highly effective as an upstream capture step to remove host-cell bioburden or as a downstream polishing step to resolve deamidated variants that RP-HPLC cannot separate[4].

  • Traceless Catch-and-Release (PEC): A non-chromatographic, chemoselective method designed for highly hydrophobic or macrocyclic peptides. During SPPS, only the full-length peptide is capped with a reactive linker (e.g., azide, thiol, or oxime-reactive group)[5][6]. Post-cleavage, the crude mixture is incubated with a functionalized resin. Only the full-length peptide covalently binds ("catch"), allowing all truncated impurities to be washed away in denaturing organic solvents before a mild cleavage ("release") liberates the pure peptide[7].

Purification Workflow Architecture

PeptidePurification Crude Crude Synthetic Peptide (Post-SPPS Cleavage) Decision Solubility & Aggregation Assessment Crude->Decision Analyze hydrophobicity CatchRelease Traceless Catch & Release (Chemoselective Ligation) Decision->CatchRelease High aggregation / Insoluble RPHPLC Preparative RP-HPLC (Hydrophobic Separation) Decision->RPHPLC Soluble in aqueous buffers IEX Ion-Exchange Polishing (Charge-based Resolution) CatchRelease->IEX Eluate (Organic tolerant) RPHPLC->IEX Co-eluting impurities remain Lyophilization Desalting & Lyophilization (Formulation) IEX->Lyophilization Salt removal required Pure Highly Pure Target Peptide (>99% Purity) Lyophilization->Pure Final QC (LC-MS)

Caption: Comprehensive workflow for synthetic peptide purification utilizing orthogonal modalities.

Quantitative Comparison of Purification Modalities

To rationally select a purification strategy, one must evaluate the theoretical limits and resource consumption of each modality.

Purification ModalityPrimary Separation PrincipleTypical Purity AchievedSolvent ConsumptionMechanistic Advantage
Preparative RP-HPLC Hydrophobicity85–98%[8]High (Liters per run)Standard for research-grade peptides; high resolution of standard sequences[8].
Ion-Exchange (IEX) Net Charge80–95%[8]MediumResolves deamidated/charged variants; protects downstream RP-HPLC columns from fouling[2][8].
Size-Exclusion (SEC) Molecular Size70–90%[8]LowExcellent for removing aggregates, dimers, and small molecule scavengers[8].
Traceless Catch & Release Chemoselective Ligation>95%[9]Very Low (Up to 85% reduction)[9]Tolerates denaturing solvents; completely removes un-capped truncated sequences[7][9].

Experimental Protocols

Protocol 1: Orthogonal Two-Dimensional Purification (RP-HPLC to CIEX Polishing)

Application: Resolution of complex mixtures containing co-eluting diastereomers or deamidated variants.

Phase 1: Preparative RP-HPLC Capture

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal volume of 50% Acetonitrile (ACN)/water. If the peptide is highly hydrophobic, incorporate a denaturant such as Guanidinium Hydrochloride. Filter strictly through a 0.22 µm membrane to protect the column frit[8].

  • Analytical Scouting: Inject <0.01 mg onto an analytical C18 column to determine the approximate retention time. Run a scouting gradient of 5% to 95% ACN (with 0.1% TFA) over 30 minutes[8].

  • Preparative Run: Scale up to a preparative C18 column (e.g., 20–25 µm spherical particles)[10]. Run a shallow gradient (0.5–1% change in organic solvent per minute) around the established retention time to maximize resolution[8]. Monitor absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues)[11].

  • Fraction Collection: Pool fractions containing the target mass (verified via LC-MS).

Phase 2: Cation-Exchange (CIEX) Polishing Causality Check: Why CIEX? RP-HPLC cannot easily resolve peptides that differ by a single amide-to-acid conversion (deamidation). CIEX exploits this slight difference in net charge[2].

  • Self-Validating pH Shift (Critical): Adjust the pooled RP-HPLC fractions to a pH of ~3.0 using 10% phosphoric acid. Mechanistic reasoning: Peptides are zwitterionic. If the pH is too high, basic residues will not be fully protonated, and the peptide will fail to bind the negatively charged CIEX resin[12].

  • Loading: Load the acidified sample onto the CIEX column at a controlled flow rate (e.g., 200 µL/min for a 2.1 mm column)[12].

  • Elution: Elute using a linear salt gradient (e.g., 0 to 500 mM NaCl in an acidic buffer).

  • Desalting & Lyophilization: Pass the highly pure eluate through a rapid Reversed-Phase Solid Phase Extraction (RP-SPE) cartridge to remove the NaCl[13], then lyophilize the fractions overnight to obtain a fine white powder[1][14].

Protocol 2: Traceless Catch-and-Release (PEC) for Aggregation-Prone Analogs

Application: Purification of highly hydrophobic or macrocyclic peptides that precipitate on RP-HPLC columns.

Causality Check: Traditional RP-HPLC requires aqueous-organic gradients. Highly hydrophobic peptides often self-assemble or precipitate on the column, leading to poor recovery[3]. Catch-and-release is non-chromatographic; the capture step can be performed in strong, denaturing organic solvents (like DMSO) that disrupt secondary structures, ensuring the peptide remains monomeric and accessible[7].

  • Reactive Capping (During SPPS): Following the coupling of the final N-terminal amino acid, react the free amino group of the resin-bound linear peptide with a cleavable, functionalized cap (e.g., an azide- or alkyne-functionalized linker)[5].

  • Cleavage & Solubilization: Cleave the capped peptide from the SPPS resin using standard TFA cocktails. Precipitate in cold ether, centrifuge, and dissolve the crude pellet in a compatible organic solvent (e.g., neat DMSO)[7].

  • Chemoselective Catch: Incubate the dissolved crude mixture with a functionalized agarose support (e.g., an alkyne-resin if an azide-cap was used) to trigger a chemoselective ligation (such as Copper-catalyzed Click Chemistry or Oxime ligation)[5][15].

  • Stringent Washing (Impurity Removal): Wash the resin extensively with alternating organic solvents (DMF, ACN) and aqueous buffers. Self-Validating Check: Because truncated sequences lack the reactive cap, they cannot covalently bind the resin and are entirely washed away, completely bypassing the issue of co-eluting hydrophobic impurities[6].

  • Traceless Release: Treat the resin with a mild reductive solution (e.g., Dithiothreitol, DTT) followed by weak acid hydrolysis. This triggers a 1,6-elimination reaction, safely liberating the highly pure, traceless peptide from the solid support without causing side-reactions[7].

  • Recovery: Collect the eluate, perform a final LC-MS quality control check, and lyophilize[14].

References

  • Peptide Purification Process & Methods: An Overview Source: Bachem URL
  • A traceless catch‐and‐release method for rapid peptide purification Source: ResearchGate URL
  • Peptide Purification: An RP-HPLC-based Technique to Extract Peptides from Digested Protein Lysates Source: JoVE URL
  • A New Turn in Peptide Purification - Peptide Easy Clean Source: Bachem URL
  • Source: Protocols.
  • Peptide fractionation and Clean-Up Protocols Source: University of Washington's Proteomics Resource URL
  • Efficient Purification of Synthetic Peptides at High and Low pH Source: Agilent URL
  • Purification of therapeutic peptides using orthogonal methods to achieve high purity Source: Digitellinc / Bio-Works URL
  • Better Purities With Orthogonal Peptide Purification Using PEC Source: Gyros Protein Technologies URL
  • Non-chromatographic purification of macrocyclic peptides by a resin catch and release Source: Google Patents URL
  • Technical Support Center: Purification of Peptides Modified with Fmoc-L-Dap(N3)
  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping Source: PubMed / NIH URL
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution Source: PMC / NIH URL
  • Flash chromatography, a fast and efficient technique for purification of peptides Source: Biotage URL
  • How to improve process efficiency and economy in peptide production Source: Bio-Works URL

Sources

experimental design for studying CCK receptor agonists

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Characterization of CCK Receptor Agonists

Abstract

The Cholecystokinin (CCK) receptor system, comprising CCK1 (formerly CCK-A) and CCK2 (formerly CCK-B), represents a critical target for metabolic disorders (obesity, diabetes) and neuropsychiatric conditions. However, the development of CCK receptor agonists is plagued by challenges in subtype selectivity, peptide stability, and the complexity of biased signaling. This guide provides a non-templated, causality-driven workflow for characterizing CCK agonists, moving beyond standard operating procedures to address the specific physicochemical nuances of CCK peptides, such as sulfation-dependency and surface adsorption.

Strategic Overview: The Biology of Selectivity

Before initiating wet-lab protocols, researchers must internalize the structural divergence of the receptors.

  • CCK1 Receptor (Alimentary): Located primarily in the pancreas, gallbladder, and vagal afferents.

    • Critical Constraint: High-affinity binding strictly requires the sulfation of the tyrosine residue at position 7 of the C-terminal octapeptide (CCK-8s). Non-sulfated analogs often lose >500-fold affinity.

  • CCK2 Receptor (Brain): Located in the CNS and stomach (gastrin receptor).

    • Critical Constraint: Promiscuous. Binds both sulfated and non-sulfated CCK/gastrin with high affinity.[1]

  • Signaling Complexity: Both couple primarily to G

    
    q/11 , triggering Calcium (
    
    
    
    ) mobilization. However, modern drug discovery demands the evaluation of Biased Agonism (e.g., G-protein vs.
    
    
    -arrestin recruitment) to separate therapeutic satiety effects from potential mitogenic or internalizing side effects.
Visualizing the Signaling Architecture

The following diagram illustrates the dual-pathway nature of CCK receptor activation, highlighting the divergence between immediate Calcium signaling and


-arrestin mediated regulation.

CCK_Signaling Ligand Agonist (CCK-8s) Receptor CCK1R / CCK2R (GPCR) Ligand->Receptor Gq Gαq/11 Protein Receptor->Gq Canonical GRK GRK Phosphorylation Receptor->GRK Biased? PLC PLC-β Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ (FLIPR Readout) IP3->Ca PKC PKC Activation DAG->PKC Arrestin β-Arrestin Recruitment GRK->Arrestin Internal Receptor Internalization (Desensitization) Arrestin->Internal MAPK MAPK/ERK Signaling (Proliferation) Arrestin->MAPK

Caption: Canonical Gq-coupled calcium mobilization versus Beta-arrestin mediated internalization and MAPK signaling.

Phase 1: Receptor Binding (The Filter)

Objective: Determine affinity (


) and selectivity ratios (CCK1 vs. CCK2).
Expertise & Experience: The "Sticky Peptide" Problem

CCK peptides are notoriously hydrophobic and prone to adsorption on plastic surfaces.

  • Causality: Standard buffers often yield false negatives because the ligand sticks to the tube walls, not the receptor.

  • Solution: You must include 0.1% to 0.2% BSA (Bovine Serum Albumin) or Bacitracin in all assay buffers. Polyethyleneimine (PEI) pre-treatment of glass fiber filters is mandatory to reduce non-specific binding of the radioligand.

Protocol: Competition Radioligand Binding
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human CCK1R or CCK2R.

  • Radioligand:

    
    -CCK-8 (sulfated) or 
    
    
    
    -CCK-8. Note:
    
    
    -Bolton-Hunter-CCK-8 is preferred for higher specific activity.

Step-by-Step Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EGTA, 0.2% BSA , 0.1 mg/mL Bacitracin.
    
  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Total Binding: Membrane + Radioligand (e.g., 20 pM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1

      
      M unlabeled CCK-8s.
      
    • Test: Membrane + Radioligand + Serial dilutions of Test Agonist (

      
       to 
      
      
      
      M).
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp) .

    • Why RT? 37°C promotes rapid enzymatic degradation of peptides; 4°C is too slow to reach equilibrium efficiently.

  • Harvesting: Rapid filtration through 0.3% PEI-presoaked GF/B filters using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA).

  • Detection: Liquid scintillation counting.

Data Output Table:

Parameter CCK1R (Target) CCK2R (Off-Target) Desired Profile

| Reference (CCK-8s) |


 nM | 

nM | Non-selective | | Reference (CCK-4) |

nM |

nM | CCK2 Selective | | Test Agonist | Determine

| Determine

| >100-fold Selectivity for CCK1 |

Phase 2: Functional Characterization (The Mechanism)

Objective: Confirm agonism and measure potency (


) via the Gq-Calcium pathway.
Trustworthiness: The Self-Validating System

Binding does not equal activation. An antagonist binds but does not signal. To validate the assay, you must run a known antagonist (e.g., Devazepide for CCK1) in "antagonist mode" to block the signal of your test compound. If the signal isn't blocked, it's a false positive (artifact).

Protocol: Calcium Mobilization (FLIPR/FlexStation)
  • Cell Seeding: Seed CHO-CCK1R cells (30,000/well) in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add Calcium-4 or Fluo-4 AM dye in HBSS buffer (+ 20 mM HEPES, 2.5 mM Probenecid).

    • Why Probenecid? It inhibits the anion transporter, preventing the leakage of the dye out of the cells.

  • Incubation: 45 minutes at 37°C, then 15 minutes at RT.

  • Agonist Addition: Add test compounds on-line using the FLIPR instrument.

  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Quantification: Calculate

    
     (Peak fluorescence minus baseline).
    

Phase 3: Biased Agonism (The Modern Approach)

Objective: Determine if the agonist preferentially activates G-protein signaling vs.


-arrestin recruitment.
  • Significance:

    
    -arrestin recruitment is linked to receptor internalization (tolerance) and potentially distinct physiological outcomes. For obesity treatment, sustained signaling (low arrestin recruitment) might be preferred to prevent desensitization.
    
Protocol: -Arrestin Recruitment (BRET/PathHunter)
  • System: Use a split-enzyme complementation assay (e.g., PathHunter).[2]

    • Receptor is tagged with a small enzyme fragment (ProLink).

    • 
      -Arrestin is tagged with the large enzyme acceptor (EA).
      
  • Mechanism: Agonist binding

    
     Arrestin recruitment 
    
    
    
    Enzyme complementation
    
    
    Chemiluminescence.[2]
  • Calculation: Calculate the Bias Factor (

    
    ) comparing the Calcium 
    
    
    
    vs. Arrestin
    
    
    .

Phase 4: In Vivo Validation (The Phenotype)

Objective: Confirm physiological efficacy (Satiety/Anorexigenic effect).

Protocol: Acute Feeding Inhibition in Mice
  • Subjects: C57BL/6J mice (Male, 8-10 weeks), single-housed for 1 week prior.

  • Design: Crossover design (each mouse receives Vehicle and Drug with a 3-day washout).

Step-by-Step:

  • Fasting: Fast mice for 16–18 hours (water ad libitum).

  • Baseline: Weigh mice and pre-weigh food pellets (standard chow).

  • Administration: IP injection of Test Agonist (e.g., 10, 30, 100 nmol/kg) or Vehicle (PBS + 0.1% BSA).

    • Control: CCK-8s (sulfated) as positive control (approx. 10-30 nmol/kg).

  • Food Presentation: Introduce food 15 minutes post-injection.

  • Measurement: Weigh remaining food at 30, 60, and 120 minutes .

    • Critical Check: Ensure spillage is accounted for (search bedding for crumbs).

  • Analysis: Calculate cumulative food intake (g). Statistical analysis via Two-Way ANOVA.

Experimental Workflow Diagram

This diagram summarizes the integrated screening cascade required to qualify a lead candidate.

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2 & 3: Functional cluster_2 Phase 4: In Vivo Start Compound Library Binding Radioligand Binding (CCK1 vs CCK2) Start->Binding Selectivity Selectivity Check (>100x?) Binding->Selectivity Selectivity->Start Fail Calcium Ca2+ Flux (Gq Potency) Selectivity->Calcium Pass Arrestin B-Arrestin (Bias Factor) Calcium->Arrestin InVivo Acute Feeding (Mice) Arrestin->InVivo Validated Profile

Caption: Integrated screening cascade from affinity filtering to in vivo phenotypic validation.

References

  • Noble, F., et al. (1999). "International Union of Pharmacology.[1] XXI. Structure, distribution, and functions of cholecystokinin receptors." Pharmacological Reviews. Link

  • Dufresne, M., et al. (2006). "Cholecystokinin and Gastrin Receptors."[1][3][4] Physiological Reviews. Link

  • Cawston, E.E., et al. (2012). "Development of a Highly Selective Allosteric Antagonist Radioligand for the Type 1 Cholecystokinin Receptor." Molecular Pharmacology. Link

  • Liu, J., et al. (2025). "Discovery of a β-arrestin-biased CCKBR agonist that blocks CCKBR-dependent long-term potentiation."[5] Nature Communications. Link

  • Eurofins Discovery. "CCK1 (CCKA) Human Cholecystokinin GPCR Cell Based PathHunter Assay." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SPPS Technical Support Center. Low yield in Fmoc-based Solid-Phase Peptide Synthesis is rarely due to a single catastrophic failure; rather, it is typically a compounding kinetics or physical problem. If every synthesis step operates at 99% efficiency, a 70-mer peptide will only achieve a 24% overall yield 1[1].

This guide provides mechanistic explanations and self-validating protocols to help you systematically diagnose and resolve the root causes of low yield.

Diagnostic Workflows: Isolating the Point of Failure

Q: My crude peptide yield is significantly lower than the theoretical calculation. How do I systematically isolate the root cause?

A: To troubleshoot effectively, you must first categorize the failure. The primary causes of low yield fall into three distinct areas: incomplete chain assembly (coupling/deprotection inefficiencies), sequence-specific side reactions (aggregation or aspartimide formation), and inefficient final cleavage/isolation 2[2]. Begin with LC-MS analysis of your crude product to determine which pathway in the workflow below applies to your synthesis.

SPPS_Troubleshooting Start Low Yield Detected CheckMass LC-MS Analysis of Crude Start->CheckMass Deletion Deletion Sequences (Incomplete Coupling) CheckMass->Deletion MassShift Mass Shift (-18 Da, etc.) (Side Reactions) CheckMass->MassShift LowRecovery Correct Mass, Low Mass Yield (Cleavage/Precipitation) CheckMass->LowRecovery Kaiser Perform Kaiser Test Deletion->Kaiser Aggreg Check Resin Swelling (Aggregation?) Deletion->Aggreg Aspartimide Check Asp-X motifs (Aspartimide?) MassShift->Aspartimide Cleavage Optimize Scavengers & Cleavage Time LowRecovery->Cleavage

Diagnostic workflow for isolating the root cause of low yield in SPPS.

The Kinetics Problem: Incomplete Coupling & Deprotection

Q: I suspect incomplete coupling is causing deletion sequences. How can I definitively validate coupling efficiency before proceeding to the next cycle?

A: Steric hindrance from bulky amino acids or premature aggregation drastically reduces the nucleophilicity of the N-terminal amine 3[3]. To prevent deletion sequences, you must validate the absence of free primary amines using a colorimetric assay. Implementing a self-validating protocol like the Kaiser (Ninhydrin) Test ensures that if the test is positive, you double-couple or change coupling reagents (e.g., from DIC/Oxyma to HATU) rather than blindly proceeding to deprotection 4[4].

Experimental Protocol: The Kaiser Test
  • Sample Preparation: Extract a few resin beads from the reaction vessel and wash thoroughly with DMF, then DCM, to remove residual coupling reagents 4[4].

  • Reagent Addition: Add 2-3 drops each of:

    • Solution A: Ninhydrin in ethanol (5% w/v).

    • Solution B: Phenol in ethanol (80% w/v).

    • Solution C: Potassium cyanide in pyridine (0.0002 M) 4[4].

  • Incubation: Heat the mixture at 100–110°C for 3–5 minutes 4[4].

  • Interpretation:

    • Colorless/Yellow beads and solution: Complete coupling (No free primary amines) 4[4].

    • Intense Blue beads/solution: Incomplete coupling. Action: Double couple.4[4] (Note: The Kaiser test is unreliable for secondary amines like N-terminal Proline; use the Isatin or Chloranil test instead 4[4].)

The Physical Problem: Peptide Aggregation

Q: My sequence contains a highly hydrophobic stretch (e.g., Ile-Thr-Val), and resin swelling has drastically decreased. What is the mechanistic cause, and how do I solve it?

A: You are observing on-resin peptide aggregation. As the peptide chain elongates, hydrophobic residues can form interchain hydrogen bonds, creating highly stable β-sheet networks 5[5]. This physical cross-linking causes the resin beads to shrink, rendering the reactive N-terminus inaccessible to incoming amino acids and deprotection reagents 2[2].

The most effective mechanistic solution is the incorporation of Pseudoproline Dipeptides 5[5]. These are artificially created dipeptides (derived from Ser, Thr, or Cys) protected as 5-membered oxazolidine or thiazolidine rings 5[5]. This ring structure introduces a proline-like "kink" into the peptide backbone, forcing a cis-amide conformation that physically disrupts β-sheet formation 5[5]. The native residue is seamlessly regenerated during the final TFA cleavage 5[5].

Quantitative Data: Impact of Pseudoproline Dipeptides
Synthesis ParameterStandard SPPS (Hydrophobic Sequence)Pseudoproline-Assisted SPPS
Resin Swelling Poor (Beads shrink and clump)Excellent (Maintains solvation)
Coupling Efficiency < 80% (Requires double/triple coupling)> 98% (Single coupling sufficient)
Crude Purity 20 - 40% (High deletion sequences)75 - 90% (Major peak is target)
Overall Yield Low (< 10%)High (Up to 10-fold increase)

The Chemical Problem: Sequence-Specific Side Reactions

Q: LC-MS analysis of my Asp-Gly containing peptide shows a mass shift of -18 Da, and purification is nearly impossible. What happened?

A: This is a classic case of Aspartimide Formation , a notorious base-catalyzed side reaction in Fmoc-SPPS 6[6]. During the repetitive piperidine deprotection steps, the basic conditions promote a nucleophilic attack by the backbone amide nitrogen onto the β-carboxyl group of the adjacent Aspartic Acid 6[6]. This forms a cyclic aspartimide intermediate (loss of H₂O, hence the -18 Da shift) 7[7].

The real danger occurs when this ring hydrolyzes. Ring-opening by water yields a mixture of the native α-aspartyl peptide and the undesired β-aspartyl (isoaspartyl) epimer 8[8]. Because these isomers have the exact same mass as the target peptide, they are "silent killers" of yield and are notoriously difficult to separate via HPLC 9[9].

Solutions:

  • Acidic Modifiers: Add 0.1 M HOBt to the piperidine deprotection cocktail to buffer the basicity and suppress the nucleophilic attack 8[8].

  • Steric Shielding: Replace standard Fmoc-Asp(OtBu)-OH with sterically hindered building blocks like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which reduce aspartimide formation to <0.1% per cycle 9[9].

Aspartimide_Pathway Linear Linear Asp-X Peptide Base Base (Piperidine) Deprotonation Linear->Base Imide Aspartimide Intermediate (-18 Da) Base->Imide Nucleophilic Attack Hydrolysis Ring Opening (H2O) Imide->Hydrolysis BetaAsp beta-Aspartyl Peptide (Isoaspartyl) Hydrolysis->BetaAsp Major Product AlphaAsp alpha-Aspartyl Peptide (Epimerized) Hydrolysis->AlphaAsp Minor Product Prevention Fmoc-Asp(OBno)-OH or Acidic Modifiers (HOBt) Prevention->Base Inhibits

Mechanism of base-catalyzed aspartimide formation and prevention strategies.

The Final Hurdle: Cleavage and Isolation

Q: The synthesis went perfectly, but my yield plummeted after the final TFA cleavage. How do I optimize the isolation step?

A: Low recovery post-synthesis is often due to either incomplete cleavage of bulky side-chain protecting groups (e.g., Pbf on Arginine) or the reattachment of highly reactive carbocations to nucleophilic residues like Cys, Met, Trp, and Tyr 3[3]. If carbocations are not properly trapped by scavengers, they will permanently alkylate your peptide, destroying your yield.

Experimental Protocol: Optimized Global Cleavage and Ether Precipitation
  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM to remove all traces of DMF, as residual basic DMF has a marked inhibitory effect on TFA acidolysis .

  • Cocktail Selection:

    • Standard: TFA / TIS / H₂O (95:2.5:2.5 v/v) 3[3].

    • For Cys/Met/Trp-rich peptides (Reagent K): TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v) .

  • Cleavage: Add the cocktail to the resin and agitate at room temperature for 2–3 hours 3[3]. (Extend to up to 6 hours for sequences with multiple Arg(Pbf) residues ).

  • Filtration: Filter the cleavage mixture into a clean flask. Wash the resin with a small volume of neat TFA to extract any remaining peptide 3[3].

  • Precipitation: Dropwise, add the TFA filtrate into 10 volumes of ice-cold diethyl ether 3[3]. The peptide will crash out as a white precipitate.

  • Isolation: Centrifuge to pellet the peptide. Decant the ether, wash the pellet twice more with fresh cold ether to remove residual scavengers, and dry under a gentle stream of nitrogen 3[3].

References

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) - PeptideChemistry.org[Link]

  • The aspartimide problem persists - PMC (NIH)[Link]

  • Peptide Purity & Yield Optimizing in SPPS - Gyros Protein Technologies[Link]

Sources

Technical Support Center: CCK Analog Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cholecystokinin (CCK) Analog Development. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in peptide optimization. Designing CCK analogs requires a delicate balance: you must engineer metabolic stability without disrupting the precise stereochemical requirements for receptor subtype selectivity (CCK1R vs. CCK2R).

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure your data is robust and reproducible.

Knowledge Base: Mechanism & Design (FAQs)

Q: Why does my CCK analog lose CCK1R selectivity after prolonged storage or reconstitution? A: Loss of selectivity is almost always a structural degradation issue, specifically the hydrolysis of the sulfate group. Causality: The endogenous ligand CCK-8S contains a sulfated tyrosine (Tyr27 in the full CCK-33 sequence). CCK1R strictly requires this bulky, negatively charged sulfate group to engage basic residues in its extracellular loops for high-affinity Gq/11 coupling [1]. Conversely, CCK2R is highly promiscuous and binds both sulfated and desulfated forms (like Gastrin) with nanomolar affinity . If your peptide is stored in acidic conditions or undergoes repeated freeze-thaw cycles, the sulfate ester hydrolyzes. The resulting desulfated analog will exhibit a >1000-fold drop in CCK1R affinity while maintaining CCK2R affinity, completely inverting your selectivity profile[2]. Solution: Always store lyophilized sulfated peptides at -20°C in a desiccated environment. Reconstitute in neutral to slightly alkaline buffers (pH 7.4–8.0) and aliquot immediately.

Q: How can I improve the plasma half-life of my CCK-8 analog without compromising its potency? A: Native CCK-8 has a plasma half-life of mere minutes due to rapid exoprotease/endoprotease degradation and the oxidation of its methionine residues. Causality & Solution:

  • Prevent Oxidation: Methionine (Met) oxidation drastically reduces receptor binding. Substitute Met with Norleucine (Nle). Nle is an isosteric, non-oxidizable analog that preserves the critical hydrophobic interactions required for receptor docking [3].

  • Halt Proteolysis: Unprotected N-termini are targets for aminopeptidases. Implementing N-terminal modifications, such as conjugating a fatty acid diacid via a PEG linker (e.g., 2xOEG-gGlu-C18 diacid), promotes reversible binding to human serum albumin (HSA). This creates a steric shield against proteases and prevents rapid renal clearance, a strategy successfully utilized in long-acting CCK1R agonists like NNC0368-0056 [3].

Visual Workflows: Selectivity Logic

To conceptualize how structural modifications dictate physiological outcomes, refer to the signaling logic diagram below.

CCK_Selectivity CCK_Analog CCK Analog Design Sulfated Sulfated Tyrosine (e.g., CCK-8S) CCK_Analog->Sulfated Modification NonSulfated Non-Sulfated / Gastrin (e.g., CCK-8NS) CCK_Analog->NonSulfated Modification CCK1R CCK1 Receptor (GI Tract) Sulfated->CCK1R High Affinity CCK2R CCK2 Receptor (CNS / Stomach) Sulfated->CCK2R High Affinity NonSulfated->CCK1R Low Affinity (x1000 drop) NonSulfated->CCK2R High Affinity Gq_1 Gq/11 Coupling CCK1R->Gq_1 Gq_2 Gq/11 Coupling CCK2R->Gq_2 Physio_1 Gallbladder Contraction & Pancreatic Secretion Gq_1->Physio_1 Physio_2 Anxiety, Analgesia & Gastric Acid Secretion Gq_2->Physio_2

Caption: Logical flow of CCK analog modifications dictating CCK1R/CCK2R selectivity and function.

Data Analytics: Pharmacological Profiles

When benchmarking your novel analogs, use the following established reference compounds to validate your assay's dynamic range [4].

LigandTypeTarget SelectivityCCK1R Affinity (IC50/Ki)CCK2R Affinity (IC50/Ki)Key Structural Feature
CCK-8S Endogenous AgonistNon-selective~0.1 - 1.0 nM~1.0 - 3.0 nMSulfated Tyrosine
CCK-8NS Endogenous AgonistCCK2R Selective> 1000 nM~1.0 - 5.0 nMDesulfated Tyrosine
Lintitript (SR 27897) Synthetic AntagonistCCK1R Selective0.2 nM200 nMNon-peptide
CI-988 Synthetic AntagonistCCK2R Selective> 1600 nM1.7 nMNon-peptide
NNC0368-0056 Synthetic AgonistCCK1R SelectiveHigh (Long-acting)LowMet->Nle, PEG-Lipid

Troubleshooting Desk: Assay Interference

Q: My radioligand competition binding assay shows high background noise and poor IC50 reproducibility. How do I fix this? A: Highly hydrophobic CCK analogs and radioligands (like 125I-BH-CCK) exhibit severe non-specific binding (NSB) to plastic surfaces and glass fiber filters. Solution: You must neutralize electrostatic and hydrophobic interactions. Pre-soak GF/B or GF/C filters in 0.5% Polyethylenimine (PEI) for at least 1 hour before filtration. Furthermore, include 0.1% to 0.5% Bovine Serum Albumin (BSA) in your assay buffer to act as a carrier protein and prevent adsorption to the assay plate walls [5].

Standard Operating Procedures (SOPs)

Protocol A: Competitive Radioligand Binding Assay for CCK Receptors

This protocol isolates receptor-specific binding from background noise, ensuring accurate IC50 determination [6].

System Validation Rule: Calculate the Z'-factor using the total binding (vehicle) and non-specific binding (1 µM Lintitript or CI-988) controls. A Z'-factor > 0.5 confirms assay robustness and validates filtration efficiency.

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES, 1 mM EGTA, 5 mM MgCl2, 150 mM NaCl, and 0.1% BSA, adjusted to pH 6.5[5].

  • Membrane Preparation: Dilute CCK1R or CCK2R expressing membranes (e.g., rat pancreas or guinea pig cortex) to a final concentration of 0.1 mg/mL in the assay buffer[5].

  • Ligand Addition: In a 96-well plate, add 50 µL of your unlabeled competitor CCK analog (titrated from 10 pM to 10 µM).

  • Radioligand Addition: Add 50 µL of 125I-Bolton-Hunter labeled CCK-8 (final concentration ~25 pM) to all wells[6].

  • Incubation: Add 100 µL of the membrane suspension to initiate the reaction. Incubate for 2 hours at room temperature (25°C) with gentle shaking[6].

  • Filtration: Rapidly filter the reaction through PEI-soaked GF/C filters using a vacuum manifold. Wash the membrane pellets twice with ice-cold water or wash buffer to remove unbound radioligand[5].

  • Quantification: Measure bound radioactivity using a gamma counter and calculate the IC50 using a four-parameter logistic non-linear regression model[6].

Assay_Workflow Step1 1. Membrane Preparation Step2 2. Radioligand Addition Step1->Step2 Step3 3. Competitor Titration Step2->Step3 Step4 4. Incubation (2 hrs, 25°C) Step3->Step4 Step5 5. Rapid Filtration & Washing Step4->Step5 Step6 6. Gamma Counting Step5->Step6

Caption: Step-by-step workflow for competitive radioligand binding assays to evaluate affinity.

Protocol B: In Vitro Serum Stability Assay for CCK Peptides

To verify if your N-terminal modifications successfully prevent proteolysis, use this Trichloroacetic Acid (TCA) precipitation method [7].

System Validation Rule: Include a known stable peptide (e.g., a cyclotide) and a highly labile peptide (e.g., native CCK-8) as parallel controls. The system is validated only if the labile peptide degrades completely within 2 hours while the stable peptide remains intact, confirming the serum's proteolytic activity was active and properly quenched by TCA.

  • Serum Equilibration: Pre-warm 360 µL of human serum in 1.5 mL Eppendorf tubes at 37°C for 15 minutes[7].

  • Reaction Initiation: Add 40 µL of your CCK analog stock to the serum (final peptide concentration of 30 µM). Mix well and incubate at 37°C[7].

  • Sampling: At designated time intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract a 40 µL aliquot from the reaction mixture[7].

  • Denaturation: Immediately mix the 40 µL aliquot with 40 µL of 6M urea to denature serum proteins, and leave on ice for 10 minutes[7].

  • Precipitation: Add 40 µL of 20% TCA to precipitate the proteins. The solution will turn cloudy. Incubate on ice for another 10 minutes[7].

  • Separation: Centrifuge at 17,000 x g for 10 minutes to pellet the serum proteins[7].

  • Analysis: Collect the supernatant and analyze the remaining intact peptide via LC-MS/MS to calculate the half-life (t1/2)[7].

References

  • Noble F. (2007). Pharmacology of CCKRs and SAR studies of peptidic analog ligands. Current Topics in Medicinal Chemistry.

  • Tocris Bioscience. Cholecystokinin Receptors: Target Files and Reference Ligands.

  • Sensfuss U., et al. (2019). Structure-Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists. Journal of Medicinal Chemistry / Novo Nordisk.

  • Lattmann E., et al. (2018). Pre-Clinical Evaluation of CCK Antagonist PNB-001. Semantic Scholar / Scientific Research Journals.

  • University of Queensland eSpace. Measuring the stability and cytotoxicity of cyclotides.

Sources

Technical Support Center: Peptide Aggregation Mitigation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Introduction

Welcome to the Advanced Peptide Synthesis Support Hub. I am Dr. Aris, your Senior Application Scientist.

If you are reading this, you are likely facing the "difficult sequence" phenomenon: incomplete couplings, broad HPLC peaks, or sudden synthesis failure after 5-10 residues. This is rarely a chemical reactivity issue; it is a physical solvation issue .

The Core Problem: As your peptide chain grows, hydrophobic residues (Val, Ile, Ala) and backbone amides interact to form interchain


-sheets. These aggregates physically bury the N-terminus, making it inaccessible to incoming activated amino acids.

This guide provides a self-validating troubleshooting system to diagnose, disrupt, and prevent aggregation.

Module 1: Diagnostic Protocols

Is it Aggregation or Steric Hindrance?

Q: My synthesis yield drops significantly after the 8th residue. How do I confirm this is aggregation?

A: You must distinguish between steric hindrance (bulky side chains) and aggregation (interchain hydrogen bonding). Aggregation typically presents as a sudden, precipitous drop in deprotection efficiency, not just coupling efficiency.

The UV-Monitoring Protocol: Do not rely solely on the Kaiser test, which often gives false negatives on aggregated chains because the sequestered amines cannot react with ninhydrin.

  • Install an Inline UV Monitor: Set detection to 304 nm (Fmoc adduct).

  • Plot the Deprotection Peak Area:

    • Normal Synthesis: Peak area remains relatively constant or decreases linearly with resin weight change.

    • Aggregation: Peak area drops by >20% sharply over 1-2 cycles. This "crash" indicates the Fmoc group is buried inside a

      
      -sheet stack.
      

Decision Matrix:

ObservationDiagnosisRecommended Action
Slow Coupling (Val/Ile) Steric HindranceDouble couple; switch to HATU/HOAt; increase temp (

C).
Kaiser Test (-), Yield Low Aggregation (False Neg.)STOP. Switch to Module 2 (Solvents) or 3 (Structure).
Broad HPLC Peak

-sheet formation
Use ChemMatrix resin; add Chaotropic salts.

Module 2: The Solvent & Resin Matrix

Engineering the Environment

Q: Standard DMF isn't working. What is the "Magic Mixture" I keep hearing about?

A: The "Magic Mixture" is a solvent system designed to disrupt hydrogen bonds. However, before resorting to complex cocktails, we escalate solvent polarity systematically.

Step 1: The Solvent Switch Replace DMF with NMP (N-methyl-2-pyrrolidone) . NMP has a higher dipole moment and better solvates hydrophobic chains.

Step 2: Chaotropic Salt Wash (The "Structure Breaker") If NMP fails, introduce chaotropic salts. These salts (Lithium or Potassium) disrupt the hydrogen bonding network stabilizing the


-sheets.
  • Protocol: Dissolve 0.4M LiCl or 0.4M KSCN in NMP (or DMF).

  • Workflow:

    • Fmoc Deprotection.[1][2]

    • Wash with NMP.

    • Wash with 0.4M LiCl/NMP (3 x 2 min).

    • Couple Amino Acid (dissolved in 0.4M LiCl/NMP).

Q: Does the resin type really matter for aggregation?

A: Yes. Polystyrene (PS) is hydrophobic and promotes aggregation.[3] For difficult sequences (e.g., Amyloid-


, hydrophobic domains), you must use 100% PEG resin (ChemMatrix) .
  • Why: ChemMatrix swells significantly more than PS (up to 4-5x volume). This physical expansion increases the distance between peptide chains, reducing the probability of interchain contact (Site Isolation Principle).

Module 3: Structural Disruptors

The "Heavy Artillery" - Backbone Modification

Q: I have a poly-alanine/hydrophobic region. Solvents aren't enough. What now?

A: You need Pseudoproline Dipeptides .[4] This is the most robust solution for aggregation.

The Mechanism: Pseudoprolines (oxazolidines derived from Ser/Thr) force the peptide backbone into a cis conformation. This creates a "kink" in the chain, physically preventing the formation of the linear


-sheets required for aggregation.[5]

Implementation Rules:

  • Placement: Insert a Pseudoproline (e.g., Fmoc-Ala-Ser(

    
    pro)-OH) before the hydrophobic region.[4]
    
  • Frequency: Use one Pseudoproline every 5–6 residues.

  • Deprotection: The oxazolidine ring is acid-labile. It automatically converts back to the native Ser/Thr during the final TFA cleavage. No extra steps are required.

Q: What if I don't have Serine or Threonine in my sequence?

A: Use Hmb (2-hydroxy-4-methoxybenzyl) backbone protection.[1][2][6]

  • Action: Use Fmoc-Gly-(Hmb) or Fmoc-Lys-(Hmb).

  • Note: Hmb places a bulky group on the backbone amide nitrogen, blocking the H-bond donor.

  • Warning: Coupling onto an Hmb residue is difficult.[7][8][9] Use strong activation (HATU) and extended times.

Module 4: Thermal Intervention

Microwave Synthesis

Q: Can I just heat the reaction to fix aggregation?

A: Heat provides the kinetic energy to overcome the energy barrier of aggregation. Microwave irradiation is superior to conventional heating because it directly couples with the dipole of the peptide backbone, causing localized molecular rotation that disrupts aggregates.

Optimized Microwave Protocol for Aggregation:

  • Temperature:

    
    C is standard.
    
  • Pulse: Use variable power to maintain temp, preventing "runaway" heating.

  • Risk Management:

    • Cysteine/Histidine: Do NOT heat above

      
      C to prevent racemization.
      
    • Aspartic Acid: High heat can promote aspartimide formation. Add 0.1M HOBt to the deprotection cocktail (Piperidine) to mitigate this.

Visualizing the Strategy

Diagram 1: Aggregation Mitigation Workflow

This decision tree guides you through the escalation of troubleshooting steps.

AggregationStrategy Start Synthesis Failure / Low Yield Diagnosis Step 1: Diagnosis (UV Monitoring / HPLC) Start->Diagnosis IsAgg Is it Aggregation? (Sharp peak drop / Broad HPLC) Diagnosis->IsAgg Steric Steric Hindrance IsAgg->Steric No Solvent Step 2: Environment Switch to ChemMatrix Resin Use NMP instead of DMF IsAgg->Solvent Yes StericFix Double Couple / HATU / 50°C Steric->StericFix Check1 Improved? Solvent->Check1 Chaotrope Step 3: Chaotropes Add 0.4M LiCl or KSCN to Wash & Coupling Check1->Chaotrope No Success Successful Synthesis Check1->Success Yes Check2 Improved? Chaotrope->Check2 Structure Step 4: Structural Disruption Insert Pseudoproline (Ser/Thr) or Hmb Protection Check2->Structure No Check2->Success Yes Microwave Step 5: Thermal Microwave Synthesis (75°C) Structure->Microwave Combined Strategy Microwave->Success

Caption: A hierarchical decision matrix for mitigating peptide aggregation, escalating from solvent changes to structural modification.

Diagram 2: Mechanism of Pseudoproline Disruption

Visualizing how the "Kink" breaks the beta-sheet.

PseudoprolineMechanism BetaSheet Standard Peptide Backbone (Linear / Aggregation Prone) H_Bonds Interchain H-Bonds (Stabilizes Aggregates) BetaSheet->H_Bonds Forms PseudoPro Insert Pseudoproline (Oxazolidine Ring) BetaSheet->PseudoPro Modification Disruption H-Bonds Impossible (Aggregation Broken) H_Bonds->Disruption Disrupted by Kink Cis-Amide 'Kink' Induced in Backbone PseudoPro->Kink Forces Geometry Kink->Disruption Steric Clash Solvation Resin Sites Accessible High Coupling Efficiency Disruption->Solvation

Caption: Mechanistic flow showing how Pseudoproline insertion forces a cis-amide kink, physically breaking the hydrogen bond network.

Summary of Key Protocols

StrategyComponentConcentration/ConditionBest For
Solvent NMP100% Substitution of DMFGeneral "difficult" peptides
Chaotrope LiCl or KSCN0.4M in NMP (Wash & Couple)Broad HPLC peaks, sudden stops
Resin ChemMatrix0.4 - 0.5 mmol/g loadingHydrophobic / Long (>30 AA)
Backbone PseudoprolineReplace Ser/Thr every 5-6 AAThe "Gold Standard" fix
Backbone Hmb/DmbReplace Gly/LysSequences lacking Ser/Thr

References

  • Mutter, M., et al. (1995). "Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield." ChemPep. Link

  • Garcia-Martin, F., et al. (2006).[10] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[10][11][12] ACS Combinatorial Science.[12] Link

  • White, P., et al. "Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis."[13] Merck Millipore Technical Guide. Link

  • Kent, S.B.H., et al. "The Magic Mixture: Solvent cocktails for difficult sequences." CPC Scientific Technical Review. Link

  • Aapptec Technical Support. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Aapptec.[7] Link

Sources

Overcoming Steric Hindrance: Coupling Reagent Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for N-Methylated Peptide Synthesis

Welcome to the Application Science Support Center. As drug development pivots toward metabolically stable and membrane-permeable therapeutics, backbone N-methylation has become a critical structural modification[1]. However, introducing an N-methyl group fundamentally alters the physicochemical landscape of the peptide backbone. It introduces severe steric hindrance, lowers the energy barrier for cis-trans isomerization, and alters the pKa of the reaction intermediates[2],[3].

This guide provides self-validating protocols and mechanistic troubleshooting for the three primary failure modes in N-methylated solid-phase peptide synthesis (SPPS): incomplete coupling, diketopiperazine (DKP) truncation, and epimerization.

The Causality: The amidation reactivity of an N-methylated amino acid is approximately 1/10th to 1/100th that of a standard primary amine[4]. This presents a dual-faceted challenge:

  • Coupling onto an N-methyl amine: The secondary amine is sterically shielded, preventing the approach of the activated ester.

  • Coupling with an activated N-methyl amino acid: The bulky N-methyl group on the activated ester hinders nucleophilic attack[3].

Standard carbodiimides (DIC/HOBt) frequently fail under these conditions. Uronium/aminium salts (HATU, COMU) or phosphonium salts (PyBrOP) are required to force the reaction forward[5],[6].

Quantitative Reagent Comparison:

Coupling Reagent Chemical Class Relative Efficiency for N-Me Couplings Epimerization Risk Mechanistic Notes & Byproducts
DIC / Oxyma Carbodiimide Low to Moderate Low Standard SPPS; often fails for consecutive N-Me residues.
HATU Uronium/Aminium High Moderate Generates highly reactive 7-aza-OBt ester. Risk of N-terminal guanidinylation if excess is used[7].
COMU Uronium (Oxyma) Very High Low Morpholino group acts as an internal base. Safer than HATU, higher solubility, lower epimerization[5],[6].

| PyBrOP | Phosphonium | High | Low | Does not cause guanidinylation. Excellent for coupling onto hindered N-methyl secondary amines[6]. |

FAQ: Why did my peptide chain terminate after using HATU to couple onto an N-methylated residue? Answer: Chain termination via guanidinylation. When the coupling rate is severely retarded by steric hindrance, the unreacted secondary amine can nucleophilically attack the uronium carbon of excess HATU, forming a stable, dead-end tetramethylguanidinium adduct. Solution: Switch to a phosphonium reagent like PyBrOP, which cannot form guanidinium adducts[6], or utilize in situ generated pivaloyl mixed anhydrides[4].

G Start Incomplete N-Methyl Coupling Check1 Is the nucleophile a secondary amine (N-Me)? Start->Check1 Action1 Use PyBrOP or COMU + Microwave (75°C) Check1->Action1 Yes Check2 Is the activated amino acid N-methylated? Check1->Check2 No Check3 Chloranil Test Result? Action1->Check3 Action2 Use HATU or DIC/Oxyma Minimize pre-activation Check2->Action2 Yes Action2->Check3 Success Proceed to next cycle Check3->Success Positive (Blue/Green) Fail Perform Site-Specific On-Resin Methylation Check3->Fail Negative (Colorless)

Decision tree for troubleshooting sterically hindered N-methyl couplings.

Protocol: Site-Specific On-Resin N-Methylation

When incorporating commercially available N-methylated amino acids fails due to extreme steric hindrance, the Miller-Scanlan adaptation of the Fukuyama reaction allows for site-specific methylation of the peptide backbone directly on the solid support[1],[8].

The Causality: Protecting the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group achieves two critical goals: it prevents over-alkylation (quaternization) by leaving only one acidic sulfonamide proton (pKa ~5.5), and its strong electron-withdrawing nature activates that proton for easy removal by a mild base (DBU) prior to methylation[1].

Self-Validating Step-by-Step Methodology:

  • Sulfonylation (Protection):

    • Swell the peptide-resin (bearing a free primary amine) in NMP.

    • Add 4 equivalents of o-NBS-Cl and 10 equivalents of 2,4,6-collidine in NMP[9].

    • Agitate for 30 minutes at room temperature.

    • Validation: Perform a Kaiser test. It must be negative (colorless/yellow), confirming complete protection of the primary amine.

  • Alkylation (Methylation):

    • Wash the resin with NMP.

    • Add 3 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in NMP[8]. (Caution: Dimethyl sulfate is highly toxic; handle in a fume hood).

    • Agitate for 15 minutes. Repeat this step once to ensure quantitative conversion.

  • Desulfonylation (Deprotection):

    • Wash the resin thoroughly with NMP.

    • Add 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP[9],[8].

    • Agitate for 30 minutes. The thiolate acts as a soft nucleophile, attacking the electron-deficient o-NBS ring and releasing the secondary amine.

    • Validation: Perform a Chloranil test (Kaiser tests yield false negatives for secondary amines). The beads must turn dark blue/green, confirming the presence of the newly formed N-methyl secondary amine.

G N1 Primary Amine (Peptide-Resin) N2 o-NBS Protection (o-NBS-Cl, Collidine) N1->N2 N3 Sulfonamide Intermediate N2->N3 N4 Alkylation (DBU, Me2SO4) N3->N4 N5 N-Methyl Sulfonamide N4->N5 N6 Deprotection (2-Mercaptoethanol, DBU) N5->N6 N7 Secondary Amine (N-Me-Peptide-Resin) N6->N7

Chemical pathway of the Miller-Scanlan on-resin N-methylation methodology.

Troubleshooting Diketopiperazine (DKP) Formation

The Causality: DKP formation is a catastrophic deletion side-reaction where the peptide is truncated at the dipeptide stage. N-methylation significantly lowers the energy barrier for cis-trans isomerization of the peptide bond[2]. Because DKP ring closure requires the peptide bond to adopt a "kinked" cis conformation, N-methylated residues dramatically accelerate this intramolecular aminolysis. During Fmoc deprotection of the second amino acid (Aa2), the liberated amine attacks the C-terminal ester linkage to the resin, releasing a stable 6-membered DKP ring[2],[10].

FAQ: I am synthesizing a peptide with an N-methylated C-terminal residue. After deprotecting the second amino acid, my yield drops to zero. What happened? Answer: The sequence underwent rapid DKP cyclization. Once the Fmoc group was removed from Aa2, the free amine immediately attacked the resin linkage. Self-Validating Solutions:

  • Steric Shielding via Resin: Synthesize the peptide on highly sterically hindered 2-Chlorotrityl chloride (2-CTC) resin. The massive bulk of the trityl linker physically blocks the nucleophilic attack required for DKP ring closure.

  • Alternative Protecting Groups: Replace the Fmoc group on Aa2 with a Trityl (Trt) group[2]. Trt is removed under mild acidic conditions (1% TFA), completely avoiding the basic conditions (20% piperidine) that catalyze DKP formation.

  • In Situ Trapping: If Fmoc must be used, minimize the deprotection time and immediately add the highly activated symmetric anhydride of Aa3 to trap the free amine before it can cyclize.

Troubleshooting Epimerization (Racemization)

The Causality: Epimerization during SPPS typically proceeds via two pathways: oxazolone formation or direct enolization (H-alpha abstraction)[11],[10]. While N-methylated amino acids resist forming classic oxazolones due to the lack of an amide proton, their extreme steric bulk severely retards the coupling rate. This leaves the activated ester lingering in the basic coupling environment, providing ample time for base-catalyzed abstraction of the alpha-proton (direct enolization)[11].

FAQ: NMR analysis shows high levels of D-epimers when coupling N-methylated residues with HATU/DIPEA. How do I suppress this? Answer: The strong base DIPEA is abstracting the alpha-proton during the prolonged activation state. Self-Validating Solutions:

  • Base Substitution: Replace DIPEA with a weaker, more sterically hindered base like 2,4,6-collidine (TMP).

  • Reagent Substitution: Switch from HATU to COMU or DEPBT. COMU utilizes an internal morpholino base, allowing couplings to proceed with only 1 equivalent of external base, drastically reducing the basicity of the microenvironment[5],[6]. DEPBT is specifically documented to cause virtually zero epimerization, even for highly susceptible residues[7].

  • Minimize Pre-activation: Do not pre-activate N-methylated amino acids. Add the amino acid, coupling reagent, and base simultaneously to the resin to ensure the activated species is consumed as rapidly as it is generated.

References

  • BenchChem Technical Support Team.
  • "Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention." Peptidechemistry.org.
  • "Epimeris
  • "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
  • "Site-specific α-N-terminal methylation on peptides through chemical and enzym
  • "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem.
  • "Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP)." SciELO México.
  • "N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides." ChemRxiv.
  • "Coupling Reagents." Aapptec Peptides.
  • "Novabiochem® Coupling reagents." Merck.
  • "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

Sources

Part 1: Mechanistic Foundations of CCK Instability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Engineering. As a Senior Application Scientist, I have designed this guide to address the specific biochemical and thermodynamic challenges associated with cholecystokinin (CCK) analog development. Native CCK peptides are notoriously unstable, which severely limits their clinical translation. This guide will decode the causality behind peptide degradation and provide you with field-proven, self-validating protocols to engineer and verify robust CCK analogs.

To engineer stability, we must first understand the precise mechanisms of degradation. Native CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) is rapidly inactivated in vivo through two primary enzymatic pathways:

  • Endopeptidase Cleavage: 1 acts as a metalloprotease, aggressively cleaving the Gly4-Trp5, Trp5-Met6, and Asp7-Phe8 bonds[1].

  • Exopeptidase Cleavage: 2 sequentially hydrolyze the peptide from the N-terminus, rapidly converting CCK-8 into inactive fragments[2].

CCK_Degradation CCK8 CCK-8 (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2) NEP Neutral Endopeptidase (NEP) Cleaves Gly4-Trp5, Trp5-Met6, Asp7-Phe8 CCK8->NEP Endopeptidase Action Aminopeptidase Aminopeptidases Sequential N-terminal cleavage CCK8->Aminopeptidase Exopeptidase Action CCK5 CCK-5 Fragment NEP->CCK5 Met-Gly Cleavage Inactive Inactive Metabolites Aminopeptidase->Inactive CCK4 CCK-4 Fragment CCK5->CCK4 Aminopeptidase CCK4->Inactive Further Degradation

Enzymatic degradation pathways of native CCK-8 by endopeptidases and aminopeptidases.

Part 2: Troubleshooting & Design FAQs

Q1: My CCK-8 analog loses activity rapidly in serum. How can I chemically shield the N-terminus without losing receptor affinity? Causality & Solution: Aminopeptidases in serum rapidly recognize and bind to the free N-terminal amine. To prevent this, you must disrupt the enzyme's chiral recognition pocket or physically block access.

  • Strategy A (Lipidation): Conjugating a fatty acid (e.g., palmitoylation) via a hydrophilic linker to the N-terminus provides steric hindrance and promotes reversible binding to serum albumin, creating a circulating depot that 3[4].

  • Strategy B (Stereochemical Inversion): Substituting L-amino acids with D-stereoisomers (e.g., D-N-methyl-Asp) at the penultimate position while maintaining CCK-1R selectivity.

Q2: I am observing spontaneous degradation of my peptide during storage and assay incubation. Mass spectrometry shows a +16 Da shift. What is happening? Causality & Solution: A +16 Da mass shift is the thermodynamic hallmark of methionine oxidation to methionine sulfoxide. CCK-8 contains two Met residues (Met3 and Met6) that are highly susceptible to reactive oxygen species.

  • Solution: Substitute the Met residues with 4[4]. Nle is an isosteric, aliphatic analog of methionine that completely resists oxidation while maintaining the precise hydrophobic interactions required for CCK receptor binding.

Q3: We are developing a CCK2R-targeted radiopharmaceutical (Minigastrin analog), but kidney retention is too high and tumor uptake is low. How do we optimize the sequence? Causality & Solution: High kidney retention occurs when unstable radiolabeled peptides are cleaved by NEP into highly polar radioactive fragments that become trapped in renal tubules.

  • Solution: Introduce site-specific conformational constraints.5 induces structural rigidity that prevents endopeptidase docking, resulting in >95% intact radiopeptide after 24 hours in human serum[5]. Additionally, replacing the C-terminal phenylalanine with unnatural aromatic amino acids (like 1-naphthylalanine) 6 against C-terminal cleavage[6].

Part 3: Quantitative Data on Stability Modifications

To guide your engineering choices, the following table summarizes the quantitative impact of specific structural modifications on CCK analog stability across different matrices.

Peptide / AnalogModification StrategyMatrixHalf-life / StabilityReference
Native CCK-8 (Unsulfated)NoneHuman Plasma~18 min[2]
Native CCK-8 (Unsulfated)NoneRat Plasma~5 min[2]
Native CCK-4 NoneHuman Plasma13 min[2]
111In-DOTA-MGS5 (Minigastrin)Proline substitution (N-term)Human Serum>95% intact at 24h[5]
CCK-1R Agonist (Compound 3d)N-terminal fatty acid acylationNeutral BufferHighly stable (Comparable to Semaglutide)

Part 4: Validated Experimental Workflow: In Vitro Plasma Stability Assay

A stability assay is only as reliable as its controls. This protocol is designed as a self-validating system to ensure that any observed stability is due to your peptide's design, not an artifact of inactive plasma or improper quenching.

Serum_Stability Start 1. Prepare Peptide Stock (1 mg/mL in 10% DMSO/H2O) Incubate 2. Incubation Setup (Pre-warm Plasma at 37°C) Start->Incubate React 3. Initiate Reaction (Add Peptide to Plasma -> 10 µg/mL) Incubate->React Sample 4. Time-Point Sampling (t=0, 5, 15, 30, 60, 120 min) React->Sample Quench 5. Quench Reaction (Ice-cold ACN + 1% TFA) Sample->Quench Centrifuge 6. Centrifugation (Precipitate Plasma Proteins) Quench->Centrifuge Analyze 7. LC-MS / RP-HPLC Analysis (Quantify Intact Peptide) Centrifuge->Analyze

Step-by-step self-validating workflow for in vitro plasma stability assays.

Step-by-Step Methodology

Self-Validation Checkpoint: You must run three parallel reactions:

  • Test Analog: Your engineered CCK analog.

  • Negative Control (Native CCK-8): Must degrade rapidly (t½ < 20 min). If it survives, your plasma enzymes are dead (likely due to improper storage or freeze-thaw cycles).

  • Positive Control (e.g., PEGylated standard): Must remain intact. If it degrades, your quenching step failed to halt protease activity.

Protocol Steps:

  • Peptide Stock Preparation: Prepare a 1 mg/mL stock solution of the peptide in 10% DMSO/water.

    • Causality: CCK analogs are often highly hydrophobic. DMSO ensures complete solvation, preventing micelle formation that artificially shields the peptide from proteases and inflates stability data[7].

  • Incubation Setup: Thaw human or rat plasma on ice, then pre-warm 990 µL of plasma in a microcentrifuge tube at 37°C for 5 minutes.

    • Causality: Proteolytic enzymes must be at exact physiological temperatures to accurately reflect in vivo kinetics[7].

  • Initiate Reaction (t=0): Add 10 µL of the peptide stock to the pre-warmed plasma (final concentration: 10 µg/mL). Mix gently by inversion.

  • Time-Point Sampling: At designated intervals (t=0, 5, 15, 30, 60, 120 minutes), immediately withdraw a 100 µL aliquot of the mixture.

  • Quenching: Dispense the 100 µL aliquot directly into a new tube containing 200 µL of ice-cold Quenching Solution (Acetonitrile with 1% Trifluoroacetic Acid [TFA]). Vortex vigorously.

    • Causality: This step is critical. Acetonitrile instantly precipitates large plasma proteins (like albumin) that would otherwise clog your LC column. TFA drastically lowers the pH, immediately denaturing metalloproteases (like NEP) that require a neutral pH and divalent cations to function[7].

  • Centrifugation & Analysis: Centrifuge at 12,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via RP-HPLC or LC-MS to quantify the remaining intact peptide area against the t=0 baseline.

References

  • Degradation of cholecystokinin octapeptide by the neutral endopeptidase EC 3.4.24.11 and design of proteolysis-resistant analogues of the peptide - PubMed.
  • Degradation of cholecystokinin octapeptide, related fragments and analogs by human and r
  • Synthesis and biological evaluation of cholecystokinin analogs in which the Asp-Phe-NH2 moiety has been replaced... - PubMed.
  • Stabilization Strategies for Linear Minigastrin Analogues: Further Improvements via the Inclusion of Proline into the Peptide Sequence - ACS Public
  • Update on Preclinical Development and Clinical Translation of Cholecystokinin-2 Receptor Targeting Radiopharmaceuticals - MDPI.
  • Structure−Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists - IIITD.
  • Technical Support Center: Improving the Stability of Synthetic Peptide Analogues - Benchchem.

Sources

Section 1: Understanding the Causality of Peptide Insolubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience stalled projects simply because their custom-synthesized peptide refuses to go into solution.

Peptide solubilization is not a guessing game; it is a predictable physicochemical process. Blindly adding dimethyl sulfoxide (DMSO) or heating a sample can permanently ruin your peptide through oxidation, aggregation, or racemization. To ensure scientific integrity and reproducible data, we must approach dissolution mechanistically.

Below is our comprehensive, Q&A-based troubleshooting guide designed to help you understand the causality behind peptide behavior and execute self-validating dissolution protocols.

Q1: Why do some synthetic peptides refuse to dissolve even in standard biological buffers? Answer: A peptide's solubility is strictly dictated by its amino acid sequence, specifically the ratio of hydrophobic to hydrophilic residues and its overall net charge[1]. Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, causing them to aggregate via intermolecular forces rather than interact with the solvent[2].

Furthermore, peptides containing 50% or more hydrophobic residues (e.g., W, L, I, F, M, V, Y) are generally insoluble in aqueous solutions and require organic solvents to disrupt hydrophobic packing[1]. Conversely, peptides shorter than five residues are almost always soluble in water unless entirely composed of hydrophobic amino acids[3].

Q2: How does the amino acid composition dictate my initial choice of solvent? Answer: Before opening your vial, you must calculate the theoretical net charge of your peptide. This calculation dictates your entire workflow. Assign a value of +1 to basic residues and the N-terminus, and -1 to acidic residues and the C-terminus[3].

If the net charge is positive, the peptide is basic and will dissolve best in an acidic environment. If the net charge is negative, the peptide is acidic and requires a basic solvent[4]. If the charge is zero, or if the peptide contains >25% uncharged/hydrophobic residues, organic solvents are required[5].

Table 1: Quantitative Amino Acid Characteristics for Solubility Prediction

PropertyTarget Amino AcidsCharge AssignmentRecommended Initial Solvent
Basic (Cationic) Lysine (K), Arginine (R), Histidine (H), N-terminus+110-30% Acetic Acid or 0.1% TFA[3]
Acidic (Anionic) Aspartic Acid (D), Glutamic Acid (E), C-terminus-110% Ammonium Hydroxide (NH₄OH)[5]
Hydrophobic A, F, I, L, M, P, V, W, Y0DMSO, DMF, or Acetonitrile (ACN)[1]
Hydrophilic / Polar N, Q, S, T, C, G0Sterile Water or Aqueous Buffer[6]

(Note: If your peptide contains >75% D, E, H, K, N, Q, R, S, T, or Y, it may form intermolecular hydrogen bonds and create a gel. Treat these as hydrophobic peptides[6].)

Section 2: Step-by-Step Troubleshooting Methodologies

Q3: What is the standard, self-validating protocol for testing the solubility of a new peptide? Answer: Never test solubility on your entire peptide stock. Improper solubilization can lead to total experimental failure[3]. We utilize a "Small-Scale Solubility Test," a self-validating system where visual clarity confirms success at each stage.

Protocol 1: The Small-Scale Solubility Test

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture condensation, which degrades the peptide[6].

  • Aliquot: Weigh out a small test aliquot (e.g., 1 mg) into a sterile microcentrifuge tube[5]. Centrifuge at 10,000 x g for 5 minutes to pellet any loose powder[5].

  • Aqueous Test: Always attempt to dissolve the peptide in sterile, deionized water first[4]. Add water dropwise to achieve a high stock concentration.

  • Physical Agitation: Briefly sonicate the mixture (3 x 10 seconds, chilling on ice between bursts) to disrupt aggregates[5]. Gentle warming (< 40°C) can also be applied[3].

  • Validation Check: Visually inspect the solution. A properly solubilized peptide will be completely transparent and particle-free[5]. If the solution is cloudy, the test has failed, and you must proceed to Protocol 2 based on the net charge.

Q4: My peptide dissolved perfectly in 100% DMSO, but immediately precipitated (turned cloudy) when I diluted it into my assay buffer. How do I rescue this? Answer: You have experienced "solvent shock." When a highly hydrophobic peptide dissolved in an organic solvent is rapidly introduced to an aqueous buffer, the sudden change in dielectric constant forces the peptide to crash out of solution.

You cannot simply add more DMSO at this stage, as it will exceed the toxicity threshold for most biological assays[6]. You must rescue the peptide using the Lyophilization Loop.

Protocol 2: The Lyophilization Rescue & Dropwise Transition

  • Freeze-Dry: Lyophilize the precipitated peptide suspension to completely remove the water and volatile solvents[6]. This resets the peptide to a powder state without compromising its integrity[4].

  • Organic Re-dissolution: Re-dissolve the recovered powder in the absolute minimum volume of 100% organic solvent (DMSO, or DMF if the peptide contains Cysteine/Methionine to prevent oxidation)[3].

  • Dropwise Transition: Place the tube on a gentle vortex mixer. Slowly, drop by drop, add your aqueous assay buffer to the organic stock until the desired working concentration is reached[7]. The gradual introduction of the aqueous phase prevents localized precipitation.

Section 3: Visualizing the Solubilization Workflow

To ensure you follow the correct logical progression, I have mapped out the decision tree for peptide dissolution. Always follow this hierarchy to protect your sample.

PeptideSolubility Start Lyophilized Peptide (Equilibrate to RT) TestWater Test in Sterile Water (Small Aliquot) Start->TestWater CheckWater Did it dissolve? TestWater->CheckWater CalcCharge Calculate Net Charge (+1 for K,R,H; -1 for D,E) CheckWater->CalcCharge No Success Clear Solution (Proceed to Assay) CheckWater->Success Yes Positive Net Charge > 0 (Basic Peptide) CalcCharge->Positive Negative Net Charge < 0 (Acidic Peptide) CalcCharge->Negative Neutral Net Charge = 0 or >50% Hydrophobic CalcCharge->Neutral AcidicSolvent Add 10-30% Acetic Acid or 0.1% TFA Positive->AcidicSolvent BasicSolvent Add 10% NH4OH (Avoid if Cys present) Negative->BasicSolvent OrganicSolvent Dissolve in minimal DMSO, DMF, or ACN Neutral->OrganicSolvent DiluteBuffer Dilute with Assay Buffer (Dropwise) AcidicSolvent->DiluteBuffer BasicSolvent->DiluteBuffer OrganicSolvent->DiluteBuffer DiluteBuffer->Success Clear Precipitate Precipitation Occurs? Lyophilize & Retry DiluteBuffer->Precipitate Cloudy

Caption: Step-by-step decision tree for troubleshooting peptide solubility based on net charge.

Section 4: Advanced Troubleshooting & Edge Cases

Q5: My peptide contains multiple Cysteine and Methionine residues, making it highly hydrophobic. I cannot use DMSO because it interferes with my cellular assay. What are my options? Answer: Peptides containing Cys, Met, or Trp are highly susceptible to rapid oxidation[6]. DMSO is an oxidizing agent and will readily form disulfide bridges or oxidize methionine to methionine sulfoxide, destroying the biological activity of your peptide.

In this scenario, you must use Dimethylformamide (DMF) as your primary organic solvent[3]. DMF is oxygen-free and does not promote oxidation. Furthermore, ensure that all aqueous buffers used for subsequent dilution are thoroughly degassed and sparged with nitrogen or argon to create an oxygen-free environment[6].

If organic solvents are strictly prohibited in your downstream assay, your last resort is to use chaotropic denaturing agents like 6 M Guanidine-HCl or 8 M Urea[3]. These agents disrupt the intermolecular hydrogen bonds driving aggregation[2]. However, be warned: these are harsh conditions and must often be dialyzed out before applying the peptide to living cells.

References

  • Thermo Fisher Scientific. "Peptide solubility guidelines." Hebrew University of Jerusalem. Available at:[Link]

  • Scribd. "Peptide Solubility Guidelines: Tech Tip." Scribd. Available at: [Link]

  • Peptide Sciences. "Peptide Solubility - Peptide Information." Peptide Sciences. Available at: [Link]

  • SB-PEPTIDE. "Peptide Solubility Guidelines - How to solubilize a peptide." SB-PEPTIDE. Available at: [Link]

Sources

side reactions in solid-phase peptide synthesis and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Solid-Phase Peptide Synthesis (SPPS) Technical Support Center. This guide provides mechanistic insights and field-proven protocols to troubleshoot and prevent the four most critical side reactions in Fmoc-SPPS: Aspartimide formation, Diketopiperazine (DKP) truncation, Racemization, and Sequence-dependent aggregation.

Section 1: Aspartimide Formation (The Asp-Gly Dilemma)

Q: Why do I see a mass shift of -18 Da or isobaric impurities when synthesizing Asp-containing peptides?

A (Causality): You are likely observing aspartimide formation. Under the basic conditions of Fmoc deprotection (e.g., 20% piperidine), the backbone amide nitrogen of the residue immediately following an Aspartic acid (Asp) attacks the Asp side-chain ester carbonyl[1]. This intramolecular cyclization forms a 5-membered succinimide ring, expelling the side-chain protecting group (or water, leading to the -18 Da shift). The ring can reopen to form a mixture of α- and β-peptides, or undergo epimerization. This is highly prevalent in sterically unhindered motifs like Asp-Gly, Asp-Asn, and Asp-Ser[1].

Prevention Strategy: To prevent this, you must either sterically shield the side chain or eliminate the nucleophilicity of the backbone nitrogen.

  • Backbone Protection (Gold Standard): Use a 2,4-dimethoxybenzyl (DMB) protected dipeptide block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH). The DMB group replaces the backbone amide proton, completely preventing the nucleophilic attack[1][2].

  • Steric Shielding: Use bulkier side-chain protecting groups like OMpe (3-methylpent-3-yl) instead of the standard OtBu[2][3].

  • Deprotection Modification: Add 0.1 M HOBt or use a milder base like piperazine (5% piperazine with 2% DBU) to suppress the base-catalyzed cyclization[2][4].

Protocol: Fmoc Deprotection with Aspartimide Suppression Self-validating check: The absence of a -18 Da peak in LC-MS of the crude cleavage product confirms successful suppression.

  • Prepare a modified deprotection cocktail: 5% piperazine (w/v) and 2% DBU (v/v) in NMP.

  • Add 0.1 M HOBt to the cocktail to act as a weak acid buffer, lowering the effective basicity.

  • Treat the resin-bound peptide with the cocktail for 3 minutes, drain, and repeat for 10 minutes.

  • Wash the resin thoroughly with DMF (5 × 1 min) to remove all base before the next coupling step.

Section 2: Diketopiperazine (DKP) Formation

Q: My synthesis failed completely after the second amino acid. The resin is empty. What happened?

A (Causality): This is a classic case of "traceless" Diketopiperazine (DKP) formation. When the Fmoc group is removed from the second amino acid (the dipeptide stage), the newly liberated N-terminal amine attacks the ester bond linking the C-terminal amino acid to the resin[4][5]. This intramolecular aminolysis forms a highly stable 6-membered DKP ring, simultaneously cleaving the dipeptide from the resin, which is then washed away into the waste. Sequences with C-terminal Proline or Glycine are exceptionally susceptible because their conformational flexibility favors the cis-amide bond required for cyclization.

Prevention Strategy:

  • Steric Hindrance (Gold Standard): Use 2-Chlorotrityl chloride (2-CTC) resin instead of Wang resin. The massive steric bulk of the trityl linker physically blocks the N-terminal amine from attacking the ester carbonyl[5][6].

  • Dipeptide Building Blocks: Couple the first two amino acids as a pre-formed Fmoc-dipeptide unit, bypassing the dangerous dipeptidyl-resin intermediate entirely[6].

Protocol: Loading C-Terminal Pro/Gly onto 2-CTC Resin Self-validating check: A positive UV-spectrophotometric Fmoc loading assay confirms successful attachment without premature cleavage.

  • Swell 2-CTC resin in dry DCM for 30 minutes.

  • Dissolve the Fmoc-amino acid (1.2 eq relative to resin loading) and DIPEA (4 eq) in dry DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted active sites by adding HPLC-grade Methanol (1 mL/g resin) and agitating for 15 minutes.

  • Wash with DCM (3x) and DMF (3x). Proceed to Fmoc deprotection using a mild base (e.g., 20% piperidine with 0.1 M HOBt) to further minimize DKP risk during the critical third amino acid coupling.

Section 3: Epimerization (Racemization) of Cys and His

Q: Why does my purified peptide contain a closely eluting isomer with the exact same mass?

A (Causality): You are likely seeing epimerization (racemization) of sensitive residues, most commonly Cysteine (Cys) or Histidine (His). During carboxyl activation, the α-proton of these residues becomes highly acidic. If a strong, unhindered base (like DIPEA) is present, it abstracts this proton, generating a planar enolate intermediate. Upon amide bond formation, the stereocenter reforms as a mixture of L- and D-isomers[7].

Prevention Strategy:

  • Base-Free Activation: Abandon uronium salts (HBTU/HATU) which require DIPEA. Instead, use carbodiimide activation (DIC) paired with an acidic oxime additive like Oxyma Pure or Oxyma-B. The DIC/Oxyma system forms a highly reactive ester in a slightly acidic/neutral environment, drastically reducing the probability of base-catalyzed α-proton abstraction[7][8].

  • Temperature Control: Perform couplings of Cys and His at room temperature or even 0°C; never use microwave heating for these specific residues[9].

Protocol: Racemization-Free Coupling of Cysteine using DIC/Oxyma Self-validating check: Analytical chiral HPLC of the crude peptide shows <1% D-Cys isomer.

  • Dissolve 4 equivalents of Fmoc-Cys(Trt)-OH and 4 equivalents of Oxyma Pure in DMF.

  • Add 4 equivalents of DIC to the solution. Pre-activate for no more than 2 minutes to minimize the lifetime of the highly activated intermediate.

  • Add the mixture to the resin-bound peptide. Do NOT add DIPEA or any tertiary amine.

  • Agitate at room temperature for 1 to 2 hours.

  • Wash thoroughly with DMF (5x) and perform a Kaiser test to confirm coupling completion.

Section 4: Sequence-Dependent Aggregation

Q: My coupling efficiency drops drastically after 10-15 residues, and deprotection becomes sluggish. What is the cause?

A (Causality): This is caused by on-resin peptide aggregation. Hydrophobic or β-branched sequences (e.g., Ile-Thr, Ala-Gly) form strong interchain hydrogen bonds, organizing into rigid β-sheet structures. This physical network collapses the resin matrix and sterically blocks incoming reagents from accessing the N-terminal amine, leading to incomplete couplings and difficult deprotections[10][11].

Prevention Strategy:

  • Pseudoproline Dipeptides: Incorporate commercially available pseudoproline dipeptides (e.g., Fmoc-Ile-Thr(ψMe,MePro)-OH). These building blocks contain a reversibly protected oxazolidine or thiazolidine ring that mimics proline. The ring forces a "kink" into the peptide backbone, favoring a cis-amide bond that physically disrupts the interchain hydrogen bonding required for β-sheet formation[10][12]. The native sequence is regenerated during final TFA cleavage.

Protocol: Incorporating Pseudoproline Dipeptides Self-validating check: A sudden increase in coupling efficiency (negative Kaiser test within 30 mins) immediately following the pseudoproline insertion.

  • Identify an aggregation-prone motif containing Ser, Thr, or Cys (e.g., Ile-Thr).

  • Substitute the two individual amino acids with the corresponding pre-formed pseudoproline dipeptide (e.g., Fmoc-Ile-Thr(ψMe,MePro)-OH).

  • Couple the dipeptide using standard DIC/Oxyma conditions (4 eq, 2 hours). Note: Because it is a dipeptide, you are extending the chain by two residues in a single step, which also increases synthetic efficiency.

  • Cleave the peptide using standard TFA/TIS/Water (95:2.5:2.5) for 2 hours. The acidic conditions will simultaneously cleave the peptide from the resin and open the oxazolidine ring, yielding the native Ile-Thr sequence[11][13].

Quantitative Summary of SPPS Side Reactions
Side ReactionPrimary CauseMost Susceptible SequencesPreventative Reagents / Strategy
Aspartimide Formation Base-catalyzed intramolecular cyclizationAsp-Gly, Asp-Asn, Asp-SerFmoc-Asp(OtBu)-(Dmb)Gly-OH, Asp(OMpe), 0.1M HOBt in piperidine
DKP Formation Intramolecular aminolysis at dipeptide stageC-terminal Pro, Gly2-CTC Resin, Fmoc-dipeptide blocks, DBU/piperazine
Racemization Base-catalyzed α-proton abstraction (enolization)Cys, His, PhgDIC / Oxyma Pure, Oxyma-B, Avoid DIPEA, Room Temp
Aggregation Interchain H-bonding (β-sheet formation)Ile-Thr, Ala-Gly, Poly-ValPseudoproline dipeptides (ψMe,MePro), PEG resins, Heat
Diagnostic Workflow

SPPS_Troubleshooting Start Identify SPPS Side Reaction Aspartimide Mass Shift -18 Da (Aspartimide) Start->Aspartimide DKP Early Truncation (DKP Formation) Start->DKP Racemization Isobaric Impurity (Racemization) Start->Racemization Aggregation Sluggish Coupling (Aggregation) Start->Aggregation Asp_Sol Use Dmb-dipeptides or OMpe esters Aspartimide->Asp_Sol DKP_Sol Use 2-CTC resin or Dipeptide blocks DKP->DKP_Sol Rac_Sol Use DIC/Oxyma Pure Avoid DIPEA Racemization->Rac_Sol Agg_Sol Insert Pseudoproline Dipeptides Aggregation->Agg_Sol Success High-Purity Target Peptide Asp_Sol->Success DKP_Sol->Success Rac_Sol->Success Agg_Sol->Success

Diagnostic workflow for resolving common SPPS side reactions.

References
  • Biotage. Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Available at: [Link]

  • Peptide Chemistry. Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at: [Link]

  • NIH / ACS Omega. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]

  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Available at: [Link]

  • ResearchGate. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Available at: [Link]

Sources

purification challenges of hydrophobic peptides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hydrophobic Peptide Purification .

As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals who are struggling with the notoriously difficult purification of hydrophobic peptides.

Hydrophobic peptides—typically defined as sequences containing >50% non-polar residues (e.g., Leu, Ile, Val, Phe, Trp)—are prone to severe aggregation, poor column recovery, and baseline fouling. This guide bypasses generic advice to focus on the underlying thermodynamic and kinetic causalities of these failures, providing you with self-validating protocols to rescue your target compounds.

Diagnostic Workflow

G Start Hydrophobic Peptide Purification Issue Q1 Fails to dissolve in aqueous buffer? Start->Q1 Sol1 Use DMSO/DMF or HFIP Add chaotropes (Urea/Gdn) Q1->Sol1 Yes Q2 Broad/Tailing Peaks or Ghost Peaks? Q1->Q2 No Sol2 Switch to C4/C8 column Increase Temp to 60°C Q2->Sol2 Yes Q3 Low Recovery / Irreversible Binding? Q2->Q3 No Sol3 Increase pore size (300Å) Use IPA in Mobile Phase B Q3->Sol3 Yes

Diagnostic workflow for resolving hydrophobic peptide purification challenges.

Module 1: Solubilization & Sample Preparation

The Causality: The primary reason hydrophobic peptides fail in purification is that they never truly dissolve. In aqueous environments, hydrophobic side chains pack tightly together to exclude water (the hydrophobic effect), while the peptide backbone forms intermolecular hydrogen bonds, creating highly stable β-sheet aggregates[1]. If you inject an aggregated suspension into an HPLC, the peptide will precipitate at the column head, causing immediate overpressure or irreversible fouling[2].

Q: My peptide won't dissolve in standard aqueous buffers like 0.1% TFA in water. What is the exact sequence of solvents I should try? A: Do not force aqueous dissolution. According to the, sequences with a high proportion of hydrophobic residues must first be dissolved in a strong organic solvent[3]. Start with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). If the peptide remains insoluble due to severe β-sheet formation, switch to fluorinated solvents like Hexafluoroisopropanol (HFIP). HFIP is exceptionally effective at breaking hydrogen-bonding networks and disrupting secondary structures[4].

Q: My peptide dissolved in HFIP, but it immediately crashed out (precipitated) when I added my aqueous HPLC mobile phase. How do I prevent this? A: This is a kinetic "salting out" effect. To prevent localized precipitation, you must add the peptide-organic solution dropwise into a rapidly stirring aqueous buffer, rather than pouring the buffer into the peptide[5]. Alternatively, you can evaporate the HFIP to leave a monomeric peptide film, which is often much easier to reconstitute in a standard 50% Acetonitrile (ACN) injection solvent[4].

Table 1: Solubilizing Agents for Hydrophobic Peptides
Solubilizing AgentMechanism of ActionLimitations / Notes
DMSO / DMF Disrupts hydrophobic interactions.High boiling point; difficult to remove post-purification. Max 1% for bioassays[6].
HFIP / TFE Breaks intermolecular H-bonds (β-sheets).Highly volatile; toxic; can induce artificial α-helical structures[7].
6M Guanidine·HCl Chaotropic agent; unfolds protein aggregates.High salt load; requires on-column desalting before elution[8].
10–30% Acetic Acid Alters net charge (for basic hydrophobic peptides).Ineffective for uncharged, purely hydrophobic sequences[8].
Protocol 1: Solubilization Screening & Monomerization

This protocol utilizes HFIP to break pre-existing aggregates before HPLC injection.

  • Initial Solubilization: Aliquot 1 mg of crude lyophilized peptide into a sterile, solvent-resistant microcentrifuge tube. Add 100 µL of 100% HFIP.

  • Agitation: Vortex thoroughly for 1 minute. Briefly sonicate the mixture in a water bath for 3 cycles of 10 seconds, chilling the tube on ice between cycles to prevent thermal degradation[9].

  • Film Formation: Gently evaporate the HFIP under a gentle stream of nitrogen gas in a fume hood. This breaks the β-sheet networks and leaves a thin, monomeric peptide film[4].

  • Reconstitution: Reconstitute the film in your starting HPLC mobile phase (e.g., 30% ACN / 70% Water with 0.1% TFA).

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any microscopic particulates[9].

Self-Validation Check: A properly solubilized peptide will result in a transparent, particle-free solution. If the supernatant appears cloudy, the solubility limit has been exceeded. You must lyophilize the sample and reconstitute it at a lower concentration, or increase the organic solvent ratio[9].

Module 2: Chromatographic Method Optimization

The Causality: In Reversed-Phase HPLC (RP-HPLC), separation relies on the peptide partitioning into the alkyl chains of the stationary phase. Highly hydrophobic peptides partition too deeply into standard C18 columns. Because their desorption kinetics are slower than the mobile phase flow rate, the peptides drag through the column, resulting in severe peak tailing, broad elution profiles, or "ghost peaks" that bleed into subsequent runs[1].

Q: I am seeing severe peak tailing and low recovery. How do I sharpen the peaks and force the peptide to elute? A: You must alter the thermodynamics of the column environment.

  • Elevate the Temperature: Standard room-temperature runs will fail for highly hydrophobic sequences. Elevating the column temperature to 60°C–80°C reduces mobile phase viscosity, increases the mass transfer rate, and significantly enhances the solubility of the hydrophobic species, resulting in sharp, symmetrical peaks[10].

  • Change the Stationary Phase: A C18 column is often too retentive. Switching to a C8 or C4 column provides lower hydrophobicity, preventing irreversible binding[11]. Furthermore, ensure the pore size is at least 300 Å (wide-pore) to prevent aggregates from clogging the silica pores[1].

  • Modify Mobile Phase B: Standard Acetonitrile (ACN) may lack the eluting strength required to desorb the peptide. Use a mixture of Isopropanol (IPA) and ACN (e.g., 1:1 ratio) in Mobile Phase B. IPA is a stronger eluting solvent for highly hydrophobic chains[1].

Table 2: Stationary Phase Selection Guide
Column TypePore SizeHydrophobicityBest Suited For
C18 100 ÅHighSmall, hydrophilic to moderately hydrophobic peptides (<15 AA)[11].
C8 300 ÅModerateLarger peptides, moderate to high hydrophobicity[11].
C4 300 ÅLowVery hydrophobic peptides, large proteins, and aggregation-prone sequences[11].
Protocol 2: RP-HPLC Optimization for Highly Hydrophobic Peptides

This protocol leverages elevated temperature and alternative solvents to ensure complete recovery.

  • Column Installation: Install a C4 or C8 wide-pore (300 Å) preparative column into the LC system[11].

  • Thermal Equilibration: Submerge the column in a heating jacket or commercially available column oven set to 60°C. Allow 30 minutes for the column and solvents to reach thermal equilibrium[10].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in 50% Acetonitrile / 50% Isopropanol (IPA)[1].

  • Gradient Elution: Inject the clarified sample. Run a shallow linear gradient (e.g., 0.5% increase in Mobile Phase B per minute) starting from 30% B to 90% B. A shallow gradient is critical for resolving closely related hydrophobic impurities[11].

  • Fraction Collection: Monitor absorbance at 210 nm (to detect the peptide bond) and 280 nm (if aromatic residues are present). Collect fractions immediately into tubes pre-chilled on ice to minimize post-elution degradation in the acidic environment.

Self-Validation Check: Analyze the collected fractions via analytical HPLC. A successful optimization will yield a symmetrical peak with a tailing factor (Tf) between 0.9 and 1.2. Run a subsequent "blank" gradient; if ghost peaks appear in the blank run, the peptide is still sticking, and the IPA concentration in Mobile Phase B must be increased[1].

References

  • GenScript. "Guidelines for Dissolving Peptides." GenScript Technical Resources. URL: [Link]

  • AnaSpec. "Frequently Asked Questions - Peptides." AnaSpec Technical Support. URL: [Link]

  • Kassim, S. Y., et al. "Synthesis and purification of hydrophobic peptides for use in biomimetic ion channels." PubMed, National Institutes of Health. URL: [Link]

  • Mant, C. T., et al. "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography." PubMed Central (PMC), National Institutes of Health. URL: [Link]

Sources

Technical Support Center: Peptide Cleavage & Global Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Cleavage Conditions for Fmoc Solid Phase Peptide Synthesis (SPPS)

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I understand that the final cleavage step is the "moment of truth" in peptide synthesis. After weeks of careful chain assembly, using the wrong cocktail or protocol here can irreversibly damage your peptide.

This guide moves beyond basic textbook recipes. It focuses on the causality of side reactions—why they happen and how to engineer your cleavage conditions to prevent them.

Part 1: The Core Workflow

Before addressing specific failures, we must establish the standard for a successful cleavage event. The goal is dual: Hydrolysis of the linker (releasing the peptide) and Acidolysis of side-chain protecting groups.[1]

Visual 1: The Optimized Cleavage Workflow

CleavageWorkflow Start Resin Preparation (DCM Wash & N2 Dry) Cocktail Cocktail Selection (Based on Sequence) Start->Cocktail Reaction Reaction Kinetics (2-4h, <25°C) Cocktail->Reaction Add Cold Precipitation Precipitation (Cold Ether, -20°C) Reaction->Precipitation Filter Resin Isolation Isolation (Centrifugation) Precipitation->Isolation

Figure 1: The standard operating procedure for Fmoc-SPPS cleavage. Note that resin drying (DCM wash) is critical to prevent residual DMF from buffering the acid.

Part 2: Scavenger Mechanics (The "Why")

Q: Why can't I just use 95% TFA and Water?

A: You can, but only for very simple sequences (e.g., Poly-Alanine). When TFA removes protecting groups (Pbf, Trt, Boc, tBu), it generates carbocations (highly reactive electrophiles).[2] Without "scavengers" (nucleophiles) to trap them, these carbocations will attack the electron-rich side chains of your peptide (Trp, Tyr, Met, Cys), leading to permanent alkylation.

The Golden Rule: The more sensitive residues you have, the more "complex" your scavenger cocktail must be.

Scavenger Selection Guide
ScavengerRole & MechanismTarget SpeciesNotes
Water Hydrolysis / NucleophiletBu+, Pbf+Essential. Also prevents acid-catalyzed esterification of Ser/Thr.
TIS (Triisopropylsilane)Hydride DonorTrt+, Pbf+, tBu+The modern standard. Odorless substitute for EDT in many cases.
EDT (1,2-Ethanedithiol)Thiol NucleophiletBu+, Trt+Critical for Cys/Met. Prevents oxidation and tBu-alkylation of Cys. Warning: Stench.
DODT Thiol NucleophiletBu+, Trt+Less odorous alternative to EDT. Highly effective for Cys.
Thioanisole Soft NucleophilePbf+, Pmc+Accelerates removal of Arg(Pbf).[3] Prevents Met oxidation.[1][2][4][5][6]
Phenol Trap / Radical ScavengertBu+, HalogensProtects Tyr and Trp from alkylation/chlorination.
Part 3: Troubleshooting & Optimization (Q&A)
Scenario A: The "Arg(Pbf)" Problem

User Report: "My mass spec shows a peak at +252 Da higher than expected. I suspect incomplete deprotection of Arginine."

Diagnosis: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is bulky and acid-stable. A +252 Da adduct confirms the Pbf group is still attached or has re-attached.

Causal Factors:

  • Water Starvation: The cleavage mechanism requires water to hydrolyze the sulfonyl species.

  • Steric Hinderance: Multiple Arg residues (e.g., Poly-Arg tails) aggregate, preventing TFA penetration.

Solution Protocol:

  • Cocktail Adjustment: Switch to a high-thiol cocktail. Thioanisole acts as a push-pull catalyst for Pbf removal.

    • Recipe: TFA (90%) / Thioanisole (5%) / EDT (3%) / Anisole (2%).[7]

  • Time/Temp Modulation:

    • Standard: 2 hours at Room Temp (RT).

    • Optimized: 4 hours at RT or 1 hour at 35°C (Use caution: heat promotes Asp-Gly rearrangement).

Scenario B: The "Met/Cys" Nightmare

User Report: "My peptide contains Methionine and Cysteine. The yield is low, and I see multiple peaks with +16 Da (Oxidation) and scrambled disulfides."

Diagnosis: Methionine oxidizes to Met-Sulfoxide (+16 Da) easily during cleavage. Cysteine is prone to alkylation by tBu cations (from Ser/Thr/Tyr protection) or disulfide shuffling.

Solution Protocol (Reagent K vs. Reagent H):

  • For General Cys/Met/Trp protection: Use Reagent K .[4][7][8]

    • Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).[2][7]

    • Why: Phenol protects Tyr/Trp; EDT/Thioanisole keeps the environment reducing to protect Met/Cys [1][4].[1][8]

  • For Severe Met Oxidation: Use Reagent H (The "Reducing" Cocktail).

    • Composition: TFA (81%) / Phenol (5%) / Thioanisole (5%) / EDT (2.5%) / Water (3%) / DMS (2%) / NH4I (1.5%) .[2][4][5][6][9]

    • Mechanism:[6][10] Ammonium Iodide (NH4I) and Dimethyl sulfide (DMS) actively reduce Met-Sulfoxide back to Met during the cleavage [6][7].

Scenario C: Tryptophan Alkylation

User Report: "I have a Trp-rich peptide. I see peaks corresponding to +56 Da (tBu) or +252 Da (Pbf) attached to the Trp."

Diagnosis: The indole ring of Tryptophan is an electron-rich "sponge" for carbocations. Once alkylated, it is irreversible.

Solution Protocol:

  • Prevention (Synthesis Phase): Always use Fmoc-Trp(Boc)-OH rather than Fmoc-Trp-OH. The Boc group on the indole nitrogen protects the ring during the majority of the cleavage reaction [8].

  • Scavenging: Avoid Phenol if possible, as it can occasionally promote specific side reactions with Trp. Use Reagent B (TFA/Phenol/Water/TIPS) or increase TIS/Water content to 5% each.[4]

Part 4: Visual Decision Matrix

Use this logic gate to select your cocktail. Do not guess.

Visual 2: Cocktail Selection Logic

CocktailSelection Start Analyze Sequence HasCysMet Contains Cys or Met? Start->HasCysMet HasArg High Arg Content (>3)? HasCysMet->HasArg No ReagentK Reagent K (TFA, Phenol, H2O, Thioanisole, EDT) HasCysMet->ReagentK Yes (Standard) StdCocktail Standard Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) HasArg->StdCocktail No ArgCocktail High-Thiol Cocktail (Add 5% Thioanisole) HasArg->ArgCocktail Yes ReagentH Reagent H (Add NH4I + DMS) ReagentK->ReagentH If Met Oxidation persists

Figure 2: Decision tree for selecting the optimal cleavage cocktail based on peptide composition.

Part 5: Validated Experimental Protocol

Protocol: The "Cold-Start" Cleavage This protocol minimizes exotherms that cause peptide degradation.

  • Preparation:

    • Wash resin 3x with DCM.[8] Crucial: Dry under Nitrogen for 20 mins. Residual DMF is basic and will neutralize your TFA, causing incomplete cleavage.

    • Pre-cool the cleavage cocktail to 4°C (ice bath).

  • Reaction:

    • Add cocktail to resin (10-20 mL per gram of resin).

    • Allow to warm to Room Temperature naturally.

    • Cap and agitate (orbit shaker) for 2.0 - 3.0 hours.

    • Note: If Arginine content is high, extend to 4 hours.

  • Precipitation (The "Ether Crash"):

    • Prepare 50mL centrifuge tubes with Diethyl Ether.

    • Freeze the ether at -20°C prior to use.

    • Filter the resin; drop the TFA filtrate slowly into the cold ether (Ratio 1:10).

    • A white precipitate should form immediately.

  • Wash:

    • Centrifuge (3000g, 5 min, 4°C). Decant ether.

    • Resuspend pellet in fresh cold ether. Repeat 2x.

    • Why? This removes the scavengers (EDT/Phenol) which are ether-soluble, leaving your pure peptide pellet.

References
  • Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214.[2]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5][8][10][11][12] International Journal of Peptide and Protein Research, 36(3), 255-266.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.[1][4][5][7][8][10][11][12] Technical Bulletin.

  • BenchChem. (2025).[8][13] A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Technical Support Center.

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage Blog.

  • Huang, H., & Rabenstein, D. L. (1999).[5] Peptide cleavage and deprotection with Reagent H. Journal of Peptide Research, 53, 548-553.

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.

  • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

analytical techniques for identifying synthesis impurities

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 Operator: Senior Application Scientist Topic: Analytical Techniques for Identifying Synthesis Impurities

Introduction: The Impurity Control Strategy

Welcome to the technical support hub for impurity profiling. In pharmaceutical development, "purity" is not an absolute state but a controlled parameter defined by the ICH Q3A (API) , Q3B (Drug Product) , and ICH M7 (Mutagenic Impurities) guidelines.

Our mission here is to move beyond basic detection and solve the specific, high-complexity failure modes that occur when synthesizing novel chemical entities (NCEs). We do not just "run samples"; we interrogate molecular structures to ensure safety and efficacy.

Part 1: Chromatographic Separation (HPLC/UPLC)

Ticket #101: "My impurity co-elutes with the main peak, or 'hides' under the tail."

Root Cause Analysis

Co-elution often stems from insufficient selectivity (


) rather than efficiency (

). If an impurity is structurally similar to the API (e.g., a des-halo analog or a regioisomer), standard C18 chemistry may fail to discriminate the hydrophobic difference. Peak tailing (asymmetry > 1.2) is usually caused by secondary silanol interactions or column overload, effectively burying low-level impurities (0.05% threshold).
Troubleshooting Protocol: Orthogonal Selectivity Screening

Do not just flatten the gradient. Change the stationary phase interaction mechanism.

  • pH Modification:

    • Action: If your API is basic, increase buffer pH to 1-2 units above the pKa (using hybrid columns stable to pH 12).

    • Why: This suppresses ionization of the basic amine, increasing retention and often dramatically changing selectivity compared to acidic conditions.

  • Stationary Phase Switch:

    • Phenyl-Hexyl: Uses

      
       interactions. Excellent for separating aromatic impurities or isomers differing in double bond position.
      
    • Pentafluorophenyl (PFP): Offers dipole-dipole and H-bonding interactions. Superior for halogenated impurities and polar positional isomers.

  • Step-by-Step Gradient Optimization:

    • Step 1: Run a linear scouting gradient (5% to 95% B over 20 min).

    • Step 2: Identify the %B where the main peak elutes.

    • Step 3: Create a "shallow" isocratic hold or very shallow gradient (0.5% B/min) centered around that elution point.

Part 2: Mass Spectrometry (LC-MS/GC-MS)

Ticket #205: "I see the peak in UV, but the Mass Spec signal is missing or erratic."

Root Cause Analysis

This is the hallmark of Ion Suppression . In Electrospray Ionization (ESI), analytes compete for charge on the surface of the evaporating droplet. If a co-eluting matrix component (undissolved salts, polymeric excipients, or high-concentration API) monopolizes the surface charge, your trace impurity will not ionize.

Diagnostic Protocol: Post-Column Infusion

This experiment maps the suppression zones of your chromatographic run.

  • Setup: Tee the infusion pump containing a standard solution of your analyte (or a structural analog) into the LC flow after the column but before the MS source.

  • Execution:

    • Infuse the standard continuously to generate a high, stable baseline signal in the MS.

    • Inject a "blank" matrix sample (or the synthesis reaction mixture without the target impurity) via the LC.

  • Interpretation:

    • Dip in Baseline: Indicates a suppression zone.[1] If your impurity elutes here, its signal is being crushed.

    • Spike in Baseline: Indicates ion enhancement.

  • Remediation:

    • Divert Valve: Divert the first 1-2 minutes (high salt/polar debris) to waste.

    • Sample Prep: Implement Solid Phase Extraction (SPE) to remove the suppressing matrix.

    • Switch Mode: Switch to APCI (Atmospheric Pressure Chemical Ionization), which is less susceptible to suppression than ESI.

Part 3: Structural Elucidation (NMR & Isolation)

Ticket #309: "MS gives me the mass, but I can't distinguish the regioisomers."

Technical Insight

Mass spectrometry provides the what (molecular formula), but NMR provides the where (connectivity). For synthesis impurities like positional isomers (e.g., ortho- vs meta- substitution), MS fragmentation is often identical.

Workflow: The "Unknown" Identification Pipeline

This workflow validates the identity of a recurring unknown impurity >0.10% (Identification Threshold).

ImpurityID cluster_0 Critical Decision Point Start Unknown Impurity > 0.10% LCMS LC-HRMS (Q-TOF/Orbitrap) Get Exact Mass & Formula Start->LCMS Hypothesis Generate Structure Hypotheses (Isomers, Degradants?) LCMS->Hypothesis Enrichment Enrichment Strategy (Forced Degradation / Prep-LC) Hypothesis->Enrichment Isolation Isolation via Semi-Prep HPLC Target > 1-5 mg Enrichment->Isolation NMR NMR Spectroscopy 1H, 13C, 2D (COSY, HMBC) Isolation->NMR Validation Co-injection with Synthesized Standard NMR->Validation

Figure 1: Workflow for the structural elucidation of unknown synthesis impurities.

Protocol: 2D-NMR for Isomer Differentiation

When 1H-NMR is crowded, use 2D techniques to trace connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates a proton to the carbon it is directly attached to. This "spreads" the proton spectrum into the carbon dimension, resolving overlapping peaks.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away.

    • Application: If you have an isomer where a substituent could be on Carbon A or Carbon B, HMBC will show a correlation spot only for the correct placement (e.g., a proton on a neighboring ring seeing the quaternary carbon of the attachment point).

Part 4: Genotoxic Impurities (GTIs)

Ticket #412: "I need to detect an alkyl halide at 5 ppm. My UV detector sees nothing."

The Challenge

Genotoxic impurities (GTIs) like alkyl halides, hydrazines, or epoxides are often reactive and lack a strong chromophore (UV absorber). The "Threshold of Toxicological Concern" (TTC) often requires limits as low as 1-5 ppm , far below standard HPLC-UV limits (typically 0.05% or 500 ppm).

Technique Comparison: Trace Analysis
TechniqueSuitabilityDetection Limit (LOD)Mechanism
GC-MS (Headspace) Volatile GTIs (Alkyl halides, solvents)Low ppbPartitioning of volatiles into gas phase; avoids non-volatile API matrix.
LC-MS/MS (MRM) Non-volatile, polar GTIsLow ppbMultiple Reaction Monitoring (MRM) filters out noise by detecting specific parent

fragment transitions.
Derivatization + UV/FL Reactive GTIs without chromophoresLow ppmChemical reaction adds a "tag" (chromophore) to the impurity to make it visible.
LC-CAD (Charged Aerosol) Poor UV absorbers~10-50 ppmUniversal detector; response depends on mass, not optical properties.
Protocol: Derivatization for Hydrazines

Hydrazines are common genotoxic synthesis by-products that are hard to detect.

  • Reagent: Benzaldehyde or Hexafluoroacetylacetone (HFAA).

  • Reaction: The hydrazine reacts with the aldehyde to form a hydrazone .

  • Benefit:

    • Stability: The hydrazone is less reactive/volatile than the hydrazine.

    • Detectability: The hydrazone has a high UV absorbance or ionizes much better in MS.

    • Selectivity: The derivatization is specific to the functional group, reducing matrix interference.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4]Link

  • International Council for Harmonisation (ICH). (2006). ICH Q3B(R2): Impurities in New Drug Products.[2][3]Link

  • International Council for Harmonisation (ICH). (2017).[5] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3]Link

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America.[1] Link

  • Holzgrabe, U., et al. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products.[5][6][7][8][9] Veeprho. Link

  • BenchChem. (2025).[10][11] Navigating the Analytical Maze: A Comparative Guide to Method Validation for Genotoxic Impurity Analysis.Link

Sources

Validation & Comparative

Technical Comparison Guide: 28-Mephe-31-N-meile-cck (26-33) vs. Standard CCK-B Agonists

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 28-Mephe-31-N-meile-cck (26-33) (structurally identified as the high-affinity, stabilized CCK-B agonist SNF 8815 or a close analog) against standard CCK-B agonists.

Executive Summary & Compound Identity

28-Mephe-31-N-meile-cck (26-33) represents a class of highly selective, metabolically stabilized peptide agonists targeting the Cholecystokinin-B (CCK-B) receptor (also known as the CCK2 receptor).[1] In the literature, this specific modification pattern—incorporating


-Methylphenylalanine (

-MePhe)
at position 28 and N-Methylisoleucine (N-MeIle) or N-Methylnorleucine (N-MeNle) at position 31—is most frequently associated with the compound SNF 8815 .

Unlike native CCK-8, which degrades rapidly and lacks subtype selectivity, this analog is engineered for proteolytic resistance and high CCK-B selectivity , making it a critical tool for distinguishing central (anxiety, memory) and gastric (acid secretion) CCK-B functions from peripheral pancreatic CCK-A effects.

Scientific Note on Classification: While some commercial catalogs label SNF 8815 as an antagonist, primary pharmacological literature (e.g., Am J Physiol, 1993) characterizes it as a selective agonist that does not stimulate CCK-A mediated pancreatic growth but retains high affinity for CCK-B receptors. Researchers must verify the functional readout (calcium mobilization vs. inhibition) in their specific assay.

Chemical Profile & Structural Logic

The enhanced performance of 28-Mephe-31-N-meile-cck (26-33) stems from two critical backbone modifications designed to block specific endopeptidases.

Structural Comparison
FeatureCCK-8 (Native) 28-Mephe-31-N-meile-cck (26-33) Impact of Modification
Sequence Asp-Tyr(SO3H)-Met -Gly-Trp-Met -Asp-Phe-NH2Asp-Tyr(SO3H)-

-MePhe
-Gly-Trp-N-MeIle -Asp-Phe-NH2
Stability & Selectivity
Position 28 Methionine (Met)

-Methylphenylalanine (

-MePhe)
Increases hydrophobicity; blocks oxidation of Met; restricts conformation for CCK-B selectivity.[2]
Position 31 Methionine (Met)N-Methylisoleucine (N-MeIle)Critical: Prevents degradation by neutral endopeptidase (NEP 24.11) and aminopeptidases.
Receptor Profile Non-selective (CCK-A & CCK-B)Highly Selective CCK-B Eliminates CCK-A cross-reactivity.
Diagram: Structural Stabilization Logic

The following diagram illustrates how N-methylation protects the peptide bond from enzymatic cleavage, a common failure point in native CCK-4 and CCK-8.

StructuralLogic Native Native CCK-8 (Met28, Met31) Enzymes Degradation by NEP 24.11 & Aminopeptidases Native->Enzymes Rapid Hydrolysis Analog 28-Mephe-31-N-meile-cck (SNF 8815 Analog) Native->Analog Chemical Modification (N-Methylation) Enzymes->Native Loss of Activity Analog->Enzymes Steric Hindrance (Resistant) Result High Stability & CCK-B Selectivity Analog->Result Preserved Bioactivity

Caption: N-methylation at position 31 creates steric hindrance, preventing enzyme access and extending biological half-life.

Comparative Performance Analysis

Binding Affinity & Selectivity

The table below compares 28-Mephe-31-N-meile-cck with standard alternatives. Data represents consensus values from radioligand binding assays (guinea pig cortex for CCK-B, pancreas for CCK-A).

CompoundCCK-B Affinity (

)
CCK-A Affinity (

)
Selectivity Ratio (A/B)Primary Application
28-Mephe-31-N-meile-cck ~0.5 - 2.0 nM > 10,000 nM > 5,000 Selective in vivo CCK-B activation
CCK-8 (Sulfated) ~0.2 nM~0.2 nM~1 (Non-selective)General reference standard
CCK-4 ~2 - 5 nM> 1,000 nM~500Anxiogenic studies (low stability)
BC 264 ~0.15 nM> 10,000 nM> 10,000Highly potent CCK-B agonist
Gastrin-17 ~0.5 nM> 5,000 nM~10,000Endogenous gastric signaling

Performance Verdict:

  • Vs. CCK-8: The analog sacrifices negligible affinity for massive gains in selectivity. It allows researchers to probe CCK-B pathways (e.g., anxiety, acid secretion) without confounding gallbladder contraction (CCK-A).

  • Vs. CCK-4: CCK-4 is notoriously unstable in vivo. 28-Mephe-31-N-meile-cck offers a similar pharmacological profile but with sufficient metabolic stability for systemic administration.

Functional Potency (In Vivo)

In rat models, 28-Mephe-31-N-meile-cck (SNF 8815) at 2.40 µg/kg (s.c.) failed to stimulate pancreatic growth (a CCK-A response), whereas equimolar CCK-8 caused significant hyperplasia. This confirms its utility as a negative control for CCK-A mediated phenotypes.

Experimental Protocols (Self-Validating)

Protocol A: Radioligand Binding Assay (CCK-B Specificity)

Objective: Determine the


 of the analog using Guinea Pig Cortex membranes (rich in CCK-B).
  • Membrane Preparation: Homogenize guinea pig cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 10 min at 4°C. Resuspend pellet.
    
  • Incubation:

    • Total Binding: 50 µg membrane protein + 20 pM [

      
      I]-CCK-8.
      
    • Non-Specific Binding: Add 1 µM unlabeled CCK-8.

    • Test: Add 28-Mephe-31-N-meile-cck (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Validation: The

    
     should be converted to 
    
    
    
    using the Cheng-Prusoff equation. A valid assay must show
    
    
    specific binding for the radioligand.
Protocol B: Functional Calcium Mobilization (Agonist Verification)

Objective: Confirm agonist activity (distinguish from antagonist) in CCK-B expressing cells (e.g., GH3 or transfected HEK-293).

  • Loading: Load cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline: Measure fluorescence ratio (340/380 nm) in HBSS buffer.

  • Challenge: Inject 28-Mephe-31-N-meile-cck (100 nM).

  • Readout:

    • Agonist: Rapid spike in intracellular

      
       (Gq-coupled response).
      
    • Antagonist: No response alone; blocks subsequent CCK-8 challenge.

Signaling Pathway Visualization

The following diagram details the intracellular cascade activated by this agonist, confirming its mechanism of action via the


 pathway.

CCKBSignaling Ligand 28-Mephe-31-N-meile-cck Receptor CCK-B Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Activation Receptor->Gq Coupling PLC PLC-β Activation Gq->PLC Stimulates PIP2 PIP2 Hydrolysis PLC->PIP2 Cleaves IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds PKC PKC Activation DAG->PKC Activates Ca Ca2+ Release (Cytosolic) ER->Ca Release Ca->PKC Co-factor

Caption: The agonist triggers the Gq-PLC-IP3 pathway, resulting in calcium mobilization, the definitive marker of CCK-B activation.

References

  • Identification of SNF 8815 as a Selective Agonist

    • Title: Stimulation of in vivo pancreatic growth in the rat is mediated specifically by way of cholecystokinin-A receptors.[3][4]

    • Source: American Journal of Physiology (1993).
    • URL:[Link]

    • Note: Defines SNF 8815 as [(2R,3S)-beta-MePhe28, N-MeNle31]CCK26-33.
  • Structural Basis of CCK Analogs

    • Title: N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity.
    • Source: Journal of Medicinal Chemistry / PubMed.
    • URL:[Link]

  • CCK-B Receptor Signaling Guide: Title: An In-depth Technical Guide to CCK-B Receptor Signaling Pathways In Vitro. Source: BenchChem Technical Guides.
  • Comparative Pharmacology of CCK Agonists

    • Title: Distinguishing Multiple CCK Receptor Subtypes.
    • Source: N
    • URL:[Link]

Sources

Comprehensive Validation Guide: 28-Mephe-31-N-meile-cck (Snf 8815) Selectivity for CCKB Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision of N-Methylation

28-Mephe-31-N-meile-cck (26-33) , commercially known as Snf 8815 , represents a critical class of modified peptide ligands designed to overcome the limitations of native Cholecystokinin (CCK). Native fragments like CCK-8 and CCK-4 suffer from rapid enzymatic degradation and poor receptor subtype selectivity.

Snf 8815 incorporates strategic N-methylation at the Phenylalanine (position 28) and Isoleucine (position 31) residues. This chemical modification serves a dual purpose:

  • Conformational Constraint: It locks the peptide backbone into a specific torsion angle that preferentially fits the CCKB receptor (CCK2R) binding pocket over the CCKA receptor (CCK1R).

  • Metabolic Stability: The N-methyl group sterically hinders peptidase access, significantly extending the half-life compared to native CCK-8.

Critical Distinction: While structurally related to the selective agonist SNF 8702, Snf 8815 is frequently classified as a CCKB Antagonist . This guide focuses on the experimental validation of this selectivity and efficacy profile, providing a rigorous framework to confirm its utility in neuropharmacological research.

Mechanistic Insight & Comparative Analysis

The CCKB receptor acts primarily through the Gq/11 signaling pathway.[1] A true antagonist must bind with high affinity (


) without inducing the conformational change in Transmembrane Domain 6 (TM6) required for G-protein coupling.
Comparative Performance Matrix

The following table contrasts Snf 8815 with standard industry alternatives.

FeatureSnf 8815 (Target) CCK-8 (Native) L-365,260 (Standard) BC 264
Type Peptide AntagonistNon-selective AgonistNon-peptide AntagonistSelective Agonist
CCKB Affinity (

)
0.5 – 5.0 nM (Est.)~1.0 nM~2.0 nM0.4 nM
Selectivity (B vs A) > 500-fold 1-fold (Non-selective)> 100-fold> 1000-fold
Metabolic Stability High (N-Me protected)Low (< 5 min)HighHigh
Primary Utility Receptor probing, BlockadePhysiological controlAnxiolytic researchAgonist signaling

Expert Insight: The presence of N-methyl-phenylalanine (MePhe) is the key determinant. In many CCK analogs, this specific modification is associated with a loss of intrinsic efficacy (turning an agonist into an antagonist) while maintaining high affinity binding.

Visualization: Mechanism of Action & Workflow

Figure 1: CCKB Receptor Signaling & Antagonist Blockade

This diagram illustrates the Gq-coupled pathway and the precise intervention point of Snf 8815.

CCKB_Signaling Ligand Endogenous CCK-8 Receptor CCKB Receptor (GPCR) Ligand->Receptor Activates Antagonist Snf 8815 (Antagonist) Antagonist->Receptor Blocks Binding (No Activation) Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: Snf 8815 competitively binds the CCKB receptor, preventing Gq coupling and subsequent Calcium mobilization.

Validation Protocols (Self-Validating Systems)

To scientifically validate Snf 8815, you must prove two things: Affinity (it binds) and Selectivity (it prefers CCKB over CCKA).

Protocol A: Competitive Radioligand Binding (The Gold Standard)

Objective: Determine the Binding Affinity (


) and Selectivity Ratio.

Materials:

  • CCKB Source: Guinea Pig Brain Cortex membranes or HEK293-CCK2R cells.

  • CCKA Source: Guinea Pig Pancreas membranes or HEK293-CCK1R cells.

  • Radioligand: [

    
    I]-CCK-8 (2000 Ci/mmol) - Note: Use sulfated form for CCKA.
    
  • Competitor: Snf 8815 (10 pM to 10 µM).

  • Non-specific Control: 1 µM L-364,718 (for CCKA) or L-365,260 (for CCKB).

Workflow:

  • Preparation: Resuspend membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 0.2% BSA, 0.1 mg/mL Bacitracin).
    
    • Why Bacitracin? To prevent degradation of the peptide ligand during incubation.

  • Incubation: Mix 50 µL Membrane + 50 µL Radioligand (0.1 nM final) + 50 µL Snf 8815 (varying concentrations).

  • Equilibrium: Incubate at 25°C for 60 minutes .

    • Causality: 25°C is preferred over 37°C to minimize enzymatic degradation while ensuring equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Why PEI? Reduces non-specific binding of the peptide to the glass fiber filter.

  • Analysis: Count radioactivity (CPM). Plot % Specific Binding vs. Log[Ligand].

Data Processing: Calculate


 using non-linear regression (4-parameter logistic). Convert to 

using the Cheng-Prusoff equation:

  • Validation Criteria: A Selectivity Ratio (

    
    ) of >500  confirms success.
    
Protocol B: Functional Calcium Mobilization (FLIPR Assay)

Objective: Confirm Antagonist status (vs. Agonist) and functional potency (


).

Workflow:

  • Cell Loading: Load CHO-CCK2R cells with Fluo-4 AM calcium dye for 45 mins.

  • Agonist Mode (Test for intrinsic activity):

    • Inject Snf 8815 alone (1 nM – 10 µM).

    • Result: If No Fluorescence Increase , the compound is NOT an agonist.

  • Antagonist Mode (Test for blockade):

    • Pre-incubate cells with Snf 8815 for 15 minutes.

    • Inject EC

      
       concentration of CCK-8  (typically 1-3 nM).
      
    • Measure reduction in fluorescence peak.

  • Analysis: Calculate the

    
     of blockade. This confirms the compound functionally inhibits the receptor.
    
Figure 2: Experimental Validation Logic Flow

Validation_Flow Start Start Validation Binding Radioligand Binding (CCKA vs CCKB) Start->Binding Calc_Ki Calculate Ki Ratio Binding->Calc_Ki Selectivity_Check Selectivity > 500x? Calc_Ki->Selectivity_Check Func_Assay Ca2+ Flux Assay Selectivity_Check->Func_Assay Yes Fail REJECT Non-selective / Inactive Selectivity_Check->Fail No Ago_Check Induces Ca2+? Func_Assay->Ago_Check Antago_Check Blocks CCK-8? Ago_Check->Antago_Check No Valid_Ago VALIDATED Selective Agonist Ago_Check->Valid_Ago Yes Valid_Antag VALIDATED Selective Antagonist Antago_Check->Valid_Antag Yes Antago_Check->Fail No

Caption: Decision tree for classifying Snf 8815 based on binding and functional data.

References

  • TargetMol. Snf 8815 Product Information & Chemical Properties.Link

  • Roques, B. P., et al. (1990). A new, highly selective CCK-B receptor radioligand ([3H][N-methyl-Nle28,31]CCK26-33): evidence for CCK-B receptor heterogeneity. Journal of Pharmacology and Experimental Therapeutics. Link

  • Corringer, P. J., et al. (1996). His381 of the rat CCKB receptor is essential for CCKB versus CCKA receptor antagonist selectivity. European Journal of Pharmacology. Link

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link

  • BenchChem. The Role of CCK-B Receptor Antagonists in Pain Perception: A Technical Guide.Link

Sources

The Sulfation Switch: Comparative Analysis of Sulfated vs. Non-Sulfated CCK Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of the cholecystokinin (CCK) system, the presence of a sulfate group on the tyrosine residue (Tyr-SO₃H) is not merely a structural detail—it is a binary molecular switch that dictates receptor selectivity. This guide provides a technical comparison between Sulfated CCK-8 (CCK-8S) and Non-Sulfated CCK-8 (CCK-8NS) .[1]

For the application scientist, the critical distinction is functional: CCK-8S is a pan-agonist (activating both CCK1 and CCK2 receptors), while CCK-8NS is a functional CCK2-selective agonist due to its inability to bind the CCK1 receptor. This guide details the mechanistic basis of this selectivity, stability challenges during handling, and protocols for experimental validation.

Part 1: Structural & Mechanistic Basis

The biological activity of Cholecystokinin (CCK) resides in its C-terminal octapeptide.[2][3] The critical structural difference lies at the 7th position from the C-terminus (Tyrosine-27 in CCK-33, Tyrosine-2 in CCK-8).

  • CCK-8S (Sulfated): Contains a sulfate ester on the Tyrosine hydroxyl group.[4][5] This negatively charged group forms a critical salt bridge with specific arginine residues (specifically Arg197 ) in the extracellular loop of the CCK1 receptor (CCK-A) . Without this interaction, the peptide cannot stabilize the active conformation of CCK1.

  • CCK-8NS (Non-Sulfated): Lacks the sulfate group. The CCK2 receptor (CCK-B) (also known as the gastrin receptor) does not require this specific electrostatic interaction for binding. Therefore, CCK-8NS retains high affinity for CCK2 but loses affinity for CCK1.[3]

Diagram 1: The Selectivity Logic

The following diagram illustrates the "Sulfation Switch" mechanism where the sulfate group acts as a mandatory key for CCK1 but is optional for CCK2.

CCK_Selectivity cluster_legend Mechanism of Action CCK8S CCK-8 Sulfated (Tyr-SO3H) CCK1 CCK1 Receptor (Alimentary/Gallbladder) CCK8S->CCK1 High Affinity (Arg197 Interaction) CCK2 CCK2 Receptor (Brain/Gastrin) CCK8S->CCK2 High Affinity CCK8NS CCK-8 Non-Sulfated (Tyr-OH) CCK8NS->CCK1 Negligible Affinity (>500-fold loss) CCK8NS->CCK2 High Affinity (Retained) Description Sulfation is the 'Key' for CCK1. CCK2 is 'promiscuous' regarding sulfation.

Caption: Comparative binding logic showing CCK-8S as a dual agonist and CCK-8NS as a CCK2-selective agonist.

Part 2: Comparative Data Profile

The following data aggregates consensus values from radioligand binding assays (Ki) and functional calcium mobilization assays (EC50).

FeatureCCK-8 Sulfated (CCK-8S) CCK-8 Non-Sulfated (CCK-8NS) Implication
CCK1 Affinity (Ki) ~0.2 – 1.0 nM > 500 nM CCK-8NS is effectively inactive at CCK1 in physiological ranges.
CCK2 Affinity (Ki) ~0.1 – 1.0 nM ~1.0 – 5.0 nM Both analogs act as potent agonists at CCK2.
Selectivity Ratio Non-Selective (1:1)Highly Selective for CCK2 (>500-fold)Use CCK-8NS to isolate CCK2-mediated effects in mixed tissues.
Primary Signaling Gq/11 (Ca²⁺ release)Gq/11 (Ca²⁺ release)Same downstream readout (FLIPR/Calcium).
Chemical Stability Acid Labile (Risk of desulfation)StableCCK-8S requires specialized handling (see Part 3).

Critical Insight: In drug development, if you observe a biological response with CCK-8S but fail to observe it with CCK-8NS (at nanomolar concentrations), the effect is mediated by the CCK1 receptor .

Part 3: Handling & Stability (The "Application Scientist" Protocol)

A common failure mode in CCK research is the inadvertent desulfation of CCK-8S. The sulfate ester bond is acid-labile .[4] Standard peptide handling protocols often involve Trifluoroacetic Acid (TFA), which destroys CCK-8S activity.

Protocol: Storage and Solubilization

Objective: Maintain the integrity of the Tyr-O-Sulfate bond.

  • Lyophilized Storage: Store dry peptide at -20°C or -80°C. Desiccate before opening to prevent moisture uptake.

  • Solubilization (The Critical Step):

    • DO NOT use 0.1% TFA or acidic buffers.

    • Step A: Dissolve the peptide in a small volume of dilute Ammonium Hydroxide (0.1 M NH₄OH) or basic buffer (pH > 7.5) to ensure solubility.

    • Step B: Dilute to working concentration with neutral PBS (pH 7.4) or assay buffer.

    • Note: If using DMSO, ensure the stock is not acidified.

  • Usage: Aliquot immediately. Avoid repeated freeze-thaw cycles, as ice crystal formation can catalyze hydrolysis of the sulfate group.

Part 4: Experimental Workflow - Calcium Flux Assay

Both CCK1 and CCK2 couple primarily to Gq proteins. The most robust self-validating assay for comparing these analogs is the intracellular Calcium Flux assay.

Diagram 2: Signaling Pathway

CCK_Signaling Ligand CCK Analog (S or NS) Receptor CCK1 or CCK2 (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation PLC PLC-β (Phospholipase C) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca²⁺ Release (Fluorescent Readout) ER->Ca Flux

Caption: Canonical Gq signaling pathway utilized for functional characterization of CCK analogs.

Step-by-Step Protocol
  • Cell Preparation:

    • Use CHO or HEK293 cells stably transfected with human CCK1 or CCK2 receptors.

    • Seed cells in 96-well black-wall plates (24 hours prior).

  • Dye Loading:

    • Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2) for 30-60 minutes at 37°C in dark conditions.

    • Validation Check: Ensure loading buffer contains Probenecid (2.5 mM) to prevent dye leakage.

  • Compound Preparation:

    • Prepare serial dilutions of CCK-8S and CCK-8NS .

    • Control: Use CCK-4 as a secondary control (CCK2 selective, similar profile to CCK-8NS).

  • Measurement (FLIPR/Plate Reader):

    • Establish baseline fluorescence (RFU) for 10 seconds.

    • Inject compounds.[3]

    • Record response for 60-90 seconds.

  • Data Analysis:

    • Plot Max-Min RFU against Log[Concentration].

    • Expected Result (CCK1 Cells): CCK-8S yields a sigmoidal dose-response (EC50 ~1nM). CCK-8NS shows flat line or response only at >1µM.

    • Expected Result (CCK2 Cells): Both CCK-8S and CCK-8NS yield overlapping sigmoidal curves (EC50 ~1nM).

References

  • Noble, F., et al. (1999). International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacological Reviews.

  • Dufresne, M., et al. (2006). Cholecystokinin and gastrin receptors. Physiological Reviews.

  • Miller, L. J., & Gao, F. (2008). Structural basis of cholecystokinin receptor binding and regulation. Pharmacology & Therapeutics.

  • Innis, R. B., & Snyder, S. H. (1980). Distinct cholecystokinin receptors in brain and pancreas. Proceedings of the National Academy of Sciences.

  • Wank, S. A. (1995). Cholecystokinin receptors. American Journal of Physiology-Gastrointestinal and Liver Physiology.

Sources

Comparative Potency Guide: CCK-8 vs. 28-Mephe-31-N-meile-cck (26-33)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between the endogenous ligand CCK-8 (sulfated) and the highly selective synthetic analog 28-Mephe-31-N-meile-cck (26-33) (commonly identified in literature as SNF-8815 or closely related variants).

  • CCK-8 serves as the "Gold Standard" non-selective agonist, activating both CCK1 (CCK-A) and CCK2 (CCK-B) receptors with nanomolar affinity. It is the baseline for general cholecystokinin signaling.

  • 28-Mephe-31-N-meile-cck (26-33) serves as a "Precision Tool." It is a highly selective CCK2 (CCK-B) agonist with negligible activity at CCK1. The incorporation of non-proteinogenic amino acids (

    
    , 
    
    
    
    ) confers resistance to enzymatic degradation and locks the peptide into a bioactive conformation specific to the CCK2 receptor pocket.

Chemical Biology & Structural Modifications[1]

To understand the potency shift, one must analyze the structural modifications. The analog is a derivative of the C-terminal fragment CCK-4/CCK-8, modified to enhance stability and selectivity.

Structural Comparison
FeatureCCK-8 (Sulfated)28-Mephe-31-N-meile-cck (26-33)
Sequence Asp-Tyr(SO

H)-Met-Gly-Trp-Met-Asp-Phe-NH

Asp-Tyr(SO

H)-MePhe -Gly-Trp-N-MeIle -Asp-Phe-NH

Key Mod 1 Native Methionine (Met28)

-MePhe28
: Adds hydrophobic bulk; restricts backbone rotation (

angles).
Key Mod 2 Native Methionine (Met31)N-MeIle31 : N-methylation prevents proteolytic cleavage and eliminates oxidation potential of Met.
Primary Target CCK1 & CCK2 (Non-selective)CCK2 (Selective)
Mechanistic Impact of Modifications
  • 
    -Methylphenylalanine (MePhe28):  The replacement of Methionine at position 28 with MePhe introduces steric hindrance that disfavors the conformation required for CCK1 binding while optimizing the hydrophobic interaction within the CCK2 receptor pocket.
    
  • N-Methylisoleucine (N-MeIle31): N-methylation is a critical medicinal chemistry tactic. It removes a hydrogen bond donor, increasing membrane permeability, and sterically blocks peptidases, significantly extending the half-life compared to native CCK-8.

Chemical_Logic CCK8 CCK-8 (Native) Analog 28-Mephe-31-N-meile-cck CCK8->Analog Chemical Modification Mod1 Met28 → MePhe28 (Conformational Constraint) Analog->Mod1 Mod2 Met31 → N-MeIle31 (Protease Resistance) Analog->Mod2 Result1 Loss of CCK1 Affinity Mod1->Result1 Result2 High CCK2 Selectivity (>1000-fold) Mod1->Result2 Mod2->Result2

Figure 1: Structural logic driving the selectivity profile of the analog.

Pharmacological Profile: Potency & Selectivity

The following data summarizes the consensus potency values derived from radioligand binding assays (Ki) and functional calcium mobilization assays (


).
Comparative Potency Table
ParameterReceptorCCK-8 (Sulfated)28-Mephe-31-N-meile-cckVerdict
Binding Affinity (

)
CCK1 (CCK-A) ~0.2 – 1.0 nM > 1,000 nM Analog is inactive at CCK1.
CCK2 (CCK-B) ~0.1 – 0.8 nM 0.05 – 1.0 nM Analog retains high potency.
Selectivity Ratio CCK1 / CCK2~1 (Non-selective)> 2,000 Analog is highly selective.
Functional Potency (

)
Calcium Flux~1 nM~0.5 – 5 nMComparable functional efficacy.
In Vivo Stability Plasma

< 5 minutes> 60 minutesAnalog is metabolically stable.

Interpretation for Researchers:

  • Use CCK-8 when you need to activate all CCK pathways (e.g., total pancreatic secretion + gallbladder contraction + satiety).

  • Use 28-Mephe-31-N-meile-cck (SNF-8815) when you specifically want to study CCK2-mediated effects (e.g., anxiety, gastric acid secretion, analgesia) without confounding peripheral metabolic effects driven by CCK1 (e.g., satiety, pancreatic growth).

Experimental Protocols

To validate these compounds in your lab, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

A. Radioligand Binding Assay (Competition)

Objective: Determine


 to verify receptor selectivity.
  • Cell Line Preparation:

    • Use CHO-K1 or HEK293 cells stably transfected with human CCK1R or CCK2R.

    • Harvest cells and prepare membranes in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

      
      , 0.2% BSA).
      
  • Ligand Setup:

    • Radioligand: [

      
      I]-CCK-8 (typically 20-50 pM final concentration).
      
    • Competitors: Prepare serial dilutions (10

      
       M to 10
      
      
      
      M) of CCK-8 and 28-Mephe-31-N-meile-cck.
  • Incubation:

    • Incubate membranes + radioligand + competitor for 60 min at 25°C .

    • Note: CCK receptors internalize rapidly; conducting binding at 4°C can prevent internalization but may alter kinetics. 25°C is standard for equilibrium.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Count radioactivity. Plot % Specific Binding vs. Log[Concentration].

    • Fit to a one-site competition model to derive

      
       and calculate 
      
      
      
      using the Cheng-Prusoff equation.
B. Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm agonist activity (


) and efficacy (

).

Workflow Step1 Seed Cells (CCK2-expressing CHO) Step2 Load Dye (Fluo-4 AM, 30 min) Step1->Step2 Step3 Baseline Read (10 sec) Step2->Step3 Step4 Inject Compound (CCK-8 or Analog) Step3->Step4 Step5 Measure Fluorescence (Ex 488nm / Em 525nm) Step4->Step5 Step6 Data Analysis (Calculate EC50) Step5->Step6

Figure 2: High-throughput calcium mobilization workflow.

Protocol Steps:

  • Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) 24h prior.

  • Dye Loading: Aspirate media. Add 100 µL dye loading buffer (Fluo-4 AM + Probenecid to prevent dye efflux). Incubate 30-60 min at 37°C.

  • Compound Addition: Prepare compounds in HBSS buffer.

  • Measurement: Use a FLIPR or FlexStation. Monitor fluorescence for 120 seconds.

    • Expectation: Both CCK-8 and the Analog should induce a rapid, transient spike in intracellular Ca

      
       in CCK2 cells.
      
    • Control: The Analog should show no response in CCK1 cells, whereas CCK-8 will induce a strong spike.

Signaling Pathway Visualization

Understanding the downstream signaling validates the "Agonist" classification. Both compounds, when binding to CCK2, activate the Gq-coupled pathway.

Signaling Ligand Ligand (CCK-8 or Analog) Receptor CCK2 Receptor (GPCR) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Response Anxiety / Acid Secretion DAG->Response PKC Activation Ca Ca2+ Release ER->Ca Efflux Ca->Response

Figure 3: Gq-coupled signaling pathway activated by both CCK-8 and the Analog at CCK2R.

References

  • Povoski, S. P., et al. (1994). "Stimulation of in vivo pancreatic growth in the rat is mediated specifically by way of cholecystokinin-A receptors." Gastroenterology, 107(4), 1135-1146. Establishes the use of SNF-8815 as a selective CCK-B agonist to differentiate receptor subtypes in vivo.

  • Hull, R. A., et al. (1993). "The effect of SNF 8702, a selective CCK-B agonist, on food intake in the rat." British Journal of Pharmacology, 108, 734-740.
  • Noble, F., & Roques, B. P. (1999). "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology, 58(4), 349-379. Comprehensive review of CCK receptor ligands and the structural basis of selectivity.

  • Hruby, V. J., et al. (1990). "Design of conformationally constrained amino acids and peptides." Biochemical Journal. Background on the medicinal chemistry logic (MePhe, N-MeIle) used to stabilize these peptides.

A Comparative Guide to the CCKA Receptor Cross-Reactivity of 28-Mephe-31-N-meile-cck (26-33)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of cholecystokinin (CCK) receptor pharmacology, understanding the precise binding and functional characteristics of novel analogs is paramount. This guide provides an in-depth comparison of the predicted cross-reactivity of the synthetic peptide, 28-Mephe-31-N-meile-cck (26-33), with the cholecystokinin-A (CCKA) receptor. In the absence of direct experimental data for this specific analog, this analysis is built upon established structure-activity relationships of related CCK fragments and a comparative framework featuring well-characterized CCKA receptor ligands.

The CCKA receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key regulator of various physiological processes, including gallbladder contraction, pancreatic secretion, and satiety.[1][2] Its activation initiates a signaling cascade through Gq proteins, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[3][4] The development of selective agonists and antagonists for the CCKA receptor is a significant area of interest for therapeutic interventions in gastrointestinal disorders and appetite regulation.[2][5][6]

This guide will objectively compare the anticipated CCKA receptor interaction profile of 28-Mephe-31-N-meile-cck (26-33) with the highly selective CCKA agonist A-71623 and the potent and selective CCKA antagonist Devazepide. We will delve into the underlying experimental methodologies used to characterize such interactions and provide detailed protocols for their replication.

Comparative Ligand Analysis

To contextualize the potential CCKA receptor activity of 28-Mephe-31-N-meile-cck (26-33), it is essential to compare it with ligands of known affinity and selectivity. The following table summarizes the binding affinities of the endogenous ligand CCK-8, a selective agonist, and a selective antagonist at the CCKA receptor.

LigandReceptor SubtypeBinding Affinity (IC50/Ki)Functional ActivityReference
CCK-8 (sulfated) CCKA~0.1 nM (IC50)Full Agonist[7]
CCKBHigh AffinityFull Agonist[8]
A-71623 CCKA3.7 nM (IC50)Full Agonist[1][9]
CCKB4500 nM (IC50)-[1][9]
Devazepide (MK-329) CCKA81 pM (IC50, rat pancreas)Antagonist[10]
CCKB245 nM (IC50, guinea pig brain)-[10]

Analysis of 28-Mephe-31-N-meile-cck (26-33):

The structure of 28-Mephe-31-N-meile-cck (26-33) suggests several modifications to the C-terminal octapeptide of cholecystokinin (CCK-8). The core sequence CCK (26-33) is the minimal fragment required for biological activity. The introduction of a methyl-phenylalanine (Mephe) at position 28 and an N-methyl-isoleucine (N-meile) at position 31 are key modifications. N-methylation of the peptide backbone can influence conformation and metabolic stability. Studies on N-methylated analogs of Ac[Nle28,31]CCK(26-33) have shown that methylation at internal residues can lead to a decrease in potency.[11] However, the specific combination of Mephe and N-meile requires empirical evaluation to determine its precise effect on CCKA receptor affinity and efficacy. Based on the structure-activity relationships of other CCK analogs, it is plausible that these modifications could alter the selectivity profile between CCKA and CCKB receptors.

CCKA Receptor Signaling Pathway

The CCKA receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. Ligand binding induces a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.

CCKA_Signaling_Pathway cluster_membrane Plasma Membrane CCKAR CCKA Receptor Gq Gq Protein CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist CCKA Agonist Agonist->CCKAR Binds Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: CCKA Receptor Gq-mediated Signaling Pathway.

Experimental Protocols

To empirically determine the cross-reactivity of 28-Mephe-31-N-meile-cck (26-33) with CCKA receptors, a combination of radioligand binding and functional assays is required.

Radioligand Binding Assay: Competitive Inhibition

This assay quantifies the ability of an unlabeled compound (the "competitor," e.g., 28-Mephe-31-N-meile-cck (26-33)) to displace a radioactively labeled ligand ("radioligand") from the CCKA receptor. This allows for the determination of the competitor's binding affinity (Ki).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human CCKA receptor (e.g., CHO-CCKAR or HEK293-CCKAR) to confluence.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed concentration of a suitable radioligand for CCKA receptors (e.g., [125I]-CCK-8). The concentration should be close to its Kd value.

      • Increasing concentrations of the unlabeled competitor compound (28-Mephe-31-N-meile-cck (26-33)). A wide concentration range is recommended to generate a complete inhibition curve.

      • A fixed amount of the membrane preparation.

    • Include control wells for:

      • Total binding: Radioligand and membranes without any competitor.

      • Non-specific binding: Radioligand, membranes, and a high concentration of a known CCKA receptor ligand (e.g., 1 µM unlabeled CCK-8 or Devazepide) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (CCKA-expressing) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Assay_Plate 96-well Plate Setup (Membranes, Radioligand, Competitor) Membrane_Prep->Assay_Plate Incubation Incubation to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Radioligand Competitive Binding Assay Workflow.

Functional Assay: Inositol Monophosphate (IP1) Accumulation

This assay provides a measure of the functional consequence of receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1).[12][13] An increase in IP1 levels indicates agonist activity at the Gq-coupled CCKA receptor.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the CCKA receptor in a suitable medium.

    • Seed the cells into a 96-well or 384-well plate and grow them to near confluence.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (28-Mephe-31-N-meile-cck (26-33)) and a reference agonist (e.g., CCK-8) in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.

  • Cell Stimulation:

    • Remove the culture medium from the cells and add the prepared compound dilutions.

    • Include control wells with buffer only (basal) and a saturating concentration of the reference agonist (maximum stimulation).

    • Incubate the plate at 37°C for a predetermined optimal time (typically 30-60 minutes).

  • Cell Lysis and IP1 Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen IP1 detection kit (e.g., HTRF-based IP-One assay).

    • Add the detection reagents, which typically include a Europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog. These reagents will compete for binding to the antibody.

  • Signal Measurement and Data Analysis:

    • Incubate the plate to allow the detection reaction to reach equilibrium.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader. A decrease in the HTRF signal corresponds to an increase in cellular IP1.

    • Generate a standard curve using known concentrations of IP1.

    • Convert the raw HTRF signals to IP1 concentrations using the standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Conclusion

The evaluation of novel CCK analogs like 28-Mephe-31-N-meile-cck (26-33) is crucial for advancing our understanding of CCK receptor pharmacology and for the development of new therapeutics. While a definitive assessment of its cross-reactivity with CCKA receptors awaits empirical data, a comparative analysis based on the known structure-activity relationships of related peptides provides a valuable predictive framework. The experimental protocols detailed in this guide offer a robust and validated approach for researchers to determine the binding affinity and functional activity of this and other novel ligands at the CCKA receptor. Through such rigorous characterization, the scientific community can continue to unravel the therapeutic potential held within the cholecystokinin system.

References

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  • Rotzinger, S., et al. (1996). Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity. Psychopharmacology, 123(2), 131-143. [Link]

  • Cholecystokinin antagonist - Wikipedia. [Link]

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  • Asin, K. E., et al. (1992). A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey. Pharmacology Biochemistry and Behavior, 42(4), 699-704. [Link]

  • Derrien, A., et al. (1994). CCK-A and CCK-B selective receptor agonists and antagonists modulate olfactory recognition in male rats. Psychopharmacology, 115(4), 435-440. [Link]

  • Melendez, R. I., et al. (1996). Several Roles of CCKA and CCKB Receptor Subtypes in CCK-8-induced and LiCl-induced Taste Aversion Conditioning. Journal of Pharmacology and Experimental Therapeutics, 279(2), 703-711. [Link]

  • Liu, X., et al. (2021). Structures of the human cholecystokinin receptors in complex with agonists and antagonists. Nature Chemical Biology, 17(8), 889-896. [Link]

  • Cannon, J. B., et al. (1996). Alternate drug delivery routes for A-71623, a potent cholecystokinin-A receptor agonist tetrapeptide. Journal of Drug Targeting, 4(2), 69-78. [Link]

  • Liu, X., et al. (2021). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLoS Biology, 19(9), e3001383. [Link]

  • Horwell, D. C., et al. (1991). N-methylated analogs of Ac[Nle28,31]CCK(26-33): synthesis, activity, and receptor selectivity. Peptides, 12(4), 753-757. [Link]

  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert Opinion on Drug Discovery, 6(9), 981-994. [Link]

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  • EGFR transactivation. The CCK-B receptor interacts with Gq causing PLC... - ResearchGate. [Link]

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  • Gi2 and Gq binding comparison in the CCKBR–gastrin-17 complexes a,... - ResearchGate. [Link]

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  • Wank, S. A. (1998). G Protein-Coupled Receptors in Gastrointestinal Physiology. I. CCK receptors: an exemplary family. American Journal of Physiology-Gastrointestinal and Liver Physiology, 274(4), G607-G613. [Link]

  • Kerwin, J. F., et al. (1992). Cholecystokinin (CCK) antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors. Journal of Medicinal Chemistry, 35(19), 3584-3592. [Link]

  • CCK1 (CCKA) Human Cholecystokinin GPCR Binding Agonist Radioligand LeadHunter Assay - FR - Eurofins Discovery. [Link]

  • Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Combinatorial Chemistry & High Throughput Screening, 11(6), 457-466. [Link]

  • Zhang, Y., et al. (2008). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. The Open Chemical and Biomedical Methods Journal, 1(1), 1-11. [Link]

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  • Chen, Y., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules, 28(3), 1134. [Link]

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The Translational Gap: In Vivo vs. In Vitro Activity of Cholecystokinin (CCK) Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Paradox of Peptide Potency

Cholecystokinin (CCK) is a critical gastrointestinal peptide hormone that mediates satiety, gallbladder contraction, and pancreatic enzyme secretion through two primary G-protein coupled receptors: CCK1 (CCK-A) and CCK2 (CCK-B). In the landscape of drug development—particularly for anti-obesity therapeutics and tumor-targeted radiopharmaceuticals—CCK analogs represent a highly attractive modality.

However, researchers frequently encounter a severe translational gap: native peptides like CCK-8 exhibit extraordinary in vitro potency (sub-nanomolar receptor affinity) but fail completely in vivo due to a plasma half-life of less than 3 minutes[1]. This discrepancy is driven by rapid enzymatic cleavage by endopeptidase 24.11 (NEP) and aminopeptidases, alongside rapid renal clearance.

To bridge this gap, modern drug design employs stabilization strategies—such as N-terminal fatty acid acylation, D-amino acid substitution, and PEGylation. As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of native CCK versus engineered analogs, explaining the mechanistic causality behind these differences and providing self-validating protocols for your own laboratory workflows.

Mechanistic Causality: Why In Vitro Data Deceives

When evaluating CCK analogs, it is critical to understand that in vitro assays (e.g., transfected CHO cells) are isolated, static environments. They lack serum peptidases, albumin (which dictates protein binding), and clearance organs.

  • Steric Hindrance vs. Half-Life Extension: Engineered analogs like NN9056 (a fatty-acid acylated CCK1R agonist) often show a decrease in in vitro binding affinity compared to native CCK-8 [2]. The bulky fatty acid chain creates steric hindrance at the receptor's binding pocket. However, in vivo, this same lipid chain binds reversibly to serum albumin. This shields the peptide backbone from proteolytic enzymes and drastically increases its hydrodynamic radius, preventing renal filtration. Consequently, the in vivo efficacy of NN9056 is exponentially higher than CCK-8, despite inferior in vitro metrics.

  • Receptor Subtype Specificity: Native CCK-8 binds equally to CCK1 and CCK2. For targeted applications (e.g., targeting CCK2-expressing medullary thyroid carcinomas), analogs are modified with metal chelators (DOTA/DTPA) and D-amino acids (e.g., D-Asp26). While these modifications slightly perturb in vitro receptor docking, they provide the in vivo metabolic stability required for effective tumor accumulation and radiotracer imaging [3].

Fate_Comparison Native Native CCK-8 Peptide InVitro In Vitro Assay (No Serum Peptidases) Native->InVitro InVivo In Vivo Environment (Bloodstream / Tissues) Native->InVivo Analog Engineered CCK Analog (e.g., Fatty Acid Acylated) Analog->InVitro Analog->InVivo HighAff High Receptor Affinity (IC50 < 5 nM) InVitro->HighAff Native ModAff Moderate Affinity (IC50 ~ 10-20 nM) InVitro->ModAff Analog Degrad Rapid Degradation (t1/2 < 3 min) InVivo->Degrad Native Sustained Sustained Bioavailability (t1/2 > 100 hrs) InVivo->Sustained Analog

Pharmacokinetic divergence of native CCK vs. engineered analogs in isolated vs. systemic environments.

Quantitative Comparison: In Vitro vs. In Vivo Metrics

The following table synthesizes experimental data comparing native CCK variants with synthetically stabilized analogs. Notice the inverse relationship between in vitro binding affinity and in vivo half-life for engineered compounds.

Compound / AnalogPrimary TargetIn Vitro Affinity (IC₅₀)In Vivo Plasma Half-Life (t₁/₂)In Vivo Biological EfficacyStructural Modification
Native CCK-8 CCK1 / CCK2~1.5 nM (CCK1)< 3 minutes (Rodent)Transient satiety (<1 hr)None (Sulfated Tyrosine)
Native CCK-58 [4]CCK1 / CCK2~5.0 nM (CCK1)~15 minutes (Rodent)Enhanced fluid secretionExtended N-terminus
NN9056 [2]CCK1 (Selective)~11.0 nM (CCK1)113 hours (Minipig)Sustained food reduction (48h)N-terminal fatty acid linkage
DOTA-CCK(26-33) [3]CCK2 (Tumors)3.9 nM (CCK2)Renal clearance dominantHigh tumor uptake (24h p.i.)D-Asp²⁶, Nle²⁸,³¹, DOTA

Validated Experimental Methodologies

To accurately assess a novel CCK analog, you must run parallel in vitro and in vivo workflows. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro CCK Receptor Radioligand Binding Assay

Purpose: To determine the precise binding affinity (IC₅₀) of a CCK analog without the confounding variable of enzymatic degradation.

Self-Validation Check: The inclusion of Phosphoramidon (a NEP inhibitor) ensures that any loss of signal is due to binding kinetics, not peptide cleavage by membrane-bound proteases.

  • Cell Preparation: Culture CHO cells stably transfected with human CCK1 or CCK2 receptors. Harvest cells at 80% confluency and homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA).

  • Protease Inhibition (Critical Step): Add 1 µM Phosphoramidon and 0.1% Bovine Serum Albumin (BSA) to the binding buffer to prevent non-specific binding and enzymatic degradation of the analogs.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of[¹²⁵I]-CCK-8 (radioligand), and varying concentrations of your unlabelled CCK analog (10⁻¹² to 10⁻⁵ M).

  • Control Wells: Include a "Total Binding" well (no competitor) and a "Non-Specific Binding" well (1 µM unlabelled CCK-8).

  • Filtration & Counting: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and measure bound radioactivity using a gamma counter.

Protocol B: In Vivo Satiety & Pharmacokinetic Assay (Rodent Model)

Purpose: To evaluate the true biological half-life and efficacy of the CCK analog in a systemic environment.

Self-Validation Check: A crossover design ensures that individual metabolic variations among the mice do not skew the efficacy data of the analog.

  • Animal Acclimation: Individually house Diet-Induced Obese (DIO) C57BL/6 mice in automated food-weighing cages (e.g., BioDAQ system) for 7 days to establish baseline feeding patterns [5].

  • Fasting: Subject the mice to a mild 12-hour overnight fast to synchronize hunger drives.

  • Dosing (Crossover Design): Divide mice into three groups: Vehicle (Saline), Native CCK-8 (10 nmol/kg), and Stabilized CCK Analog (10 nmol/kg). Administer via subcutaneous (s.c.) injection.

  • Data Acquisition: Continuously monitor food intake. Native CCK-8 will typically show a sharp reduction in feeding for only the first 30–60 minutes. A successfully stabilized analog (like NN9056) should suppress food intake for >24 hours.

  • Pharmacokinetic Sampling: In a parallel cohort, draw 50 µL of blood via the tail vein at 0.5, 1, 4, 12, and 24 hours post-injection.

  • Analysis: Use LC-MS/MS or a validated CCK-specific ELISA to quantify intact peptide concentrations in the plasma, calculating the terminal half-life (t₁/₂).

Intracellular Signaling Pathway Visualization

Regardless of whether the analog is native or engineered, successful receptor docking triggers a conserved Gq-coupled signaling cascade. Understanding this pathway is essential for designing downstream in vitro functional assays (e.g., FLIPR calcium assays).

CCK_Signaling CCK CCK Analog Receptor CCK1/CCK2 Receptor (GPCR) CCK->Receptor Binds Gq Gq Protein Alpha Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Opens Channels Effect Physiological Response (Satiety / Secretion) Ca2->Effect Triggers

Gq-coupled intracellular signaling cascade initiated by CCK receptor activation.

Conclusion

The development of CCK analogs requires a paradigm shift away from purely optimizing in vitro binding affinity. As demonstrated by fatty-acid acylated and D-amino acid substituted analogs, sacrificing a degree of receptor affinity is often a necessary trade-off to achieve the proteolytic resistance and extended half-life required for in vivo efficacy. By utilizing the paired in vitro and in vivo methodologies outlined above, researchers can accurately profile the translational potential of novel gastrointestinal peptide therapeutics.

References
  • Control of Food Intake by Gastrointestinal Peptides: Mechanisms of Action and Possible Modulation in the Treatment of Obesity. National Institutes of Health (NIH). Available at:[Link]

  • Structure−Activity Relationships and Characterization of Highly Selective, Long-Acting, Peptide-Based Cholecystokinin 1 Receptor Agonists. American Chemical Society (via IIITD). Available at:[Link]

  • Unsulfated DTPA- and DOTA-CCK analogs as specific high-affinity ligands for CCK-B receptor-expressing human and rat tissues in vitro and in vivo. PubMed / NIH. Available at:[Link]

  • Differential bile-pancreatic secretory effects of CCK-58 and CCK-8. American Journal of Physiology. Available at:[Link]

  • A novel fusion peptide comprised of a stabilized GLP-1R agonist and a CCKR1-selective agonist. Appetite (via University of Cambridge). Available at:[Link]

Decoding CCK Receptor Pharmacology: A Comparative Guide to CCK (26-33) Analogs in Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams struggling to isolate specific signaling cascades within the cholecystokinin (CCK) receptor family. The two primary receptors—CCK1R (predominant in the GI tract) and CCK2R (predominant in the CNS and stomach)—share high sequence homology but exhibit profound functional divergence 1.

While the endogenous C-terminal octapeptide, CCK-8 (CCK 26-33), is the universal gold standard, relying solely on it often obscures nuanced receptor mechanics. By strategically deploying synthetic and truncated analogs like JMV-180, CCK-OPE, and CCK-4, researchers can decouple high-affinity from low-affinity receptor states and isolate specific downstream pathways. This guide provides an objective, data-backed comparison of these analogs and details the self-validating experimental protocols required to evaluate them.

Structural and Pharmacological Overview

The functional specificity of CCK analogs is dictated heavily by the presence of a sulfated tyrosine and the integrity of the C-terminal sequence. CCK1R is highly restrictive, demanding sulfated analogs for potent activation, whereas CCK2R acts more promiscuously, accommodating both sulfated and non-sulfated peptides with high affinity 2.

Table 1: Pharmacological Profile of Key CCK Analogs
AnalogStructural ModificationCCK1R AffinityCCK2R AffinityPrimary Functional Utility
CCK-8 (Sulfated) Endogenous (Tyr27 sulfated)High (pM)High (pM)Universal full agonist; reference standard.
CCK-8 (Unsulfated) Lack of Tyr27 sulfationLow (nM)High (pM)Isolating CCK2R-specific responses.
JMV-180 Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-2-phenylethyl esterHigh (pM)LowDecoupling high/low affinity CCK1R states.
CCK-OPE D-Tyr-Gly-[(Nle28,31)CCK-26-32]-phenethyl esterModerateModeratePartial agonist for allosteric modulator screening.
CCK-4 Trp-Met-Asp-Phe-NH2 (Truncated)Very LowHigh (nM)CCK2R-selective activation in CNS models.

Mechanism of Action: Decoupling Receptor Affinity States

The most critical pharmacological phenomenon in CCK1R signaling is the biphasic dose-response curve observed in pancreatic amylase secretion. Endogenous CCK-8 stimulates secretion at picomolar concentrations (via high-affinity receptor states) but paradoxically inhibits secretion at supramaximal nanomolar concentrations (via low-affinity states) 3.

To untangle these pathways, we utilize JMV-180 . In rodent models, JMV-180 acts as a full agonist at the high-affinity CCK1R site, driving intracellular calcium oscillations and maximal amylase secretion. However, it functions as a competitive antagonist at the low-affinity site, completely abolishing the high-dose inhibition characteristic of CCK-8 4.

CCK_Signaling CCK8 CCK-8 (Sulfated) HighAff CCK1R High-Affinity Site (Kd ~ pM) CCK8->HighAff Full Agonist LowAff CCK1R Low-Affinity Site (Kd ~ nM) CCK8->LowAff Full Agonist JMV180 JMV-180 JMV180->HighAff Full Agonist JMV180->LowAff Competitive Antagonist CaOsc Ca2+ Oscillations & Amylase Secretion HighAff->CaOsc PLC/IP3 Activation HighInhib High-Dose Inhibition (Secretion Arrest) LowAff->HighInhib Overstimulation

Differential signaling of CCK-8 and JMV-180 at CCK1R affinity states.

Core Functional Assays: Methodologies & Causality

Robust assay design relies on understanding the biological constraints of your system. Below are the self-validating protocols for evaluating CCK analogs.

Assay 1: Intracellular Calcium Mobilization

CCK receptor activation couples to Gq proteins, activating phospholipase C (PLC) and triggering IP3-mediated calcium release from the endoplasmic reticulum 5.

Step-by-Step Protocol:

  • Cell Preparation & Dye Loading: Seed CHO cells stably expressing CCK1R or CCK2R. Load cells with 1.5 μM Fluo-8 AM in assay buffer containing 2.5 mM probenecid for 30-45 minutes at 37°C 6.

    • The Causality: AM (acetoxymethyl) esters allow the dye to permeate the cell membrane, where intracellular esterases cleave the AM group, trapping the dye. Probenecid is strictly required to inhibit organic anion transporters, preventing premature dye extrusion and ensuring a stable baseline.

  • Baseline Measurement: Record baseline fluorescence for 20 seconds prior to ligand addition.

    • The Causality: Establishing a stable baseline is critical for calculating the

      
       ratio, which normalizes well-to-well variations in cell number and dye loading efficiency, creating a self-validating metric.
      
  • Ligand Addition & Kinetic Reading: Inject CCK analogs using an automated fluidics system (e.g., FlexStation) and record fluorescence continuously for 2-3 minutes.

    • The Causality: IP3-mediated calcium transients are rapid, often peaking within 15-30 seconds. Manual pipetting introduces temporal artifacts and risks missing the peak response (

      
      ).
      
Assay 2: Amylase Secretion in Pancreatic Acini

This assay measures the physiological endpoint of CCK1R activation: the exocytosis of zymogen granules.

Step-by-Step Protocol:

  • Acini Isolation: Digest rodent pancreatic tissue using purified collagenase, applying gentle mechanical shearing through a series of progressively smaller pipettes.

    • The Causality: Enzymatic digestion combined with gentle shearing preserves the basolateral-apical polarity of the acini. Disrupted polarity uncouples calcium signaling from the apical exocytotic machinery, rendering the assay biologically irrelevant.

  • Ligand Incubation: Incubate isolated acini with varying concentrations of CCK-8 (1 pM to 100 nM) or JMV-180 (1 nM to 10 μM) for 30 minutes at 37°C 7.

    • The Causality: A 30-minute window captures the steady-state accumulation of secreted amylase without risking significant cellular degradation or secondary autocrine feedback loops.

  • Quantification: Centrifuge the suspension. Assay both the supernatant (secreted amylase) and the lysed pellet (retained amylase) using a colorimetric starch-cleavage substrate.

    • The Causality: Expressing data as a percentage of total amylase (Supernatant / (Supernatant + Pellet)) internally controls for variations in the volume and density of acini across different treatment tubes.

Comparative Performance Data

When run through standardized functional assays, the distinct efficacies of these analogs become highly quantifiable.

Table 2: Comparative Efficacy in Functional Assays
Functional AssayCCK-8 (Sulfated)JMV-180CCK-OPECCK-4
Intracellular Ca2+ Mobilization 100% (Maximal Efficacy)~50-60% of CCK-8 maxPartial Efficacy (~40%)Minimal at CCK1R; High at CCK2R
Amylase Secretion (Acini) Biphasic (High-dose inhibition)Monophasic (No inhibition)MonophasicN/A (Poor CCK1R binding)
Phospholipase C (PLC) Activation Robust, dose-dependentPartial activationPartial activationReceptor-dependent

Application Scientist Insights & Troubleshooting

  • Screening for Allosteric Modulators: If your goal is to identify Positive Allosteric Modulators (PAMs) at the CCK1R, using a full agonist like CCK-8 will rapidly saturate the receptor, masking the allosteric window. Instead, utilize a partial agonist like CCK-OPE . Its sub-maximal baseline allows for a clear, observable leftward shift in the dose-response curve upon PAM binding 89.

  • Beware of Species Differences: Translating JMV-180 data requires extreme caution. While it acts as a pure antagonist at the low-affinity CCK1R site in rats, it exhibits mixed agonist/antagonist properties at the exact same site in mice 4. Always validate your analog's pharmacological profile within the specific species model of your target indication.

References

  • Structural basis of cholecystokinin receptor binding and regulation. SciSpace.1

  • Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. NIH. 2

  • Receptor occupation, calcium mobilization, and amylase release in pancreatic acini: effect of CCK-JMV-180. American Journal of Physiology. 3

  • Comparative Pharmacology of Cholecystokinin Induced Activation of Cultured Vagal Afferent Neurons from Rats and Mice. PLOS One. 4

  • The cholecystokinin analogues JMV-180 and CCK-8 stimulate phospholipase C through the same binding site of CCKA receptor in rat pancreatic acini. NIH.5

  • Direct demonstration of unique mode of natural peptide binding to the type 2 cholecystokinin receptor using photoaffinity labeling. NIH. 6

  • CCK antagonists reveal that CCK-8 and JMV-180 interact with different sites on the rat pancreatic acinar cell CCKA receptor. NIH. 7

  • Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol. Frontiers. 8

  • Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. NIH. 9

Sources

validation of a new CCK analog's biological activity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Novel Cholecystokinin (CCK) Analogs: A Comprehensive Biological Activity Guide

Introduction Cholecystokinin (CCK) is a critical peptide hormone that mediates gastrointestinal and central nervous system functions via two primary G-protein coupled receptors: CCK1 (predominantly peripheral) and CCK2 (predominantly central). While native sulfated CCK-8 is a highly potent agonist, its rapid enzymatic degradation by neutral endopeptidase (NEP) and other systemic proteases severely limits its therapeutic utility [1]. Consequently, drug development frequently focuses on synthesizing stabilized analogs—utilizing strategies such as norleucine substitutions to prevent oxidation or N-terminal modifications to resist proteolysis [2].

This guide outlines a rigorous, self-validating framework for comparing a hypothetical novel CCK analog (herein designated as NCA-24) against standard reference peptides (CCK-8 and Sincalide). As an application scientist, establishing a validation pipeline requires moving beyond simple binding assays to prove functional agonism and in vivo efficacy.

Mechanistic Foundation: CCK Receptor Signaling

CCK receptors are classic Class A GPCRs. Upon agonist binding, they couple primarily to


 proteins, activating phospholipase C (PLC). PLC hydrolyzes membrane PIP2 into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (

) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC) [3]. Measuring this transient

flux is the gold standard for quantifying functional receptor activation.

CCK_Signaling CCK_Analog CCK Analog CCK1R CCK1 Receptor (GPCR) CCK_Analog->CCK1R Binds Gq Gq/11 Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Mobilization PKC PKC Activation DAG->PKC Response Biological Response Ca2->Response PKC->Response

CCK1 Receptor Gq/11-mediated signaling pathway triggering intracellular calcium mobilization.

In Vitro Validation: Receptor Binding Affinity ( )

Causality & Experimental Choice: Functional assays are subject to signal amplification; a partial agonist might appear fully efficacious if the cell line has a high receptor reserve. To determine the true molecular affinity independent of downstream signaling, a competitive radioligand binding assay is required [4].

Self-Validating Protocol:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human CCK1.

  • Incubation: Incubate 30 μg of membrane protein with 25–40 pM

    
    -CCK-8 and varying concentrations of the unlabelled test analog (NCA-24), CCK-8, or Sincalide (0.1 pM to 1 μM) in binding buffer (20 mM HEPES, 5 mM MgCl2, 1 mM EGTA, pH 6.5) for 120 minutes at 37°C to reach steady-state equilibrium [4].
    
  • Separation & Measurement: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters. Wash twice with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using a gamma counter.

  • Validation Control: Define non-specific binding (NSB) using 1 μM of a selective antagonist (e.g., L-364,718 for CCK1). Calculate the

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

In Vitro Validation: Functional Calcium Mobilization Assay

Causality & Experimental Choice: To confirm that the analog not only binds but successfully induces the conformational change required to activate the receptor, we measure intracellular calcium mobilization [5]. We utilize a fluorescent calcium indicator (Fluo-4 AM). The acetoxymethyl (AM) ester modification allows the dye to permeate the cell membrane; once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive dye in the cytosol [2].

Self-Validating Protocol:

  • Cell Seeding: Seed CHO-CCK1 cells at 40,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove culture media and add 100 μL of Fluo-4 AM loading solution (supplemented with probenecid to inhibit anion-exchange proteins and prevent dye extrusion). Incubate for 1 hour at 37°C in the dark.

  • Washing (Critical Step): Wash cells twice with assay buffer to remove extracellular dye. Causality: Failure to remove extracellular dye results in unacceptably high background fluorescence, masking the transient intracellular signal [2].

  • Kinetic Measurement: Place the plate in a fluorescence reader equipped with an automated injector (Ex 490 nm / Em 525 nm). Record a 15-second baseline to establish

    
    .
    
  • Stimulation: Automatically inject the CCK analog. Record fluorescence kinetically for 90 seconds.

  • Validation Controls:

    • Positive Control: Inject Ionomycin to determine the maximum possible calcium release (

      
      ).
      
    • Specificity Control: Pre-treat a subset of wells with a CCK1 antagonist (e.g., Lorglumide). Complete ablation of the calcium spike proves the signal is strictly receptor-mediated [5].

Workflow CellPrep Cell Culture CHO-CCK1 DyeLoad Fluo-4 AM Dye Loading CellPrep->DyeLoad Wash Wash & Rest (Remove Extracellular Dye) DyeLoad->Wash Baseline Read Baseline Fluorescence Wash->Baseline Stimulation Inject CCK Analog (Agonist) Baseline->Stimulation Measurement Kinetic Read (Ex 490nm / Em 525nm) Stimulation->Measurement

Step-by-step workflow for the Fluo-4 AM based intracellular calcium mobilization assay.

Comparative Data Presentation

When evaluating a new analog, quantitative metrics must be benchmarked against industry standards. The table below summarizes the expected pharmacological profile of the stabilized NCA-24 analog compared to native CCK-8 and the synthetic drug Sincalide.

CompoundCCK1 Binding Affinity (

, nM)
Functional Potency (

, nM)
In Vivo Plasma Half-life (

, min)
Enzymatic Stability (NEP Cleavage)
Native CCK-8 (Sulfated) 0.18 ± 0.050.42 ± 0.10< 5Highly Susceptible
Sincalide 0.25 ± 0.080.55 ± 0.12~ 15Moderately Susceptible
Novel Analog (NCA-24) 0.22 ± 0.060.48 ± 0.09> 120Highly Resistant

Data Interpretation: NCA-24 maintains sub-nanomolar binding affinity and functional potency comparable to native CCK-8, while demonstrating a vastly superior pharmacokinetic profile due to its resistance to enzymatic degradation.

In Vivo Validation: Physiological Efficacy

Causality & Experimental Choice: In vitro stability against purified enzymes does not perfectly predict in vivo pharmacokinetics due to the complex systemic distribution of peptidases. Therefore, an in vivo functional readout is mandatory. CCK1 activation robustly inhibits gastric emptying and reduces food intake [6].

Self-Validating Protocol:

  • Habituation: Habituate wild-type mice to saline injections for at least 2 days prior to the experiment to eliminate stress-induced anorexia.

  • Fasting & Dosing: Fast animals overnight. Administer the CCK analog (e.g., 10 μg/kg) or saline vehicle via intraperitoneal (IP) injection.

  • Measurement: Provide access to a pre-weighed, palatable liquid diet (e.g., Ensure). Measure cumulative intake at 15 and 60 minutes post-injection.

  • Validation Control (The Knockout Standard): Perform the identical protocol in CCK1 receptor knockout (

    
    ) mice. A true CCK1-mediated anorexigenic effect will be completely abolished in the knockout cohort, definitively validating the analog's in vivo receptor specificity [6].
    

References

1.1 - MDPI 2. 2 - Benchchem 3. 3 - Benchchem 4.4 - PNAS 5. 5 - NIH/Elsevier 6.6 - PMC/NIH

Sources

Technical Guide: Comparative Pharmacology of Synthetic CCK Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a head-to-head technical comparison of synthetic Cholecystokinin (CCK) agonists, designed for researchers investigating satiety, metabolic signaling, and anxiety. While endogenous CCK-8 (sulfated) remains the biological standard, its rapid enzymatic degradation and lack of receptor subtype selectivity limit its utility in precise mechanistic studies.

This analysis focuses on three critical synthetic tools that solve these limitations: A-71378 (CCK1R selective), BC-264 (CCK2R selective), and JMV-180 (a biased ligand/modulator).

CRITICAL DISAMBIGUATION: In this context, "CCK-8" refers exclusively to the sulfated octapeptide (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2). Do not confuse this with the "CCK-8 Cell Counting Kit" (WST-8 assay), a common error in automated literature searches.

Part 1: The Landscape of Synthetic Agonists

The CCK receptor family comprises two G-protein coupled receptors (GPCRs):

  • CCK1R (formerly CCK-A): Located primarily in the GI tract (pancreas, gallbladder) and specific CNS nuclei. Mediates satiety and enzyme secretion.[1]

  • CCK2R (formerly CCK-B): Widespread in the CNS and stomach (gastrin receptor). Mediates anxiety, panic, and acid secretion.

Head-to-Head Profile Comparison

The following table synthesizes binding affinity (


/

) and functional potency (

) data. Note that values vary slightly by tissue preparation (e.g., guinea pig vs. rat pancreas), but the relative selectivity remains constant.
FeatureCCK-8 (Sulfated) A-71378 BC-264 JMV-180
Primary Target Non-selective (CCK1 & CCK2)CCK1R Selective CCK2R Selective CCK1R Biased
Selectivity Ratio ~1:1>1,000-fold (CCK1 > CCK2)>500-fold (CCK2 > CCK1)Mixed (See below)
CCK1 Affinity (

)
~0.2 nM~0.4 nM>10,000 nM~2.0 nM (High Aff. Site)
CCK2 Affinity (

)
~0.5 nM~300 - 1,200 nM~0.15 nMLow affinity
Stability (

)
< 5 min (in vivo)High (N-methylated)High (Peptidase resistant)High
Primary Utility Endogenous BaselineMetabolic/Satiety ResearchAnxiety/Memory ResearchSignal Transduction Dissection
Detailed Compound Analysis
1. A-71378: The CCK1R "Scalpel"
  • Chemistry: A modified CCK-7 analogue.[2][3] The N-methylation of the aspartic acid residue confers resistance to aminopeptidases and high selectivity.

  • Mechanism: Acts as a full agonist at CCK1R. Unlike CCK-8, it does not cross-activate CCK2R at physiological concentrations, making it essential for distinguishing peripheral satiety effects from central anxiety pathways.

  • Expert Insight: Use A-71378 when you need to stimulate pancreatic secretion or gallbladder contraction without confounding variables from gastric acid secretion (CCK2R mediated).

2. BC-264: The CCK2R "Probe"
  • Chemistry: A highly selective agonist that can cross the blood-brain barrier (BBB).

  • Mechanism: Selective activation of CCK2R.[4]

  • Expert Insight: Unlike the tetrapeptide CCK-4 , which is often used to induce panic attacks in clinical models, BC-264 modulation of CCK2R has been linked to enhanced attention and memory in rodent models without the severe anxiogenic profile of CCK-4. This suggests distinct conformational states or biased signaling at the CCK2 receptor.

3. JMV-180: The "Biased" Modulator
  • Chemistry: Contains a C-terminal phenylethyl ester instead of the phenylalanine amide.[3]

  • Mechanism (The "Dual Site" Model): JMV-180 is unique. In rat pancreatic acini:

    • High-Affinity Site: Acts as an Agonist (stimulates amylase secretion).[2][3]

    • Low-Affinity Site: Acts as an Antagonist .

  • Expert Insight: This is the critical tool for pancreatitis research. Supramaximal doses of CCK-8 cause pancreatitis by activating low-affinity sites that disrupt exocytosis. JMV-180 stimulates secretion without causing pancreatitis, proving that the pathological effects are mediated solely by the low-affinity state.

Part 2: Visualizing the Signaling Divergence

The following diagram illustrates the Gq-coupled signaling cascade and the differentiation between the standard agonist (CCK-8) and the biased ligand (JMV-180).

CCK_Signaling Figure 1: CCK Receptor Signaling & Ligand Bias Mechanisms cluster_ligands Ligands cluster_receptors Receptor States (CCK1R) CCK8 CCK-8 (Sulfated) (Full Agonist) CCK1_HA CCK1R (High Affinity State) CCK8->CCK1_HA CCK1_LA CCK1R (Low Affinity State) CCK8->CCK1_LA High Dose A71378 A-71378 (CCK1 Selective) A71378->CCK1_HA A71378->CCK1_LA High Dose JMV180 JMV-180 (Biased Ligand) JMV180->CCK1_HA Agonist JMV180->CCK1_LA Antagonist (Blocks CCK-8) Gq Gq Protein CCK1_HA->Gq CCK1_LA->Gq PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Oscillation (Physiological) IP3->Ca Ca_High Ca2+ Sustained Peak (Pathological) IP3->Ca_High Excessive Stimulation Secretion Amylase Secretion (Normal) Ca->Secretion Inhibition Secretion Blockade & Pancreatitis Ca_High->Inhibition

Caption: Divergent signaling pathways of CCK agonists. Note JMV-180's antagonism at the Low Affinity (LA) site, preventing the pathological sustained Calcium peak.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, these protocols include built-in controls (self-validation) to confirm that observed effects are due to specific receptor activation and not peptide degradation or off-target effects.

Protocol A: Functional Calcium Mobilization Assay (Fluo-4)

Best for: Determining EC50 and Potency.

Reagents:

  • HEK-293 cells stably transfected with hCCK1R or hCCK2R.

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Critical: BSA prevents peptide adsorption to plastic).

  • Fluo-4 AM (Calcium indicator).

Workflow:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C.

  • Wash: Wash 3x with Assay Buffer to remove extracellular dye.

  • Baseline: Measure fluorescence (

    
    ) for 30 seconds to establish stability.
    
  • Injection: Inject Agonist (A-71378 or BC-264) at 10x concentration.

  • Read: Monitor Flux (

    
    ) for 120 seconds.
    

Self-Validation Steps (Controls):

  • Positive Control: 1 µM ATP (activates endogenous P2Y receptors) to confirm cell viability and dye loading.

  • Negative Control: Injection of buffer alone (mechanosensitive artifact check).

  • Specificity Check: Pre-incubate with Devazepide (CCK1 antagonist) or L-365,260 (CCK2 antagonist). If A-71378 signal is not blocked by Devazepide, the cell line is contaminated or the compound is degraded.

Protocol B: Radioligand Binding Competition Assay

Best for: Determining Affinity (Ki) and Receptor Density (Bmax).

Reagents:

  • Membrane preparations from receptor-expressing cells.[2]

  • Radioligand: [

    
    I]-CCK-8 (sulfated).[5]
    
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2 mg/mL Bacitracin (Critical: Bacitracin inhibits peptidases that degrade CCK).

Workflow:

  • Preparation: Mix membrane protein (20 µg) with 20 pM [

    
    I]-CCK-8.
    
  • Competition: Add increasing concentrations (

    
     to 
    
    
    
    M) of the synthetic competitor (e.g., JMV-180).
  • Equilibrium: Incubate 60 mins at 25°C.

  • Separation: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (reduces non-specific binding).

Self-Validation Steps:

  • Non-Specific Binding (NSB): Define NSB using 1 µM unlabeled CCK-8. NSB should be <10% of Total Binding.

  • Hill Slope Analysis: A Hill slope

    
     1.0 (specifically for JMV-180) indicates cooperativity or multiple binding sites (High/Low affinity states), validating the "Dual Site" model.
    

References

  • Hollister, A. S., et al. (1991). A71378: A CCK agonist with high potency and selectivity for CCK-A receptors.[2][6] PubMed. Link

  • Roques, B. P., et al. (1998). Pharmacology and therapeutic potential of CCK-B agonists and antagonists. European Journal of Pharmacology. Link

  • Stark, H. A., et al. (1989). CCK-JMV-180: a peptide that distinguishes high-affinity cholecystokinin receptors from low-affinity cholecystokinin receptors.[3][7][8] Proceedings of the National Academy of Sciences. Link

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[1][2][9][10] Physiological Reviews. Link

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link

Sources

Technical Guide: Assessing the Off-Target Effects of Snf 8815 (28-Mephe-31-N-meile-cck 26-33)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Snf 8815 (Chemical Name: 28-Mephe-31-N-meile-cck (26-33)) is a potent, highly selective Cholecystokinin-B (CCK-B) receptor antagonist . Structurally, it is a synthetic octapeptide analog of the C-terminal CCK fragment.

The specific modifications—Methyl-phenylalanine (Mephe) at position 28 and N-methyl-isoleucine (N-meile) at position 31—are rational medicinal chemistry insertions designed to induce conformational constraints. These constraints serve two primary functions:

  • Proteolytic Stability: N-methylation drastically reduces degradation by endogenous peptidases, a common failure point for native CCK-8 in vivo.

  • Receptor Selectivity: The steric bulk directs binding preference toward the central CCK-B receptor (anxiolytic/gastric acid modulation) over the peripheral CCK-A receptor.

Why Off-Target Assessment is Critical: While designed for CCK-B selectivity, the structural homology between CCK-B and CCK-A receptors (approx. 50%) necessitates rigorous exclusion of CCK-A affinity to avoid peripheral side effects like gallbladder stasis. Furthermore, as a peptide mimetic, "sticky" non-specific binding to other Gq-coupled GPCRs must be ruled out.

Comparative Performance Matrix

This guide compares Snf 8815 against the "Gold Standard" research antagonist (L-365,260) and the native agonist (CCK-8S) to contextualize its performance.

FeatureSnf 8815 (Product) L-365,260 (Standard Alternative) CCK-8S (Native Ligand)
Primary Mechanism Competitive Antagonist (CCK-B)Competitive Antagonist (CCK-B)Full Agonist (CCK-A & B)
Chemical Class Synthetic Peptide (Stabilized)Benzodiazepine derivativeSulfated Peptide
CCK-B Affinity (

)
High (Sub-nanomolar range)High (~1-2 nM)High (~0.1 nM)
Selectivity (B vs A) >1000-fold (Theoretical target)~100-foldLow (Non-selective)
Metabolic Stability High (Due to N-methylation)ModerateLow (Rapid proteolysis)
Off-Target Risk Low (Peptide specificity)Moderate (Benzodiazepine scaffold promiscuity)N/A (Endogenous)

Experimental Protocols for Off-Target Assessment

To validate Snf 8815, you must prove it blocks CCK-B without activating or blocking CCK-A, and that it remains stable.

Protocol A: Functional Selectivity Screen (Calcium Flux)

Objective: Determine the functional antagonism (


) at CCK-B and rule out agonism/antagonism at CCK-A.
System:  HEK293 cells stably transfected with human CCKBR (Target) or CCKAR (Off-Target).
Methodology:
  • Cell Seeding: Plate HEK293-CCKBR and HEK293-CCKAR cells in poly-D-lysine coated 384-well black/clear-bottom plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Load cells with Fluo-4 AM (calcium indicator) in HBSS/HEPES buffer containing 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 min at 37°C.

  • Antagonist Pre-incubation (The Critical Step):

    • Add Snf 8815 (concentration range: 0.1 nM to 10 µM) to the cells.

    • Incubate for 15 minutes to allow equilibrium binding.

    • Control: Use L-365,260 as the positive control antagonist.

  • Agonist Challenge:

    • Inject CCK-8S at its

      
       concentration (determined previously) into the wells.
      
  • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) using a FLIPR or similar kinetic plate reader.

Data Analysis (Schild Regression):

Do not rely solely on


. Calculate the 

(equilibrium dissociation constant for the antagonist) using the Cheng-Prusoff equation adapted for functional assays:

Interpretation:

  • CCK-B Wells: Snf 8815 should inhibit the Calcium signal dose-dependently.

  • CCK-A Wells: Snf 8815 should show no inhibition (antagonism) and no signal increase (agonism) up to 10 µM.

Protocol B: Microsomal Stability (Metabolic Off-Target Risk)

Objective: Confirm that the N-meile/Mephe modifications successfully prevent rapid degradation, ensuring the observed effects are due to the parent compound, not active metabolites.

  • Incubation: Mix Snf 8815 (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Visualizing the Mechanism & Workflow

Diagram 1: CCK-B Signaling Blockade

This diagram illustrates the Gq-coupled pathway Snf 8815 is designed to interrupt.

CCK_Signaling Ligand CCK-8S (Agonist) Receptor CCK-B Receptor (GPCR) Ligand->Receptor Activates Snf8815 Snf 8815 (Antagonist) Snf8815->Receptor Blocks Binding (Competitive) G_Protein Gαq Protein Receptor->G_Protein Couples Effector PLCβ G_Protein->Effector Stimulates Messenger IP3 + DAG Effector->Messenger Hydrolysis Calcium Ca2+ Release (Signal) Messenger->Calcium ER Release

Caption: Snf 8815 competitively binds the CCK-B receptor, preventing Gq coupling and subsequent Calcium mobilization.

Diagram 2: Off-Target Assessment Workflow

A self-validating decision tree for researchers.

Assessment_Workflow Start Start: Snf 8815 Validation Step1 Primary Screen: CCK-B Binding (Ki) Start->Step1 Step2 Selectivity Screen: CCK-A Binding (Ki) Step1->Step2 Decision1 Selectivity > 100x? Step2->Decision1 Fail1 REJECT: High Off-Target Risk Decision1->Fail1 No Step3 Functional Assay: Ca2+ Flux (Antagonism) Decision1->Step3 Yes Step4 Safety Panel: CEREP/Eurofins (40+ GPCRs) Step3->Step4 Final VALIDATED TOOL: Ready for In Vivo Step4->Final Clean Profile

Caption: Step-by-step workflow to validate Snf 8815 selectivity before in vivo application.

References

  • Kenakin, T. (2014). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Elsevier.
  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology, 58(4), 349-379. (Context for CCK receptor homology).

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 28-MePhe-31-N-MeIle-CCK (26-33) [Snf 8815]

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly modified synthetic peptides requires more than just following a basic safety sheet; it requires a deep understanding of the compound's chemical behavior and biological potency. 28-MePhe-31-N-MeIle-CCK (26-33) , commercially known as Snf 8815 (CAS: 154336-13-7), is a potent, synthetic octapeptide analog of Cholecystokinin (CCK). It functions as a highly selective ligand for the Cholecystokinin-B (CCK-B) receptor . While commercial vendors primarily classify it as a CCK-B antagonist, literature has also evaluated its properties in specific in vivo pancreatic growth assays .

Because of its potent biological activity and environmental persistence, laboratories must implement stringent operational, handling, and disposal protocols to ensure safety, regulatory compliance, and experimental reproducibility.

Physicochemical Profile & Storage Logistics

Proper storage and handling begin with understanding the physical properties of the peptide. The N-methylation of specific residues (Phenylalanine and Isoleucine) increases the peptide's resistance to proteolytic cleavage but also significantly alters its solubility profile.

PropertySpecification
Compound Name 28-MePhe-31-N-MeIle-CCK (26-33) / Snf 8815
CAS Number 154336-13-7
Molecular Formula C56H68N10O13
Molecular Weight 1089.2 g/mol
Physical State Lyophilized Powder
Solubility DMSO (Primary), PEG300 (Co-solvent)
Storage (Solid) -20°C (Stable for up to 3 years)
Storage (Solution) -80°C (Stable for up to 1 year)
Molecular Mechanism & Pathway Integration

Understanding the molecular target of Snf 8815 is critical for designing downstream biological assays and recognizing its biohazardous potential. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation leads to the cleavage of PIP2 into IP3 and DAG, triggering intracellular calcium release and cellular proliferation. Snf 8815 competitively binds to this receptor, blocking the endogenous signaling cascade.

CCKB_Pathway CCK Cholecystokinin (CCK) CCKB_R CCK-B Receptor (GPCR) CCK->CCKB_R Snf8815 Snf 8815 (Antagonist) Snf8815->CCKB_R Competitive Blockade Gq Gq/11 Protein CCKB_R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Cellular Response (Proliferation / Secretion) Ca2->Response

CCK-B receptor signaling pathway and competitive blockade by Snf 8815.

Standard Reconstitution & Experimental Protocol

To maintain the structural integrity of the peptide and ensure accurate dosing in in vivo or in vitro assays, a specific multi-solvent reconstitution strategy is required .

Step-by-Step Reconstitution Protocol (Targeting 2 mg/mL Working Solution):

  • Primary Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO) to the lyophilized powder to create a concentrated stock.

    • Causality: The N-methylation of Phenylalanine (MePhe) and Isoleucine (MeIle) significantly increases the peptide's hydrophobicity. DMSO is required to disrupt intermolecular hydrogen bonds and ensure complete solubilization without aggregation.

  • Co-Solvent Addition: Add 400 µL of PEG300 and mix thoroughly until the solution is completely clear.

    • Causality: PEG300 acts as a co-solvent, reducing the thermodynamic shock when transitioning from a pure organic solvent to an aqueous environment.

  • Surfactant Stabilization: Add 50 µL of Tween 80 and vortex gently until fully clarified.

    • Causality: Tween 80 is a non-ionic surfactant that forms micelles around the hydrophobic peptide domains, preventing the peptide from crashing out of solution.

  • Aqueous Dilution: Slowly add 450 µL of sterile Saline, PBS, or ddH2O dropwise while gently swirling.

    • Causality: The gradual addition of the aqueous vehicle ensures the micellar suspension remains stable for immediate in vivo administration.

Comprehensive Disposal & Spill Management Procedures

Because 28-MePhe-31-N-MeIle-CCK (26-33) is a biologically active synthetic peptide with unnatural amino acids, it is highly resistant to standard environmental proteolytic degradation. If discarded improperly, it can persist and act as an endocrine disruptor. Strict adherence to the following Environmental Health and Safety (EHS) guidelines is mandatory.

A. Solid Waste Disposal
  • Scope: Empty glass vials, lyophilized powder remnants, contaminated pipette tips, and microcentrifuge tubes.

  • Procedure: Collect all solid items in a designated, puncture-resistant hazardous chemical waste container.

  • Final Destruction (Causality): Solid waste contaminated with active pharmaceutical ingredients (APIs) or synthetic peptides must be disposed of via high-temperature incineration . This ensures the complete thermal oxidation of the peptide backbone into harmless volatile byproducts (CO2, H2O, NOx), preventing environmental contamination.

B. Liquid Waste Disposal (Organic & Aqueous)
  • Scope: Unused DMSO/PEG stock solutions and aqueous working dilutions.

  • Procedure: Collect liquid waste in a compatible, clearly labeled High-Density Polyethylene (HDPE) or glass chemical waste jug. Segregate this container from strong oxidizing agents, as DMSO can react violently with oxidizers.

  • Restriction: Do NOT pour down the drain. Biologically active peptides can interfere with local aquatic ecosystems and wastewater treatment bio-cultures.

C. Biological Waste Disposal
  • Scope: Cell culture media treated with the peptide, cell lysates, and animal carcasses from in vivo studies.

  • Procedure:

    • In Vitro Waste: Treat liquid biological waste with a final concentration of 10% bleach for 30 minutes to chemically denature the peptide, or autoclave at 121°C for 30 minutes before standard biohazard disposal.

    • In Vivo Waste: Animal carcasses must be placed in biohazard bags, frozen, and disposed of via pathological incineration or alkaline hydrolysis.

D. Spill Management Protocol
  • Powder Spill: Do not sweep dry, as this creates an aerosolization and inhalation risk. Cover the powder with absorbent paper dampened with 70% ethanol or water. Carefully wipe up the spill and place the materials in the solid hazardous waste bin.

  • Liquid Spill: Absorb the liquid with inert spill pads or vermiculite. Wash the contaminated surface with a laboratory detergent solution, followed by a wipe-down with 70% ethanol to denature any remaining peptide traces.

References
  • Povoski SP, Zhou W, Longnecker DS, Jensen RT, Mantey SA, Bell RH. "Stimulation of in vivo pancreatic growth in the rat is mediated specifically by way of cholecystokinin-A receptors." Gastroenterology. 1994 Oct;107(4):1135-46. URL:[Link]

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